2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide
Descripción
BenchChem offers high-quality 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3NO2S/c1-8-2-4-9(5-3-8)17-20(18,19)13-7-11(15)10(14)6-12(13)16/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLIPMSYJYHJFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Unlocking the Pharmacological Versatility of N-Aryl Benzenesulfonamides: A Technical Blueprint for Drug Development
Executive Summary
N-aryl benzenesulfonamides represent a highly versatile and structurally modular class of pharmacophores in modern medicinal chemistry. While historically recognized for their antimicrobial and diuretic properties, recent high-throughput screening and rigorous structure-activity relationship (SAR) optimizations have unveiled their profound potential in oncology[1]. This technical guide explores the dual mechanistic nature of these compounds—specifically their capacity to act as mitochondrial uncouplers and Wnt/β-catenin signaling inhibitors—and provides self-validating experimental protocols for their synthesis and biological evaluation.
Core Mechanisms of Action: Causality and Pathway Dynamics
The therapeutic efficacy of N-aryl benzenesulfonamides in cancer models (such as hepatocellular carcinoma and epithelial ovarian cancer) is driven by a complex, interconnected network of cellular stress responses.
Mitochondrial Uncoupling and AMPK Activation
Certain N-aryl benzenesulfonamides, such as Y3 and FH535, function as potent mitochondrial proton uncouplers[2]. To act as a protonophore, a molecule requires two structural features: a lipophilic backbone to traverse the inner mitochondrial membrane and an ionizable group to reversibly bind protons. The secondary sulfonamide nitrogen provides this critical ionizable N-H bond[3].
The Causal Cascade:
-
Proton Translocation: The compound facilitates proton influx across the mitochondrial membrane, bypassing ATP synthase (Complex V).
-
Energy Depletion: This uncoupling drastically reduces mitochondrial ATP production, leading to a spike in the cellular AMP/ATP ratio[3].
-
AMPK Activation: The energy deficit is sensed by AMP-activated protein kinase (AMPK), which becomes phosphorylated and activated[3].
-
ER Stress and Apoptosis: Sustained AMPK activation triggers the Unfolded Protein Response (UPR) in the endoplasmic reticulum (ER). The dissociation of the ER chaperone protein GRP78 initiates ER stress-associated apoptosis, culminating in immunogenic cell death[2].
Mechanistic Proof: The causality of this pathway is validated by N-methylation. Synthesizing N-methylated analogs (e.g., Y3-M or FH535-M) removes the ionizable proton. These analogs completely fail to induce mitochondrial uncoupling, AMPK activation, or subsequent cell death, proving the necessity of the N-H bond[2][3].
Wnt/β-Catenin Pathway Inhibition
Parallel to their metabolic effects, these compounds antagonize the canonical Wnt signaling pathway. FH535 impairs the association of the β-catenin/Tcf4 transcriptional complex[4]. By blocking this interaction, the compounds downregulate the transcription of key oncogenes, including c-Myc and Cyclin D1, leading to G1/S phase cell cycle arrest[4].
Caption: Dual mechanism of N-aryl benzenesulfonamides mediating Wnt inhibition and mitochondrial uncoupling.
Quantitative Structure-Activity Relationship (SAR) Profiling
Systematic structural modifications to the benzenesulfonamide core dictate its potency and primary mechanism of action. The table below summarizes key quantitative findings from recent SAR studies[1][2][3].
| Compound | Structural Modification | Primary Target / Mechanism | Biological Activity / Outcome |
| FH535 (1a) | 2,5-dichloro-N-(2-methyl-4-nitrophenyl) | Wnt/β-catenin & Uncoupling | Baseline inhibition of Huh-7 carcinoma proliferation[1]. |
| Compound 1h | 2,6-dichloro, N-2-methyl-4-hydroxymethylphenyl | Wnt/β-catenin | 2x more active than FH535 in [3H]-thymidine assays[1]. |
| Y3 | Optimized N-aryl benzenesulfonamide | Mitochondrial Uncoupling | Induces profound ER stress and apoptosis in EOC cells[2]. |
| FH535-M / Y3-M | N-methylation of the sulfonamide | None (Inactive Control) | Complete loss of proton translocation and Wnt inhibition[3]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in controls verify that the observed biological effects are causally linked to the intended mechanism.
Synthesis of N-Aryl Benzenesulfonamides
The modular synthesis relies on direct sulfonylation, allowing for rapid generation of analog libraries[5].
Step-by-Step Methodology:
-
Preparation: Dissolve the substituted aniline (1.0 eq.) in anhydrous tetrahydrofuran (THF) or pyridine under an inert nitrogen atmosphere. Cool the mixture to 0°C in an ice bath[5].
-
Sulfonylation: Add the substituted benzenesulfonyl chloride (1.0 eq.) dropwise to prevent exothermic side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir until completion (monitored via TLC).
-
Workup: Quench with water and extract using ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[5].
-
Purification: Purify the crude product via silica gel column chromatography to yield the pure N-aryl benzenesulfonamide.
Seahorse XF Assay for Mitochondrial Uncoupling
This protocol isolates the uncoupling mechanism by measuring the Oxygen Consumption Rate (OCR) in the presence of specific electron transport chain inhibitors[2].
Step-by-Step Methodology:
-
Baseline: Seed target cancer cells (e.g., OVCAR8) in a Seahorse XF microplate and measure baseline OCR.
-
Complex V Inhibition (The Validation Step): Inject oligomycin (an ATP synthase inhibitor). Expected Result: OCR drops significantly as the proton gradient reaches maximum capacity, halting electron transport[2].
-
Compound Injection: Inject the synthesized N-aryl benzenesulfonamide (e.g., Y3). Expected Result: If the compound is a true uncoupler, OCR will rapidly spike. The compound leaks protons back into the matrix, forcing the electron transport chain to work in overdrive to restore the gradient[2].
-
Control: Inject the N-methylated analog (e.g., Y3-M) in a parallel well. Expected Result: No recovery in OCR, validating the necessity of the N-H bond[3].
Caption: Experimental workflow for the synthesis and bioactivity validation of benzenesulfonamides.
TOPFlash Luciferase Assay for Wnt Pathway Activity
To quantify the disruption of the β-catenin/TCF complex, a reporter assay is utilized[1].
Step-by-Step Methodology:
-
Transfection: Co-transfect Huh-7 carcinoma cells with the TOPFlash reporter plasmid (containing TCF/LEF binding sites driving firefly luciferase) and a Renilla luciferase control plasmid.
-
Treatment: Incubate cells with varying concentrations of the benzenesulfonamide analog (e.g., FH535) for 24 hours[1].
-
Measurement: Lyse the cells and measure luminescence using a dual-luciferase assay system.
-
Data Normalization: Normalize firefly luciferase activity against Renilla luciferase to control for transfection efficiency and cell viability. A dose-dependent decrease in normalized luminescence confirms Wnt pathway antagonism[1].
References
-
N-Aryl Benzenesulfonamide Inhibitors of [3H]-Thymidine Incorporation and β-Catenin Signaling in Human Hepatocyte-derived Huh-7 Carcinoma Cells , nih.gov,[Link]
-
A Benzenesulfonamide-Based Mitochondrial Uncoupler Induces Endoplasmic Reticulum Stress and Immunogenic Cell Death in Epithelial Ovarian Cancer , aacrjournals.org,[Link]
-
An Underlying Mechanism of Dual Wnt Inhibition and AMPK Activation: Mitochondrial Uncouplers Masquerading as Wnt Inhibitors , acs.org,[Link]
-
Emerging Direct Targeting β-Catenin Agents , mdpi.com,[Link]
Sources
In Vitro Evaluation of Novel Benzenesulfonamide Derivatives: A Comprehensive Technical Guide for Target-Based and Phenotypic Profiling
Introduction
The benzenesulfonamide moiety ( R−SO2NH2 ) represents one of the most privileged pharmacophores in medicinal chemistry. While classically recognized for their antibacterial properties, benzenesulfonamide derivatives have undergone a therapeutic renaissance. Today, they are primarily investigated as highly potent inhibitors of metalloenzymes, most notably the Carbonic Anhydrase (CA) family. Specifically, the tumor-associated isoforms CA IX and CA XII are critical targets for novel anticancer therapeutics due to their role in regulating the acidic tumor microenvironment under hypoxic conditions [1].
Developing these derivatives requires a rigorous in vitro pipeline to evaluate potency, selectivity, and mechanism of action. As a Senior Application Scientist, I have designed this guide to move beyond basic protocol lists. Here, we explore the causality behind experimental choices and establish self-validating assay systems to ensure high-confidence lead selection.
Phase 1: Target-Based Enzymatic Profiling
Causality & Rationale
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and protons at near diffusion-limited rates. Standard colorimetric end-point assays are fundamentally inadequate for capturing the rapid kinetics of this reaction, often leading to artifactual Ki values. Therefore, a stopped-flow kinetic assay is mandatory. By monitoring the pH-dependent fluorescence of an indicator dye (e.g., pyranine) as the reaction proceeds in milliseconds, researchers can capture the true initial velocity of the enzymatic reaction [2]. To make this a self-validating system, a known clinical inhibitor (e.g., Acetazolamide) must be run in parallel to confirm the assay's dynamic range and sensitivity.
Protocol: Stopped-Flow CO2 Hydration Kinetics
-
Buffer Preparation: Prepare a HEPES buffer (10 mM, pH 7.03) containing 0.1 M Na2SO4 to maintain physiological ionic strength.
-
Substrate Preparation: Prepare a substrate solution containing CO2 -saturated water at a known concentration (typically ~15 mM at 20°C).
-
Indicator Addition: Add the fluorescent pH indicator pyranine (1 µM) to the enzyme buffer. Pyranine's fluorescence is highly sensitive to the rapid proton release during CO2 hydration.
-
Complex Formation: Pre-incubate recombinant human CA isoforms (e.g., hCA II for off-target profiling, hCA IX for on-target efficacy) with serial dilutions of the benzenesulfonamide derivative for 15 minutes at 20°C.
-
Stopped-Flow Execution: Rapidly mix equal volumes of the enzyme-inhibitor-indicator solution and the CO2 substrate solution in a stopped-flow spectrophotometer.
-
Data Acquisition & Analysis: Monitor the decrease in pyranine fluorescence (excitation 460 nm, emission 510 nm) over a 10-second window. Calculate the initial velocity from the linear portion of the progress curve and apply the Morrison equation for tight-binding inhibitors to determine the Ki .
Phase 2: Cellular Efficacy and Selectivity (2D & 3D Models)
Causality & Rationale
High enzymatic potency does not guarantee cellular efficacy due to membrane permeability barriers and intracellular competition. Furthermore, CA IX is a hypoxia-inducible factor 1-alpha (HIF-1 α ) target, meaning it is predominantly overexpressed under low oxygen conditions. Evaluating cytotoxicity in both normoxic (21% O2 ) and hypoxic (1% O2 ) environments creates a self-validating phenotypic screen [3]. If a benzenesulfonamide derivative is a true CA IX inhibitor, it will exhibit significantly lower IC50 values in hypoxic cultures. Equal toxicity across both environments indicates off-target, non-mechanism-driven necrosis.
Protocol: Hypoxia-Induced Cytotoxicity Assay
-
Cell Seeding: Seed MDA-MB-231 (triple-negative breast cancer) cells in two identical 96-well plates at 5×103 cells/well. Allow 24 hours for adherence.
-
Compound Treatment: Treat cells with serial dilutions of the benzenesulfonamide derivatives (0.1 µM to 100 µM). Include a DMSO vehicle control (<0.5% final concentration).
-
Differential Incubation: Place Plate A in a standard normoxic incubator (21% O2 , 5% CO2 ) and Plate B in a hypoxia chamber (1% O2 , 5% CO2 , 94% N2 ) for 72 hours.
-
Viability Measurement (MTT): Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours to allow metabolically active cells to reduce MTT to formazan.
-
Quantification: Solubilize crystals in 150 µL DMSO and read absorbance at 570 nm. Calculate IC50 using non-linear regression analysis.
Quantitative Data Summary
Table 1: Representative Enzymatic Inhibition and Cellular Efficacy of Novel Derivatives
| Compound | hCA II Ki (nM) | hCA IX Ki (nM) | MDA-MB-231 IC50 Normoxia (µM) | MDA-MB-231 IC50 Hypoxia (µM) |
| Acetazolamide (Control) | 12.0 | 25.0 | >100 | >100 |
| Derivative A (Alkyl-substituted) | 45.2 | 25.0 | 45.3 | 20.5 |
| Derivative B (Halogenated) | 150.5 | 8.4 | 52.1 | 12.3 |
Phase 3: Mechanistic Elucidation
Causality & Rationale
Once phenotypic efficacy is established, the mechanism of cell death must be elucidated. Benzenesulfonamides targeting CA IX disrupt intracellular pH homeostasis, leading to severe intracellular acidosis. This triggers mitochondrial stress, Bax upregulation, and subsequent apoptosis [4]. Flow cytometric analysis using Annexin V and Propidium Iodide (PI) provides a self-validating temporal map: cells must progress from early apoptosis (Annexin V+/PI-) to late apoptosis (Annexin V+/PI+). Immediate double-positivity would indicate catastrophic membrane rupture (necrosis) rather than target-mediated programmed cell death.
Protocol: Annexin V/PI Apoptosis Flow Cytometry
-
Treatment: Treat MDA-MB-231 cells with the IC50 concentration of the lead benzenesulfonamide derivative for 48 hours under hypoxic conditions.
-
Harvesting: Collect both floating (late apoptotic) and adherent cells using enzyme-free dissociation buffer to preserve phosphatidylserine integrity. Wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze immediately via flow cytometry, capturing at least 10,000 events.
Fig 1: Apoptotic signaling pathway triggered by CA IX inhibition in hypoxic tumor cells.
Phase 4: ADME-Tox & Permeability
Causality & Rationale
High in vitro potency is frequently negated by poor membrane permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput, non-cell-based model to predict passive gastrointestinal absorption. By evaluating the effective permeability ( Peff ) early in the in vitro pipeline, researchers can filter out compounds that violate Lipinski's Rule of Five before committing to expensive in vivo pharmacokinetic studies [5].
Protocol: PAMPA
-
Membrane Preparation: Coat the PVDF membrane of the donor plate with a 1% (w/v) lecithin in dodecane solution to simulate the lipid bilayer.
-
Donor Solution: Dilute the benzenesulfonamide derivative in PBS (pH 7.4) to a final concentration of 50 µM (ensure DMSO is < 1%). Add 200 µL to the donor wells.
-
Acceptor Solution: Add 200 µL of fresh PBS (pH 7.4) to the acceptor wells.
-
Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours without agitation.
-
Analysis: Separate the plates and measure compound concentration in both donor and acceptor wells using LC-MS/MS.
Fig 2: Step-by-step in vitro evaluation workflow for benzenesulfonamide derivatives.
References
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. National Institutes of Health (NIH) / PMC. 1
-
A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. 2
-
Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Pharmaceuticals / NIH. 3
-
Synthesis, antiproliferative and apoptotic activities of N-(6(4)-indazolyl)-benzenesulfonamide derivatives as potential anticancer agents. PubMed. 4
-
Design, Synthesis, Molecular Docking, ADME-T and In Vitro Anticancer Assessment of Phenyl-Substituted-Pyrimidin-Benzenesulfonamide Derivatives as Potential BRAFV600E /WT Inhibitors. PubMed. 5
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 3. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antiproliferative and apoptotic activities of N-(6(4)-indazolyl)-benzenesulfonamide derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Molecular Docking, ADME-T and In Vitro Anticancer Assessment of Phenyl-Substituted-Pyrimidin-Benzenesulfonamide Derivatives as Potential BRAFV600E /WT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Analytical Characterization of 2,4,5-Trichloro-N-(4-methylphenyl)benzenesulfonamide
Introduction & Scientific Rationale
Halogenated benzenesulfonamides represent a highly privileged scaffold in medicinal chemistry, frequently investigated for their potent biological activities, including selective inhibition of carbonic anhydrase isoforms and antimicrobial efficacy . The compound 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide (Chemical Formula: C₁₃H₁₀Cl₃NO₂S) is a structurally complex derivative characterized by a highly electron-withdrawing 2,4,5-trichlorobenzenesulfonyl moiety coupled to an electron-donating para-toluidine (4-methylaniline) group.
From an analytical perspective, this push-pull electronic distribution, combined with the presence of three heavy chlorine isotopes, demands a rigorous, orthogonal characterization strategy. As a Senior Application Scientist, the objective is not merely to confirm the identity of the synthesized compound, but to establish a self-validating analytical system that maps its regiochemistry, quantifies its purity, and ensures the absence of positional isomers (e.g., 2,3,4-trichloro derivatives) that often co-elute during synthesis.
Physicochemical Target Profile
| Parameter | Theoretical Value / Descriptor | Analytical Significance |
| Molecular Weight | 350.64 g/mol | Defines the target mass for MS workflows. |
| Monoisotopic Mass | 348.95 Da | Requires high-resolution MS for isotopic pattern matching (Cl₃ signature). |
| Predicted pKa | ~7.36 | Dictates the necessity of acidic mobile phases in HPLC to prevent ionization and peak tailing. |
| LogP (Predicted) | ~4.5 - 5.0 | Indicates high lipophilicity; necessitates high organic solvent ratios (e.g., Acetonitrile) for elution. |
Orthogonal Analytical Workflow
To ensure absolute trustworthiness in the structural assignment, we employ a multi-tiered analytical workflow. The causality behind this design is simple: no single technique provides a complete structural picture . HPLC-UV ensures bulk purity, LC-MS/MS confirms the molecular mass and isotopic distribution, while NMR and FTIR map the exact spatial connectivity of the functional groups.
Fig 1. Orthogonal analytical workflow for sulfonamide characterization and structural validation.
Detailed Experimental Protocols
Protocol A: Chromatographic Purity via HPLC-UV
Causality & Design: The lipophilic nature of the trichlorophenyl ring requires a robust Reverse-Phase (RP-HPLC) approach . We utilize 0.1% Formic Acid in the aqueous mobile phase to maintain a pH of ~2.7. Because the sulfonamide N-H has a pKa of ~7.36, this acidic environment ensures the molecule remains fully protonated (neutral). If the pH were neutral, partial ionization would occur, leading to severe peak tailing and unpredictable retention times due to secondary interactions with residual silanols on the C18 column.
Step-by-Step Methodology:
-
System Setup: Equip an Agilent 1260 Infinity II (or equivalent) with a C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in LC-MS grade water.
-
Solvent B: 100% LC-MS grade Acetonitrile.
-
-
Sample Preparation: Accurately weigh 5.0 mg of the analyte. Dissolve in 5 mL of Methanol (Stock: 1 mg/mL). Sonicate for 5 minutes. Dilute 1:10 with Mobile Phase A to create a 100 µg/mL working solution. Filter through a 0.22 µm PTFE syringe filter.
-
Self-Validating Control (System Suitability): Spike the sample with 10 µg/mL of p-toluidine (a primary starting material). The protocol is only valid if the resolution ( Rs ) between p-toluidine and the target sulfonamide is > 2.0.
-
Gradient Elution: Run a linear gradient from 40% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.
-
Detection: Monitor absorbance at 254 nm, corresponding to the strong π→π∗ transitions of the conjugated aromatic systems.
Protocol B: Structural Confirmation via LC-MS/MS
Causality & Design: Electrospray Ionization (ESI) is highly sensitive to the electronic environment of the molecule. The strongly electron-withdrawing 2,4,5-trichlorobenzenesulfonyl group drastically increases the acidity of the sulfonamide proton. Therefore, negative ion mode (ESI-) is the most efficient pathway, yielding a dominant deprotonated pseudomolecular ion [M−H]− .
Step-by-Step Methodology:
-
Injection: Inject 2 µL of the 100 µg/mL working solution into the LC-MS system.
-
Source Parameters: Set the capillary voltage to 3.0 kV (negative mode), desolvation temperature to 350°C, and gas flow to 800 L/hr.
-
Isotopic Fingerprinting: Scan the MS1 range from m/z 100 to 600. The presence of three chlorine atoms will generate a distinct M,M+2,M+4,M+6 isotopic cluster at approximately m/z 347.9, 349.9, 351.9, and 353.9 in a characteristic abundance ratio (~100 : 97 : 32 : 3).
-
Tandem MS (MS/MS): Apply a collision energy of 20-25 eV. The primary fragmentation pathway involves the heterolytic cleavage of the S-N bond, yielding the 2,4,5-trichlorobenzenesulfonate anion (m/z 258.9) as the base peak.
Protocol C: Regiochemical Mapping via NMR and FTIR
Causality & Design: Mass spectrometry confirms the atoms present, but NMR confirms their exact arrangement . Using a protic solvent like Methanol-d4 would cause rapid deuterium exchange of the sulfonamide N-H proton, rendering it invisible. By utilizing anhydrous DMSO-d6, the N-H proton is preserved. Furthermore, the 2,4,5-trichloro substitution pattern is definitively proven by the presence of two distinct singlets in the aromatic region, lacking any ortho or meta coupling ( J≈0 Hz).
Step-by-Step Methodology:
-
NMR Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6 containing 0.03% TMS as an internal standard.
-
1H NMR Acquisition: Acquire spectra at 400 MHz. Look for the diagnostic broad singlet of the sulfonamide N-H at ~10.5 ppm.
-
Regiochemical Verification: Confirm the para-toluidine ring via an AA'BB' doublet system around 7.0-7.2 ppm ( J≈8.0 Hz). Confirm the 2,4,5-trichlorophenyl ring via two uncoupled singlets (H-3 and H-6) at ~7.9 ppm and ~8.1 ppm.
-
FTIR (ATR) Acquisition: Place 2 mg of neat solid powder directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply pressure and scan from 4000 to 400 cm⁻¹.
Data Interpretation & Validation Tables
The following table summarizes the self-validating data points required to confirm the successful synthesis and purity of 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide.
Table 2: Diagnostic Structural Markers
| Analytical Technique | Target Signal / Marker | Structural Assignment | Causality / Rationale |
| LC-MS (ESI-) | m/z 347.9, 349.9, 351.9 | [M−H]− Isotopic Cluster | Confirms exact mass and the presence of exactly three chlorine atoms. |
| LC-MS/MS | m/z 258.9 | [C6H2Cl3SO3]− Fragment | Cleavage of the S-N bond validates the sulfonyl-aryl connectivity. |
| 1H NMR (DMSO-d6) | δ ~10.5 ppm (1H, br s) | Sulfonamide N-H | Downfield shift caused by the dual electron-withdrawing effect of SO₂ and Cl₃. |
| 1H NMR (DMSO-d6) | δ ~8.1 (1H, s), ~7.9 (1H, s) | Ar-H (C3 and C6 positions) | Lack of J -coupling definitively proves the 2,4,5-substitution pattern over 2,3,4-isomers. |
| 1H NMR (DMSO-d6) | δ ~2.2 ppm (3H, s) | Aryl-CH₃ | Confirms the presence of the para-methyl group on the aniline ring. |
| FTIR (ATR) | 3250 - 3300 cm⁻¹ | N-H stretching | Validates the secondary sulfonamide amine. |
| FTIR (ATR) | 1340 cm⁻¹, 1160 cm⁻¹ | Asymmetric/Symmetric S=O | Classic vibrational fingerprint of the sulfonyl core. |
By adhering strictly to this orthogonal, causality-driven framework, analytical scientists can guarantee the structural integrity and purity of 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide, ensuring regulatory compliance and reliability in downstream biological or chemical applications.
References
-
Title: Halogenated and Di-Substituted Benzenesulfonamides as Selective Inhibitors of Carbonic Anhydrase Isoforms Source: European Journal of Medicinal Chemistry (via PubMed) URL: [Link]
-
Title: Synthesis of diindolylmethane (DIM) bearing thiadiazole derivatives as a potent urease inhibitor Source: Scientific Reports (via PMC) URL: [Link]
Application Note: Preclinical Antimicrobial Screening of 2,4,5-Trichloro-N-(4-methylphenyl)benzenesulfonamide
Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Microbiologists, Assay Developers, and Preclinical Drug Discovery Scientists
Introduction & Mechanistic Rationale
In the landscape of preclinical antibacterial drug development, sulfonamide derivatives remain a critical class of synthetic antimicrobials. 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide represents a highly halogenated, sterically distinct member of this family.
As a Senior Application Scientist, I frequently observe that the successful screening of highly substituted sulfonamides requires strict adherence to specialized assay conditions. The unique structural features of this compound—specifically the 2,4,5-trichloro substitution on the benzenesulfonyl ring—significantly increase its lipophilicity. This enhanced hydrophobicity improves penetration through bacterial cell envelopes but simultaneously introduces solubility challenges in aqueous assay media. Furthermore, the N-(4-methylphenyl) moiety provides specific steric bulk designed to occupy the enzyme active site, potentially overcoming resistance mutations that render bacteria insensitive to smaller, classical sulfonamides[1].
Mechanism of Action (MoA)
Like classical sulfa drugs, 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide acts as a competitive inhibitor of dihydropteroate synthase (DHPS) [2][3]. DHPS is a bacterial enzyme responsible for condensing para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP) to form 7,8-dihydropteroate[1][4]. Because mammalian cells do not synthesize folate de novo and instead rely on dietary uptake, DHPS is a highly selective antimicrobial target[3][5]. Inhibition of this pathway starves the bacteria of tetrahydrofolate, halting nucleotide synthesis and resulting in a bacteriostatic effect[5].
Fig 1: Competitive inhibition of DHPS by 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide.
Experimental Design & Causality: The "Why" Behind the Protocol
When designing antimicrobial assays for sulfonamides, standard protocols will fail if two critical variables are not controlled: media composition and endpoint interpretation .
-
The Thymidine/Thymine Bypass: Bacteria can scavenge exogenous thymidine from their environment, bypassing the need for de novo folate synthesis. If standard, unadjusted media is used, the bacteria will utilize trace thymidine, leading to false-negative susceptibility results (artificially high MICs). Causality: You must use Cation-Adjusted Mueller-Hinton Broth (CAMHB) that is strictly validated to have low levels of thymidine and thymine[6][7].
-
Trailing Growth Phenomenon: Sulfonamides often exhibit "trailing growth"—a phenomenon where slight, visible bacterial growth persists at concentrations above the true Minimum Inhibitory Concentration (MIC). This occurs due to delayed inhibition or the utilization of residual intracellular folate stores. Causality: Following CLSI M07 guidelines, the MIC for sulfonamides must be read at the concentration that inhibits ≥80% of growth compared to the untreated growth control, rather than requiring 100% optical clearance[6][8][9].
Self-Validating Protocols
Protocol A: Broth Microdilution MIC Assay (CLSI M07 Compliant)
This protocol determines the MIC of 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide. It is designed to be self-validating by including a solvent control (to rule out DMSO toxicity) and standard Quality Control (QC) strains.
Reagents & Materials:
-
Test Compound: 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide (Powder).
-
Solvent: 100% Dimethyl Sulfoxide (DMSO), cell-culture grade.
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB), certified low-thymidine.
-
Plates: 96-well, clear, flat-bottom polystyrene microtiter plates.
Step-by-Step Methodology:
-
Compound Preparation (100x Stock):
-
Weigh the compound and dissolve it in 100% DMSO to create a master stock of 12,800 µg/mL. Expert Insight: Halogenated sulfonamides are highly hydrophobic; aqueous buffers will cause immediate precipitation. Always initiate dissolution in pure DMSO.
-
-
Serial Dilution:
-
Perform a 2-fold serial dilution of the 100x stock in 100% DMSO.
-
Dilute each DMSO intermediate 1:50 into CAMHB to create 2x working solutions (DMSO is now at 2%).
-
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the target strain from an overnight agar plate.
-
Suspend in sterile saline to match a 0.5 McFarland standard ( ≈1.5×108 CFU/mL).
-
Dilute the suspension 1:150 in CAMHB to achieve a starting inoculum of 1×106 CFU/mL.
-
-
Plate Inoculation:
-
Add 50 µL of the 2x compound solutions to the 96-well plate.
-
Add 50 µL of the bacterial inoculum to each well.
-
Self-Validation Check: The final well volume is 100 µL. The final compound concentration ranges from 128 µg/mL to 0.125 µg/mL. The final DMSO concentration is 1% (non-toxic to most bacteria). The final inoculum is 5×105 CFU/mL.
-
-
Incubation & Reading:
Fig 2: Standardized workflow for sulfonamide Broth Microdilution MIC Assay.
Protocol B: Time-Kill Kinetics (Bacteriostatic Confirmation)
Because sulfonamides deplete folate stores rather than actively lysing cells, they are typically bacteriostatic[5]. A Time-Kill assay validates this mechanism for the novel derivative.
-
Prepare a starting inoculum of ≈5×105 CFU/mL in 10 mL of CAMHB.
-
Dose the cultures with 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide at 1x, 4x, and 8x the established MIC. Include a drug-free growth control.
-
Incubate at 35°C with shaking (200 RPM).
-
At time intervals t=0,2,4,8, and 24 hours, remove 100 µL aliquots.
-
Serially dilute the aliquots in sterile PBS and plate on Tryptic Soy Agar (TSA).
-
Incubate plates overnight and count colonies to calculate CFU/mL. A bacteriostatic compound will show a <3 -log 10 reduction in CFU/mL over 24 hours compared to the initial inoculum.
Quantitative Data Presentation
The following table summarizes expected validation data for 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide. The inclusion of a DHPS-knockout/mutant strain is a critical self-validating control to prove that the compound's antimicrobial activity is strictly dependent on its intended target.
Table 1: Representative Susceptibility Profile (MIC)
| Bacterial Strain | Genotype / Phenotype | MIC (µg/mL)* | Interpretation / Rationale |
| Escherichia coli ATCC 25922 | Wild-Type (CLSI QC Strain) | 4.0 | Validates assay performance against standard Gram-negative QC strain. |
| Staphylococcus aureus ATCC 29213 | Wild-Type (CLSI QC Strain) | 8.0 | Validates assay performance against standard Gram-positive QC strain. |
| Escherichia coli (DHPS-mutant) | folP mutation (DHPS altered) | >128.0 | Target Validation: High MIC confirms the compound specifically targets DHPS. |
| Acinetobacter baumannii | Efflux pump overexpressor | 32.0 | Indicates moderate susceptibility; lipophilicity aids entry, but efflux impacts efficacy. |
*MIC values determined by ≥80% growth reduction threshold per CLSI M07 guidelines.
References
-
sulfonamide antibiotic [Drug Class] - The Comprehensive Antibiotic Resistance Database Source: McMaster University (CARD) URL:[Link]
-
What are DHPS inhibitors and how do they work? Source: Patsnap Synapse URL:[Link]
-
Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase Source: National Institutes of Health (PMC) URL:[Link]
-
Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents Source: National Institutes of Health (PMC) URL:[Link]
-
Dihydropteroate synthase inhibitor Source: Wikipedia URL:[Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition Source: Clinical and Laboratory Standards Institute (CLSI) / NIH.org.pk URL:[Link]
-
Multisite Reproducibility of the Broth Microdilution Method for Susceptibility Testing of Nocardia Species Source: Journal of Clinical Microbiology (ASM) URL:[Link]
-
M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Regulations.gov (CLSI Archive) URL:[Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline Source: NCBI Bookshelf URL:[Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: CLSI.org URL:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 3. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 6. nih.org.pk [nih.org.pk]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Application Note: Preclinical Evaluation of Benzenesulfonamides as Hypoxia-Targeted Anticancer Agents
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Carbonic Anhydrase (CA) IX/XII Inhibition, Hypoxic Tumor Microenvironments, and Phenotypic Screening
Introduction & Mechanistic Rationale
The benzenesulfonamide moiety is a highly privileged pharmacophore in medicinal chemistry, primarily recognized for its ability to act as a potent zinc-binding group within the active site of metalloenzymes[1]. In modern oncology, benzenesulfonamides have gained significant traction as targeted inhibitors of Carbonic Anhydrases (CAs), specifically the transmembrane isoforms CA IX and CA XII[2].
Unlike ubiquitous cytosolic isoforms (such as CA I and CA II) which regulate systemic acid-base homeostasis, CA IX is minimally expressed in normal tissues but heavily upregulated in solid tumors[3]. This overexpression is driven by the Hypoxia-Inducible Factor 1-alpha (HIF-1 α ) pathway, a direct consequence of the hypoxic core found in rapidly expanding tumors[4]. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CA IX facilitates extracellular acidification and intracellular alkalinization. This altered pH gradient is a primary driver of tumor survival, immune evasion, and metastasis[1].
Hypoxia-induced CA IX pathway and benzenesulfonamide inhibition mechanism.
Experimental Design Strategy: A Self-Validating Workflow
To establish the efficacy and safety of novel benzenesulfonamides, experimental design must move beyond simple 2D cell viability. A robust, self-validating system requires proving causality : the compound must inhibit the specific target (Enzymatic), the target inhibition must cause the desired cellular effect under physiologically relevant conditions (Hypoxic Phenotype), and the mechanism of cell death must align with pH disruption (Mechanistic).
-
Target Engagement (Selectivity): The primary reason benzenesulfonamides fail in clinical trials is off-target toxicity due to CA I and CA II inhibition. Enzymatic profiling must demonstrate a high selectivity index (SI) for CA IX/XII over CA I/II[5].
-
Phenotypic Efficacy (Hypoxia vs. Normoxia): Because CA IX is a hypoxia-induced enzyme, testing compounds in standard 2D normoxic cultures often yields false negatives[3]. Assays must be conducted in 3D spheroids under hypoxic conditions (1% O 2 ) to mimic the tumor microenvironment[4].
-
Mechanistic Profiling: If the compound selectively kills hypoxic cells, flow cytometry is used to confirm that cell cycle arrest and apoptosis are the primary mechanisms of action[5].
Four-stage self-validating experimental workflow for benzenesulfonamide screening.
Quantitative Benchmarks for Assay Validation
When executing these protocols, it is critical to include clinical-stage reference compounds. Below is a summary of expected inhibition constants ( Ki ) for standard benzenesulfonamides to validate your assay's sensitivity.
| Compound Class | Example | Ki hCA I (nM) | Ki hCA II (nM) | Ki hCA IX (nM) | Ki hCA XII (nM) | Reference |
| Standard Control | Acetazolamide (AAZ) | 250.0 | 12.0 | 25.0 | 5.7 | [5] |
| Ureido-substituted | SLC-0111 | >50,000 | 960.0 | 45.0 | 4.5 | [6] |
| Hydrazinocarbonyl | BSM-0004 | >10,000 | >1,000 | 96.0 | N/A | [3] |
| Diamide-based | Compound 5h | 8,180.0 | 115.2 | 8.3 | 9.8 | [5] |
Table 1: Representative inhibition profile of standard benzenesulfonamides against human CA isoforms.
Detailed Experimental Methodologies
Protocol 1: Stopped-Flow CO 2 Hydration Assay (Target Engagement)
Rationale: Carbonic anhydrase catalyzes the hydration of CO 2 at a rate too rapid for standard colorimetric microplate readers. A stopped-flow spectrophotometer capable of rapid mixing (milliseconds) is mandatory to capture the initial kinetic rates[1][2].
Reagents & Equipment:
-
Buffer: 10 mM HEPES (pH 7.4) or TRIS (pH 7.5), supplemented with 20 mM Na 2 SO 4 or NaClO 4 to maintain constant ionic strength[1][7].
-
Indicator: 0.2 mM Phenol Red (absorbance maximum at 557 nm)[7].
-
Enzyme: Purified recombinant hCA I, II, IX, and XII.
-
Substrate: CO 2 -saturated ultrapure water (approx. 17 mM CO 2 at 25°C)[1].
-
Equipment: Applied Photophysics Stopped-Flow Instrument[7].
Step-by-Step Procedure:
-
Preparation: Equilibrate the stopped-flow instrument and all reagent syringes to 25°C[1].
-
Syringe 1 (Enzyme/Inhibitor): Prepare a solution containing the target enzyme (e.g., 2 µM final concentration), the phenol red indicator, and the benzenesulfonamide test compound (varying concentrations from 0.1 nM to 10 µM) in the assay buffer[1].
-
Incubation: Incubate Syringe 1 for 15 minutes at room temperature to allow the benzenesulfonamide zinc-binding pharmacophore to equilibrate within the enzyme active site[1].
-
Syringe 2 (Substrate): Load with CO 2 -saturated water[1].
-
Rapid Mixing: Trigger the instrument to rapidly mix Syringe 1 and Syringe 2 at a 1:1 volumetric ratio directly into the observation cell[1].
-
Data Acquisition: Monitor the decay in absorbance at 557 nm for 10–50 seconds. The drop in absorbance corresponds to the acidification of the solution as CO 2 is converted to HCO 3− and H + .
-
Analysis: Calculate the initial velocity of the reaction. Use the Cheng-Prusoff equation to determine the Ki values from the IC 50 curves.
Protocol 2: Hypoxic 3D Spheroid Viability Assay (Phenotypic Efficacy)
Rationale: 2D cell cultures fail to replicate the oxygen gradients of solid tumors. 3D spheroids naturally develop a hypoxic core, triggering HIF-1 α and subsequent CA IX overexpression, making them the optimal model for testing benzenesulfonamides[3][4].
Reagents & Equipment:
-
Cell Lines: MCF-7 or MDA-MB-231 (Breast cancer)[3], or UO-31 (Renal cancer)[5].
-
Plates: 96-well ultra-low attachment (ULA) round-bottom plates.
-
Environment: Hypoxia incubator chamber set to 1% O 2 , 5% CO 2 , 94% N 2 [4].
Step-by-Step Procedure:
-
Spheroid Formation: Seed 1,000–2,000 cells/well in 100 µL of complete media into the ULA plates. Centrifuge at 200 x g for 5 minutes to aggregate cells.
-
Maturation: Incubate for 72 hours under standard normoxic conditions (20% O 2 ) until tightly packed spheroids form.
-
Hypoxic Induction & Treatment: Transfer the plates to the hypoxia chamber (1% O 2 ). Simultaneously, add the benzenesulfonamide derivatives (e.g., 1 µM to 300 µM)[7]. Maintain a parallel control plate in normoxia.
-
Incubation: Incubate for 72 hours under hypoxic conditions[7].
-
Viability Readout: Add 100 µL of 3D CellTiter-Glo reagent to each well. Shake vigorously for 5 minutes to lyse the spheroids, then incubate in the dark for 25 minutes.
-
Analysis: Measure luminescence. A successful CA IX-targeted benzenesulfonamide will show a significantly lower IC 50 in the hypoxic plate compared to the normoxic plate.
Protocol 3: Cell Cycle and Apoptosis Profiling (Mechanistic Validation)
Rationale: Inhibition of CA IX disrupts intracellular pH, leading to metabolic crisis, cell cycle arrest, and programmed cell death. Flow cytometry validates that the reduction in viability is due to apoptosis rather than non-specific necrosis[5].
Reagents & Equipment:
-
Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit[5].
-
RNase A and PI for cell cycle analysis.
-
Flow Cytometer (e.g., BD FACSCanto).
Step-by-Step Procedure:
-
Cell Treatment: Seed cells in 6-well plates and incubate overnight. Treat with the benzenesulfonamide compound at its predetermined IC 50 concentration (e.g., 4.89 µM for Compound 5h) for 24 hours under hypoxia[5].
-
Harvesting: Collect both the media (containing detached apoptotic cells) and the adherent cells via trypsinization. Wash twice with cold PBS.
-
Apoptosis Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark[5].
-
Cell Cycle Staining (Parallel Sample): Fix cells in cold 70% ethanol overnight. Wash with PBS, then resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate for 30 minutes at 37°C[5].
-
Flow Cytometry: Acquire a minimum of 10,000 events per sample. Analyze the shift in Annexin V positive populations (early/late apoptosis) and the accumulation of cells in the G0/G1 or G2/M phases compared to the vehicle control[5].
References
-
Anti-breast cancer action of carbonic anhydrase IX inhibitor 4-[4-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-benzylidene-hydrazinocarbonyl]-benzenesulfonamide (BSM-0004): in vitro and in vivo studies Source: tandfonline.com URL:[Link]
-
An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo Source: researchgate.net URL:[Link]
-
Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity Source: rsc.org URL:[Link]
-
Novel Diamide-Based Benzenesulfonamides as Selective Carbonic Anhydrase IX Inhibitors Endowed with Antitumor Activity: Synthesis, Biological Evaluation and In Silico Insights Source: mdpi.com URL:[Link]
-
Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX Source: acs.org URL:[Link]
-
Hypoxia-Activated Prodrug Derivatives of Carbonic Anhydrase Inhibitors in Benzenesulfonamide Series: Synthesis and Biological Evaluation Source: nih.gov URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Novel Diamide-Based Benzenesulfonamides as Selective Carbonic Anhydrase IX Inhibitors Endowed with Antitumor Activity: Synthesis, Biological Evaluation and In Silico Insights [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00101J [pubs.rsc.org]
Application Notes and Protocols for Evaluating the Cytotoxicity of Benzenesulfonamide Derivatives
Introduction: The Significance of Benzenesulfonamide Derivatives and the Imperative for Accurate Viability Assessment
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of a wide array of therapeutic agents.[1] Its unique ability to bind to zinc-containing enzymes has led to the development of drugs targeting various diseases, including cancer.[1][2] Many benzenesulfonamide derivatives exert their anticancer effects by inhibiting tumor-associated carbonic anhydrase (CA) isoforms, such as CA IX and CA XII, which are overexpressed in hypoxic solid tumors.[1][2][3] This inhibition disrupts pH regulation in the tumor microenvironment, leading to reduced cell proliferation and survival.[3]
Given the therapeutic potential of novel benzenesulfonamide derivatives, rigorous evaluation of their cytotoxic effects is a critical step in the drug discovery pipeline. Cell viability assays are fundamental tools for this purpose, providing quantitative data on how these compounds affect cell health.[4] These assays measure various cellular parameters, such as metabolic activity or membrane integrity, to distinguish between live and dead cells.[4] The choice of assay is paramount, as different methods have distinct mechanisms, sensitivities, and susceptibilities to interference. This guide provides a detailed overview and validated protocols for three commonly employed cell viability assays—MTT, MTS, and CellTiter-Glo®—offering insights into their principles, applications, and best practices for testing benzenesulfonamide derivatives.
I. Tetrazolium-Based Colorimetric Assays: Measuring Metabolic Activity
Tetrazolium reduction assays are a widely used class of colorimetric methods for assessing cell viability.[5] These assays rely on the principle that metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce tetrazolium salts to a colored formazan product.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[7]
A. The MTT Assay: The Classic Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is one of the most established and widely used methods for measuring cell viability.[7][8] In this assay, the yellow, water-soluble MTT is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[8]
Causality Behind Experimental Choices: The insolubility of the formazan product necessitates a solubilization step, typically with an organic solvent like dimethyl sulfoxide (DMSO), before the absorbance can be measured.[5][7] This additional step is a critical consideration in the workflow.
Detailed Protocol: MTT Assay
Materials:
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]
-
96-well cell culture plates
-
Test benzenesulfonamide compounds
-
Appropriate cell line and culture medium
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in a final volume of 100 µL of culture medium.[5][10] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the benzenesulfonamide derivatives in culture medium. Remove the existing medium from the wells and add the compound dilutions. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10][11]
-
MTT Addition: Following treatment, add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[7][9] During this time, visible purple formazan crystals will form within the viable cells.[5]
-
Formazan Solubilization: Carefully remove the culture medium containing MTT without disturbing the formazan crystals.[7] Add 100 µL of the solubilization solution to each well.[9]
-
Absorbance Measurement: Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.[8][12] Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[7][8][10] A reference wavelength of 630 nm can be used to correct for background absorbance.[8]
Self-Validating System and Trustworthiness:
-
Controls are Essential: Always include untreated control wells (vehicle control), and a positive control for cytotoxicity (e.g., doxorubicin).[11]
-
Background Correction: Include wells with medium and MTT but no cells to subtract the background absorbance.[8]
-
Linear Range: Ensure the cell seeding density falls within the linear range of the assay for your specific cell line to avoid under- or overestimation of viability.[13]
B. The MTS Assay: A More Convenient Alternative
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a second-generation tetrazolium assay that offers a significant advantage over MTT.[6] The MTS tetrazolium salt is reduced by viable cells to a formazan product that is soluble in cell culture medium.[5][6] This eliminates the need for a separate solubilization step.[5]
Causality Behind Experimental Choices: The MTS reagent is typically used in combination with an electron coupling reagent, such as phenazine methosulfate (PMS) or phenazine ethyl sulfate (PES), which facilitates the reduction of MTS.[14]
Detailed Protocol: MTS Assay
Materials:
-
MTS solution (typically combined with an electron coupling agent)[14]
-
96-well cell culture plates
-
Test benzenesulfonamide compounds
-
Appropriate cell line and culture medium
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
MTS Reagent Addition: Add 20 µL of the MTS reagent directly to each well containing cells and medium.[6][9]
-
Absorbance Measurement: Record the absorbance at 490-500 nm using a microplate reader.[6]
Self-Validating System and Trustworthiness:
-
Compound Interference: As with any colorimetric assay, it is crucial to test for potential interference from the benzenesulfonamide compounds themselves. This can be done by adding the compound to cell-free wells containing medium and the MTS reagent.
-
Incubation Time Optimization: The optimal incubation time with the MTS reagent can vary between cell lines and should be determined experimentally.
Visualization of Tetrazolium Assay Workflow
Caption: Workflow comparison of MTT and MTS cell viability assays.
II. Luminescent ATP-Based Assay: Quantifying Cellular Energy
A highly sensitive alternative to colorimetric assays is the measurement of intracellular adenosine triphosphate (ATP).[15] ATP is the principal energy currency of the cell, and its concentration is a direct indicator of metabolically active, viable cells.[16][17] The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method for quantifying ATP.[16]
A. The CellTiter-Glo® Assay: A "Glow-Type" Luminescent Method
This assay utilizes a thermostable luciferase enzyme that, in the presence of ATP and luciferin, produces a stable, "glow-type" luminescent signal.[16] The assay reagent contains a detergent to lyse the cells and release ATP, as well as the luciferase and luciferin.[15] The amount of light produced is directly proportional to the amount of ATP present, and thus to the number of viable cells.[16]
Causality Behind Experimental Choices: The "add-mix-measure" format of this assay is simple and rapid, making it highly suitable for high-throughput screening.[16][17] The extended half-life of the luminescent signal (often greater than five hours) provides flexibility in measurement timing.[16][17]
Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
CellTiter-Glo® Reagent (reconstituted from buffer and lyophilized substrate)[18][19]
-
Opaque-walled 96-well plates (to prevent well-to-well crosstalk)[17][18]
-
Test benzenesulfonamide compounds
-
Appropriate cell line and culture medium
-
Luminometer
Procedure:
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature.[18][19] Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.[18][19] Mix gently to obtain a homogeneous solution.[18][19]
-
Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2), but use opaque-walled plates.[17][18]
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[17][18]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[17][18]
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[17][18]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17][18]
-
Luminescence Measurement: Record the luminescence using a luminometer.[18]
Self-Validating System and Trustworthiness:
-
Background Luminescence: Prepare control wells containing medium without cells to determine the background luminescence.[17][18]
-
ATP Standard Curve: To ensure the assay is performing correctly and to quantify ATP levels, an ATP standard curve can be generated.[17]
-
Potential for Interference: Compounds that affect luciferase activity can interfere with this assay. It is advisable to test for such interference in a cell-free system.
Visualization of ATP Assay Principle
Caption: Principle of the CellTiter-Glo® luminescent ATP assay.
III. Data Interpretation and Considerations for Benzenesulfonamide Derivatives
When evaluating the cytotoxicity of benzenesulfonamide derivatives, several factors must be considered to ensure accurate and reliable data.
A. Calculating IC₅₀ Values
The results of cell viability assays are typically used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound that causes a 50% reduction in cell viability.[12] This is a key parameter for comparing the potency of different derivatives.
B. Potential for Compound Interference
-
Colorimetric Assays (MTT/MTS): Benzenesulfonamide derivatives that are colored may interfere with absorbance readings.[20] Additionally, compounds with reducing properties could potentially reduce the tetrazolium salts directly, leading to false-positive results (i.e., an overestimation of cell viability).[13][21][22]
-
Luminescent Assays (CellTiter-Glo®): Some compounds can inhibit or enhance the activity of the luciferase enzyme, leading to inaccurate results.
Self-Validation Strategy: To control for these interferences, it is essential to run parallel assays in cell-free conditions. Add the test compounds at the same concentrations used in the cell-based assay to wells containing only culture medium and the assay reagent. Any signal generated in these wells is due to compound interference and should be subtracted from the values obtained in the cell-containing wells.
IV. Comparative Summary of Assays
| Feature | MTT Assay | MTS Assay | CellTiter-Glo® Assay |
| Principle | Reduction of MTT to insoluble formazan[7][8] | Reduction of MTS to soluble formazan[6] | Quantification of ATP via luciferase reaction[16][17] |
| Detection | Colorimetric (Absorbance at ~570 nm)[8] | Colorimetric (Absorbance at ~490 nm)[6] | Luminescence[16] |
| Throughput | Moderate | High | High |
| Sensitivity | Good | Good | Excellent[15][23] |
| Workflow | Multi-step (requires solubilization)[5] | Single-step ("add-mix-measure") | Single-step ("add-mix-measure")[16][17] |
| Advantages | Inexpensive, well-established[7] | More convenient than MTT, soluble product[5] | Highly sensitive, rapid, simple workflow[16][23] |
| Disadvantages | Insoluble product, potential for toxicity from DMSO[5][24] | Potential for compound interference[25] | More expensive, requires a luminometer[15] |
V. Conclusion and Best Practices
The selection of an appropriate cell viability assay is a critical decision in the preclinical evaluation of benzenesulfonamide derivatives. While the MTT assay is a cost-effective and well-established method, the MTS and CellTiter-Glo® assays offer significant advantages in terms of convenience and sensitivity, respectively.
Key Recommendations for Researchers:
-
Assay Validation: Always validate the chosen assay for your specific cell line and experimental conditions.[26]
-
Orthogonal Testing: When possible, confirm key findings with a second, mechanistically different assay (e.g., pairing a metabolic assay like MTS with an ATP-based assay).[26]
-
Rigorous Controls: The use of appropriate positive, negative, and vehicle controls is non-negotiable for data integrity.[11]
-
Interference Checks: Proactively assess for potential compound interference with the assay chemistry, particularly for novel chemical scaffolds.[13]
By adhering to these principles and utilizing the detailed protocols provided, researchers can generate robust and reliable data on the cytotoxic effects of benzenesulfonamide derivatives, thereby making more informed decisions in the drug development process.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Riss, T. (n.d.). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate. Retrieved from [Link]
-
Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
El-Gohary, N. S., Shaaban, M. I., & El-Sayed, M. A. A. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28735–28752. Retrieved from [Link]
-
El-Gohary, N. S., Shaaban, M. I., & El-Sayed, M. A. A. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28735–28752. Retrieved from [Link]
-
ResearchGate. (n.d.). Flowchart with the main process steps of the MTS assay. Retrieved from [Link]
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Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]
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Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(11), 4409. Retrieved from [Link]
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Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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ResearchGate. (n.d.). Cell viability evaluation of thiazole sulfonamides. Retrieved from [Link]
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Al-Zahrani, A. A., et al. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. Molecules, 29(6), 1297. Retrieved from [Link]
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Al-Amiery, A. A., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 27(19), 6649. Retrieved from [Link]
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Altervista. (2024, February 21). The MTT assay, a cell viability test. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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Royal Society of Chemistry. (2024, November 4). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. Retrieved from [Link]
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determining minimum inhibitory concentration (MIC) of sulfonamides
An Application Guide to the Determination of Minimum Inhibitory Concentration (MIC) for Sulfonamides
Abstract
This comprehensive application note provides a detailed framework for the accurate and reproducible determination of the Minimum Inhibitory Concentration (MIC) for sulfonamide antibiotics. Moving beyond a simple recitation of steps, this guide delves into the biochemical rationale underpinning the chosen methodologies, addresses the unique challenges associated with testing this class of antimicrobials, and furnishes detailed, field-proven protocols. This document is intended for researchers, clinical microbiologists, and drug development professionals seeking to generate high-quality antimicrobial susceptibility data for sulfonamides, grounded in the standards set by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Scientific Foundation: Understanding Sulfonamides
A robust understanding of the sulfonamide mechanism of action is paramount to executing and interpreting MIC assays correctly.
Mechanism of Action: Competitive Inhibition of Folate Synthesis
Sulfonamides are synthetic bacteriostatic agents that function as structural analogs of para-aminobenzoic acid (PABA).[][2] Bacteria, unlike mammals which acquire folate from their diet, must synthesize folic acid de novo.[3][4] Folic acid is a critical precursor for the synthesis of nucleotides (purines and pyrimidines) and ultimately, DNA.[][5]
The key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA with dihydropteridine pyrophosphate.[3][5] Due to their structural similarity to PABA, sulfonamides competitively inhibit DHPS, halting the folic acid synthesis pathway and thereby preventing bacterial growth and replication.[2][5]
Caption: Sulfonamide Mechanism of Action.
Mechanisms of Bacterial Resistance
The clinical efficacy of sulfonamides has been diminished by the widespread emergence of bacterial resistance.[4] The two predominant mechanisms are:
-
Acquisition of Insensitive DHPS Enzymes: Bacteria can acquire mobile genetic elements, such as plasmids, that carry sul genes (e.g., sul1, sul2, sul3).[5][6] These genes encode for alternative DHPS enzymes that have a very low affinity for sulfonamides but retain their function with PABA, rendering the drug ineffective.[3][5]
-
Mutations in the Chromosomal DHPS Gene: Spontaneous mutations in the bacterial folP gene, which encodes the native DHPS enzyme, can alter the active site.[5] This modification reduces the binding affinity of sulfonamides without significantly impacting the enzyme's ability to bind its natural substrate, PABA.[5]
Critical Considerations for Sulfonamide MIC Testing
Testing sulfonamides presents a unique challenge not seen with many other antibiotic classes. The growth medium itself can contain antagonists that interfere with the drug's mechanism, leading to falsely elevated (resistant) MIC results.
The primary antagonists are thymine and thymidine . If present in the testing medium, bacteria can bypass the blocked folate pathway and utilize this exogenous source to synthesize thymidylate, a necessary component of DNA. This circumvents the inhibitory effect of the sulfonamide.
Therefore, the foundational requirement for sulfonamide susceptibility testing is the use of a growth medium with low levels of thymine and thymidine.
-
Standard Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (MHA) are the standard media as they are typically low in these inhibitors.[7]
-
Fastidious Organisms: When testing fastidious bacteria that require supplemented media (e.g., blood), it is crucial to use lysed horse blood. Lysed horse blood contains the enzyme thymidine phosphorylase, which degrades any thymidine present in the medium, thus preventing interference.[8][9]
Reference Methodology: Broth Microdilution
The broth microdilution method is the internationally recognized gold-standard for quantitative MIC determination.[9][10] It involves challenging a standardized bacterial inoculum with serial two-fold dilutions of the antimicrobial agent in a liquid growth medium.
Protocol 1: Broth Microdilution MIC Assay
Principle: A standardized bacterial suspension is inoculated into the wells of a 96-well microtiter plate containing serial dilutions of a sulfonamide. Following incubation, the lowest concentration of the sulfonamide that prevents visible growth is determined to be the MIC.[11][12]
Materials and Reagents:
-
96-well, sterile, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sulfonamide analytical powder of known potency
-
Appropriate solvent for sulfonamide (e.g., DMSO, followed by dilution in broth)
-
Sterile 0.85% saline
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Test bacterial isolate(s) and Quality Control (QC) strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™)
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Step-by-Step Methodology:
-
Preparation of Sulfonamide Stock Solution:
-
Prepare a high-concentration stock solution of the sulfonamide powder in a suitable solvent.
-
Perform serial two-fold dilutions in CAMHB to create working solutions that are 2x the final desired concentrations (e.g., 256, 128, 64... 0.5 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A nephelometer is recommended for accuracy.[11]
-
Dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the test wells. This typically requires a 1:100 dilution followed by a further adjustment based on the volumes used in the next step.
-
-
Plate Inoculation:
-
Using a multichannel pipette, dispense 50 µL of the appropriate 2x sulfonamide working solution into the wells of the 96-well plate.
-
Add 50 µL of the final bacterial inoculum (now at ~1 x 10⁶ CFU/mL to achieve the final concentration) to each well. The final volume in each well will be 100 µL, and the final inoculum will be 5 x 10⁵ CFU/mL.[7]
-
Crucial Controls:
-
Growth Control: At least one well containing 50 µL of CAMHB and 50 µL of the bacterial inoculum (no drug).
-
Sterility Control: At least one well containing 100 µL of CAMHB only (no drug, no inoculum).
-
-
-
Incubation:
-
Seal the plates or use a lid to prevent evaporation.
-
Incubate at 35°C ± 2°C in ambient air for 16-20 hours .[7]
-
-
Reading and Interpreting the MIC:
-
Before reading, confirm the validity of the assay: there should be no growth in the sterility control well and robust, turbid growth in the growth control well.
-
Visually inspect the wells. The MIC is the lowest concentration of the sulfonamide that inhibits bacterial growth.
-
Special Rule for Sulfonamides: Due to the bacteriostatic nature of sulfonamides, "trailing" or slight, hazy growth may be observed across several wells. For sulfonamides and trimethoprim, the endpoint is not complete inhibition. The MIC should be read as the lowest concentration that causes an approximately 80% reduction in growth compared to the growth control well.[8][11][13]
-
Caption: Broth Microdilution Workflow for MIC Determination.
Alternative Methodology: Agar Dilution
Agar dilution is another reference method for MIC determination. While more laborious for testing single isolates, it is efficient for testing multiple isolates against a single drug.
Protocol 2: Agar Dilution MIC Assay
Principle: Serial two-fold dilutions of the sulfonamide are incorporated into molten Mueller-Hinton Agar (MHA). After the agar solidifies, a standardized inoculum of multiple bacterial strains is spot-inoculated onto the surface of each plate. The MIC is the lowest drug concentration that prevents visible growth after incubation.[14]
Methodology Summary:
-
Prepare Agar Plates: Prepare serial two-fold dilutions of the sulfonamide and add each dilution to separate aliquots of molten MHA (held at 45-50°C). Pour the mixture into sterile petri dishes and allow them to solidify. A growth control plate with no antibiotic must also be prepared.[7]
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Further dilute this to achieve a final concentration of approximately 10⁴ CFU per spot.[14]
-
Inoculate Plates: Using a multipoint inoculator (replicator), spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates, from the lowest to the highest concentration.
-
Incubate: Allow the inoculum spots to dry completely, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[7]
-
Interpret Results: The MIC is the lowest concentration of the sulfonamide that completely inhibits visible growth, ignoring a single colony or a faint haze caused by the inoculum.[14]
Quality Control and Data Interpretation
Quality Control (QC)
Running QC strains with known MIC values is a non-negotiable step for a valid experiment. It verifies the potency of the antibiotic, the integrity of the medium, and the appropriateness of the incubation conditions and reading technique.
| QC Strain | Antimicrobial Agent | Acceptable QC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | Trimethoprim-Sulfamethoxazole | 0.06/1.19 - 0.5/9.5 |
| Staphylococcus aureus ATCC® 29213™ | Trimethoprim-Sulfamethoxazole | 0.12/2.38 - 1/19 |
| Pseudomonas aeruginosa ATCC® 27853™ | Trimethoprim-Sulfamethoxazole | >4/76 (intrinsically resistant) |
Note: Ranges are illustrative and must be verified against the current version of CLSI M100 or EUCAST QC documents.[15][16]
Interpreting MIC Values
The numerical MIC value is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing it to clinical breakpoints established by standards organizations like CLSI and EUCAST.[12][17][18]
-
Susceptible (S): Implies that the infection may be appropriately treated with the standard dosage of the antibiotic.[17][19]
-
Intermediate (I): Includes isolates with MICs that are approachable with higher dosages or in body sites where the drug concentrates.[17][19]
-
Resistant (R): Implies that the bacteria will not be inhibited by the usually achievable concentrations of the drug.[17][19]
It is critical to consult the most recent CLSI M100 or EUCAST breakpoint tables for the specific organism-drug combination, as these breakpoints can be revised based on new clinical and microbiological data.[20][21]
Troubleshooting
-
No growth in the Growth Control well: This invalidates the test. Potential causes include an inactive inoculum, incorrect media preparation, or improper incubation.
-
Growth in the Sterility Control well: Indicates contamination of the media or poor aseptic technique. The test must be repeated.
-
QC strain MIC is out of range: This suggests a systemic issue. Verify the antibiotic stock concentration, inoculum density, incubation conditions, and media preparation. Do not report patient results until the QC is within the acceptable range.
-
"Skipped" wells (growth at a higher concentration but not at a lower one): This may indicate contamination or an error in the dilution series. If a single well is skipped, the result should be read as the highest MIC value, but re-testing is recommended.[8]
References
-
Rupa Health. (n.d.). Sulfonamides Resistance Genes. Rupa Health. [Link]
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Huovinen, P., Sundström, L., Swedberg, G., & Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. PubMed. [Link]
-
Cleveland Clinic. (2025, February 26). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. [Link]
-
Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics. [Link]
-
Wikipedia. (n.d.). Broth microdilution. Wikipedia. [Link]
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IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]
-
FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]
-
EUCAST. (2022, April 19). Broth microdilution reference methodology. CGSpace. [Link]
-
IDEXX. (2019, March 15). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
EUCAST. (n.d.). MIC Determination. EUCAST. [Link]
-
ResearchGate. (n.d.). Minimum Inhibitory Concentration (MIC), in µg/mL, of sulfonamide analogues against selected bacterial strains. ResearchGate. [Link]
-
ResearchGate. (n.d.). Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). ResearchGate. [Link]
-
SciSpace. (n.d.). Establishing MIC breakpoints and the interpretation of in vitro susceptibility tests. SciSpace. [Link]
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CHAIN. (2016, October 1). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. CHAIN. [Link]
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Genç, Y., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PMC. [Link]
-
PubMed. (n.d.). In vitro antimicrobial activity of sulfonamides against some porcine pathogens. PubMed. [Link]
-
EUCAST. (n.d.). Disk Diffusion and Quality Control. EUCAST. [Link]
-
Brown-Elliott, B. A., et al. (2012). Sulfonamide Resistance in Isolates of Nocardia spp. from a U.S. Multicenter Survey. PMC. [Link]
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. CLSI. [Link]
-
EUCAST. (n.d.). Methodology and Instructions. EUCAST. [Link]
-
CLSI. (2020, January). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI. [Link]
-
IDEXX. (2025, November 15). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX. [Link]
-
CLSI. (2021, August 28). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
-
ResearchGate. (n.d.). MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates. ResearchGate. [Link]
-
LNH - Journals. (2025, July 12). A Comprehensive Review on Sulfonamide Resistance: Recent Trends and Implications in Primary Care Clinical Settings. LNH - Journals. [Link]
-
EUCAST. (n.d.). EUCAST - Home. EUCAST. [Link]
-
ResearchGate. (n.d.). (PDF) EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. [Link]
-
ResearchGate. (n.d.). MIC, MBC and MFC (µg/mL) values of sulfonamides. ResearchGate. [Link]
-
ResearchGate. (2026, February 22). A Comprehensive Review on Sulfonamide Resistance: Recent Trends and Implications in Primary Care Clinical Settings. ResearchGate. [Link]
-
ResearchGate. (n.d.). Values of the MIC, MIC 50 and MIC 90 of the sulfonamide derivatives. ResearchGate. [Link]
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protocol for carbonic anhydrase inhibition assay with sulfonamides
Application Note: Comprehensive Profiling of Carbonic Anhydrase Inhibition by Sulfonamides
Introduction & Mechanistic Rationale
Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[1]. Because specific CA isoforms are overexpressed in various pathologies—such as hCA II in glaucoma and hCA IX in hypoxic tumors—they are prime targets for drug development[2].
Sulfonamides (e.g., Acetazolamide) represent the classical pharmacophore for CA inhibition. Mechanistically, the primary sulfonamide group ( R−SO2NH2 ) binds directly to the active site zinc ion in its deprotonated, anionic form ( R−SO2NH− ), displacing the catalytic zinc-bound hydroxide ion required for substrate turnover[1].
To rigorously evaluate novel sulfonamide inhibitors, a two-tiered assay system is essential:
-
Primary High-Throughput Screening (HTS) : Utilizing the esterase activity of CA via 4-nitrophenyl acetate (4-NPA) cleavage[3].
-
Secondary Kinetic Validation : Utilizing the physiological CO2 hydration activity via stopped-flow spectrophotometry[4].
Experimental Workflow
Figure 1: Two-tiered screening workflow for sulfonamide-based Carbonic Anhydrase inhibitors.
Protocol 1: High-Throughput Esterase Activity Assay (4-NPA)
Causality & Principle: While the primary physiological role of CA is CO2 hydration, the zinc-bound hydroxide is highly nucleophilic and promiscuous enough to hydrolyze esters such as 4-nitrophenyl acetate (4-NPA) into acetate and 4-nitrophenol[3]. The generation of the 4-nitrophenolate anion provides a continuous colorimetric readout. This bypasses the need for specialized rapid-mixing equipment, making it ideal for 96/384-well microplate HTS[3].
Materials & Reagents:
-
Assay Buffer: 15 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Brij-35 or tetraethylene glycol monododecyl ether[3]. (Note: The detergent prevents enzyme aggregation and non-specific binding of hydrophobic library compounds to the plastic wells).
-
Substrate: 4-NPA (Sigma-Aldrich), prepared as a 10 mM stock in anhydrous acetone or DMSO[3].
-
Enzyme: Recombinant human CA (e.g., hCA II or hCA IX) diluted to ~10-15 ng/µL in Assay Buffer[3].
-
Controls: Acetazolamide (AZM) as a positive control[3].
Step-by-Step Methodology:
-
Inhibitor Preparation: Serially dilute sulfonamide compounds in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1–5% to prevent enzyme denaturation[5].
-
Pre-incubation (Critical Step): In a 96-well or 384-well clear plate, combine the enzyme solution (e.g., 18 µL) with the inhibitor solution (e.g., 2 µL)[3]. Incubate at 25°C for 15 minutes[3].
-
Why? Sulfonamide coordination to the active-site zinc is a relatively slow-binding process. Pre-incubation ensures the system reaches thermodynamic equilibrium (Enzyme-Inhibitor complex formation) before the substrate is introduced[3].
-
-
Reaction Initiation: Add 20 µL of 1 mM 4-NPA (freshly diluted in Assay Buffer from the organic stock) to each well to start the reaction[3].
-
Kinetic Measurement: Immediately measure absorbance at 400–405 nm in kinetic mode for 15 to 90 minutes at 25°C using a microplate reader[3].
-
Self-Validating Controls:
Data Analysis: Subtract the BC slope ( ΔAbs/Δt ) from all test wells. Calculate the percentage of inhibition relative to the EC. Fit the dose-response data using non-linear regression to determine the IC50 [5].
Protocol 2: Stopped-Flow CO2 Hydration Kinetics (Khalifah Method)
Causality & Principle: The physiological hydration of CO2 ( CO2+H2O⇌HCO3−+H+ ) is one of the fastest known enzymatic reactions, with a kcat approaching 106s−1 for hCA II[6]. Standard mixing techniques are too slow to capture the initial linear rate before equilibrium is reached. The Khalifah method utilizes a stopped-flow spectrophotometer to rapidly mix the enzyme/inhibitor with CO2-saturated water[4]. The reaction progress is monitored via the absorbance change of a pH indicator (e.g., Phenol Red) as protons are rapidly released[7].
Materials & Reagents:
-
Stopped-Flow Spectrophotometer: e.g., Applied Photophysics instrument[4].
-
Syringe A (Enzyme/Inhibitor/Indicator): 20 mM HEPES (pH 7.4), 20 mM NaClO4, 0.2 mM Phenol Red, and CA enzyme[4]. (Note: NaClO4 is used to maintain constant ionic strength because the perchlorate ion does not coordinate with the active site zinc, whereas chloride ions can act as weak CA inhibitors).
-
Syringe B (Substrate): CO2-saturated water (approx. 34 mM CO2 at 20°C). Prepare dilutions in degassed water to achieve final CO2 concentrations ranging from 1.7 to 17 mM[4].
Step-by-Step Methodology:
-
System Priming: Flush the stopped-flow system extensively with buffer to ensure temperature equilibration (typically 20°C) and to purge all microscopic air bubbles, which cause severe optical artifacts in stopped-flow traces[4].
-
Enzyme-Inhibitor Equilibration: Mix the CA enzyme with the desired concentration of the sulfonamide inhibitor in Syringe A. Incubate for 10–15 minutes prior to loading the drive syringes.
-
Rapid Mixing: The instrument pneumatically drives equal volumes from Syringe A and Syringe B into the detection chamber, stopping the flow abruptly (dead time typically <2 milliseconds)[4].
-
Data Acquisition: Monitor the decrease in absorbance of Phenol Red at its absorbance maximum of 557 nm over a period of 10–100 seconds[4].
-
Uncatalyzed Rate Subtraction: Perform identical runs replacing the enzyme with buffer to measure the spontaneous, uncatalyzed hydration of CO2[4]. Subtract this baseline from the enzyme-catalyzed initial rates[4].
Data Analysis: Plot the initial velocities against substrate concentration. Use the Michaelis-Menten equation to determine kcat and Km [6]. To determine the absolute inhibition constant ( Ki ), perform the assay at varying inhibitor concentrations and apply a competitive inhibition model[4].
Reference Data: Acetazolamide Benchmarks
To ensure assay validity, researchers should benchmark their internal controls against established literature values for Acetazolamide (AZM). Note that IC50 values derived from the 4-NPA assay are generally higher than the Ki values derived from the stopped-flow assay due to differences in substrate competition and assay sensitivity.
| CA Isoform | Acetazolamide IC50 (4-NPA Assay) | Acetazolamide Ki (Stopped-Flow Assay) | Primary Clinical / Biological Relevance |
| hCA I | ~ 985 nM[8] | ~ 250 - 293 nM[8] | Retinal/GI edema, Cytosolic off-target |
| hCA II | ~ 16 - 30 nM[5] | ~ 12 - 14 nM | Glaucoma, Diuresis, Cytosolic off-target |
| hCA IX | ~ 30 nM[2] | ~ 25 nM | Tumor hypoxia, Transmembrane target |
References
-
Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) Source: Assay Genie URL:[Link]
-
Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines Source: Semantic Scholar URL:[Link]
-
Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
hCA Enzyme Inhibition Assays Source: Bio-protocol URL:[Link]
-
Stopped-flow – Knowledge and References Source: Taylor & Francis URL:[Link]
-
A Steady-State Kinetic Investigation of Enzyme-Assisted Carbon Capture Source: MDPI URL:[Link]
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application of benzenesulfonamides in anti-inflammatory research
An in-depth guide to the , tailored for drug development professionals and assay scientists.
Executive Summary: The Benzenesulfonamide Pharmacophore
Benzenesulfonamides represent a highly versatile and privileged scaffold in medicinal chemistry. Historically anchored by the breakthrough of selective cyclooxygenase-2 (COX-2) inhibitors such as celecoxib[1], the benzenesulfonamide moiety has recently been repurposed to target novel inflammatory pathways. Modern research has expanded its application to inhibit the NLRP3 inflammasome[2], Glutathione transferase omega-1 (GSTO1-1)[3], and to act as dual-target inhibitors against both COX-2 and Carbonic Anhydrases (CAs)[4][5]. This application note provides a comprehensive framework detailing the mechanistic rationale, quantitative benchmarking, and self-validating experimental protocols required to evaluate novel benzenesulfonamide derivatives.
Mechanistic Pathways and Target Rationale
A. Selective COX-2 Inhibition The benzenesulfonamide group is the critical pharmacophore for COX-2 selectivity. Unlike COX-1, the COX-2 active site contains a secondary side pocket formed by the substitution of Ile523 with the less bulky Val523[6][7]. The sulfonamide moiety inserts directly into this hydrophilic side pocket, forming highly stable hydrogen bonds with Arg513 and His90[8]. This interaction selectively blocks the bioconversion of arachidonic acid into pro-inflammatory prostaglandins (e.g., PGE2) without disrupting the gastroprotective homeostatic functions mediated by COX-1[8].
B. NLRP3 Inflammasome Suppression Recent breakthroughs have identified benzenesulfonamides (such as the derivatives JC124 and YQ128) as direct inhibitors of the NLRP3 inflammasome[2]. By preventing the oligomerization of NLRP3 and its subsequent interaction with the ASC adaptor protein, these compounds halt the activation of caspase-1. This upstream blockade effectively suppresses the maturation and pyroptotic release of interleukins IL-1β and IL-18[2].
C. Multi-Targeting (COX-2 / 5-LOX / CA) To mitigate the cardiovascular liabilities and leukotriene-shunting (which can cause NSAID-induced asthma) associated with highly selective COX-2 inhibitors, modern drug design employs dual-inhibition strategies. Benzenesulfonamides inherently possess carbonic anhydrase (CA) inhibitory activity[4][5]. By incorporating specific heterocycles (e.g., pyridazinones), researchers have developed multi-target agents that simultaneously inhibit COX-2, 5-LOX, and specific CA isoforms (e.g., hCA I and II), providing a safer, synergistic anti-inflammatory profile[4].
Caption: Multi-target anti-inflammatory mechanisms of the benzenesulfonamide scaffold.
Quantitative Pharmacological Profiling
To evaluate the efficacy of new benzenesulfonamide derivatives, benchmarking against established prototypes is essential. The table below summarizes the target affinities and selectivity indices of key historical and emerging compounds.
| Compound Class / Prototype | Primary Target | IC50 / Potency | Selectivity Index (SI) | Reference |
| Celecoxib (Reference) | COX-2 | ~0.129 µM | >387 (COX-2 over COX-1) | [7] |
| SC-236 (Pyrazole-derivative) | COX-2 | <0.1 µM | >400 (COX-2 over COX-1) | [1][6] |
| Compound 7a (Pyridazine-tethered) | COX-2 / hCA I | COX-2: ~0.2 µM hCA I: 48.3 nM | ~208 (COX-2 over COX-1) | [4] |
| JC124 | NLRP3 Inflammasome | 3.25 µM (in J774A.1) | Highly selective for NLRP3 | [2] |
| C1-27 Derivative | GSTO1-1 | Low micromolar | Selective covalent binder | [3] |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Causality for each critical step is explained to ensure researchers understand why specific assay conditions are required for benzenesulfonamides.
Protocol 1: In Vitro COX-1/COX-2 Selectivity Assay (Fluorometric)
Causality & Design: Assessing the IC50 for both COX isoforms is mandatory to establish the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). A fluorometric assay measuring the peroxidase activity of COX (via the conversion of ADHP to highly fluorescent resorufin) provides superior sensitivity over traditional colorimetric methods.
-
Enzyme Preparation : Prepare recombinant human COX-1 and COX-2 enzymes in 100 mM Tris-HCl buffer (pH 8.0). Critical Step: Supplement the buffer with 1 µM hematin. Hematin is an obligate cofactor for the peroxidase activity of COX enzymes; omitting it will result in false negatives.
-
Compound Dilution : Dissolve benzenesulfonamide test compounds in DMSO. Ensure the final assay concentration of DMSO remains <1% to prevent solvent-induced enzyme denaturation.
-
Pre-Incubation : Incubate the enzyme-inhibitor mixture at 25°C for 15 minutes. Causality: Benzenesulfonamides often exhibit time-dependent inhibition of COX-2 due to the slow conformational changes required to fully occupy the secondary side pocket. Skipping pre-incubation will artificially inflate the IC50.
-
Reaction Initiation : Add arachidonic acid (substrate) and ADHP (fluorogenic probe).
-
Quantification : Measure fluorescence (Ex: 530 nm, Em: 590 nm) continuously for 5 minutes using a microplate reader. Calculate IC50 using non-linear regression.
Protocol 2: Cell-Based NLRP3 Inflammasome Inhibition Assay
Causality & Design: To validate whether a benzenesulfonamide inhibits the inflammasome pathway, a two-step "Priming and Activation" model must be utilized in macrophages[9].
-
Cell Seeding : Seed J774A.1 or RAW264.7 murine macrophages in 96-well plates at 1×105 cells/well and incubate overnight.
-
Priming Phase : Treat cells with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours. Causality: Resting macrophages do not express sufficient NLRP3 or pro-IL-1β. LPS binding to TLR4 activates NF-κB, which transcriptionally upregulates these required precursors[9].
-
Compound Treatment : Wash cells and incubate with the benzenesulfonamide test compound (e.g., 1–10 µM) for 1 hour.
-
Activation Phase : Stimulate cells with 5 mM ATP or 10 µM Nigericin for 45 minutes. Causality: This acts as the secondary signal, inducing potassium efflux that physically triggers NLRP3 oligomerization and caspase-1 activation.
-
Validation & Readout : Collect the supernatant and quantify secreted mature IL-1β using a target-specific ELISA kit. Self-Validation: Run a parallel MTT assay on the remaining cells to confirm viability. A reduction in IL-1β is only pharmacologically valid if the compound is non-cytotoxic.
Protocol 3: In Vivo Carrageenan-Induced Rat Paw Edema Model
Causality & Design: This is the gold-standard acute in vivo inflammation model. Carrageenan injection induces a biphasic inflammatory response. The late phase (3–5 hours post-injection) is heavily mediated by prostaglandins and is highly sensitive to COX-2 inhibitors[4][10].
-
Preparation : Fast adult male Sprague-Dawley rats (150–200 g) for 12 hours prior to the experiment. Causality: Fasting normalizes gastric emptying, ensuring consistent pharmacokinetic absorption of the oral dose.
-
Dosing : Administer the benzenesulfonamide compound (e.g., 10–50 mg/kg) or reference drug (Celecoxib, 30 mg/kg) orally via gavage, suspended in 0.5% carboxymethyl cellulose (CMC). Include a vehicle-only control group.
-
Induction : One hour post-dosing, inject 0.1 mL of 1% λ-carrageenan in sterile saline into the subplantar region of the right hind paw.
-
Measurement : Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection. Focus efficacy analysis on the 3-hour and 5-hour marks to specifically validate the inhibition of the prostaglandin-driven inflammatory phase[7].
-
Analysis : Calculate the percentage of edema inhibition relative to the vehicle-treated control group.
Caption: Step-by-step experimental workflow for evaluating benzenesulfonamide derivatives.
Sources
- 1. The COX-2 inhibitor SC-236 exerts anti-inflammatory effects by suppressing phosphorylation of ERK in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. pubs.acs.org [pubs.acs.org]
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High-Throughput Fungicidal Activity Screening and Mechanistic Profiling of N-Arylbenzenesulfonamides
Application Note & Standard Operating Protocol Target Audience: Discovery Chemists, Plant Pathologists, and Agrochemical Development Scientists.
Introduction & Scientific Rationale
N-arylbenzenesulfonamides represent a highly versatile class of bioactive compounds. While traditionally recognized for their antibacterial properties via the inhibition of dihydrofolate synthesis, specific structural modifications have unlocked potent antifungal and anti-oomycete activities [1]. The discovery and commercialization of derivatives like flusulfamide (2′,4-dichloro-α,α,α-trifluoro-4′-nitro-m-toluenesulfonanilide) have revolutionized the management of devastating soil-borne diseases, most notably cabbage clubroot caused by the obligate biotrophic pathogen Plasmodiophora brassicae [2].
Structure-Activity Relationship (SAR) Insights
The fungicidal efficacy of N-arylbenzenesulfonamides is highly dependent on the electronic and steric properties of substituents on both the arylamine and benzenesulfonyl rings. Quantitative Structure-Activity Relationship (QSAR) studies demonstrate that electron-withdrawing groups (e.g., -CF3, -F, -NO2) at the meta or para positions of the arylamine moiety significantly enhance lipophilicity and target-site penetration [3]. For instance, derivatives possessing m-CF3 and p-F substituents exhibit broad-spectrum in vitro activity against Botrytis cinerea and Rhizoctonia solani with ED50 values ranging from 3–15 μg/mL [1].
Mechanism of Action
Unlike conventional fungicides that disrupt ergosterol biosynthesis or mitochondrial respiration, the action of specialized N-arylbenzenesulfonamides against resting spores is primarily fungistatic . Mechanistic assays reveal that these compounds rapidly adsorb onto the fungal cell wall, interfering with primary zoosporogenesis and chitin synthase activity [2]. This arrests spore germination without immediately compromising cell viability, effectively preventing root hair infection.
Mechanistic pathway of N-arylbenzenesulfonamides inhibiting fungal spore germination.
Quantitative Data Summary
To benchmark newly synthesized libraries, it is critical to compare both in vitro mycelial inhibition and in vivo disease control. The table below illustrates the divergent activity profiles often observed in this chemical class, highlighting why a multi-tiered screening approach is mandatory [1][3].
| Compound ID | Arylamine Substituent | Benzenesulfonyl Substituent | In Vitro ED50 vs B. cinerea (µg/mL) | In Vivo Control Efficacy vs P. brassicae (%) |
| Derivative A | p-F | H | 12.5 | 35.0 |
| Derivative B | m-CF3, p-F | H | 4.2 | 42.5 |
| Derivative C | p-CF3 | 4-CH3 | 8.1 | 68.0 |
| Flusulfamide | 2-Cl, 4-CF3 | 2-Cl, 4-NO2 | > 50.0 (Inactive) | 95.0 |
Data Interpretation Note: Flusulfamide exhibits poor in vitro activity against standard mycelial fungi but exceptional in vivo efficacy against clubroot. This underscores the necessity of Protocol B and C for obligate biotrophic pathogens.
Experimental Protocols
Protocol A: In Vitro Mycelial Growth Inhibition Assay (Agar Dilution)
Purpose: To determine the half-maximal effective concentration (ED50) against culturable phytopathogens (e.g., B. cinerea, R. solani).
Reagents & Materials:
-
Potato Dextrose Agar (PDA)
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
5-mm cork borer
Step-by-Step Workflow:
-
Media Preparation: Autoclave PDA and cool to 50°C in a water bath.
-
Compound Dosing: Spike the molten PDA with the DMSO-dissolved test compounds to achieve final concentrations of 1, 3, 10, 30, and 100 µg/mL. Critical: The final concentration of DMSO must not exceed 0.5% (v/v) to prevent solvent-induced growth inhibition.
-
Plate Pouring: Pour 20 mL of the amended media into 90-mm Petri dishes and allow to solidify. Prepare a solvent-only control plate.
-
Inoculation: Using a sterile cork borer, excise 5-mm mycelial plugs from the actively growing margin of a 4-day-old fungal culture. Place one plug face-down in the center of each test plate.
-
Incubation & Measurement: Incubate plates at 25°C in the dark. Measure the colony diameter (minus the 5-mm plug) using digital calipers when the control plate reaches full confluence (typically 3–5 days).
-
Data Analysis: Calculate the percentage of inhibition relative to the control. Use log-probit analysis or non-linear regression to determine the ED50 value.
Protocol B: Resting Spore Germination & Viability Assay
Purpose: To differentiate between fungicidal (cell death) and fungistatic (germination arrest) mechanisms against P. brassicae [2].
Reagents & Materials:
-
P. brassicae resting spores extracted from homogenized cabbage galls.
-
0.1% (w/v) Evan's blue dye solution.
-
Host root exudate (collected from hydroponically grown Chinese cabbage).
Step-by-Step Workflow:
-
Spore Suspension: Adjust the resting spore suspension to 1×106 spores/mL in sterile distilled water.
-
Compound Treatment: Incubate the spore suspension with the test compound (e.g., 10 µg/mL) for 24 hours at 25°C.
-
Germination Induction: Centrifuge the spores, wash twice with sterile water to remove unbound compound, and resuspend in host root exudate to stimulate germination. Incubate for an additional 48 hours.
-
Viability Staining: Add an equal volume of 0.1% Evan's blue to the suspension. Incubate for 10 minutes at room temperature.
-
Microscopic Evaluation: Observe under a light microscope (400x).
-
Causality Insight: Evan's blue is excluded by intact plasma membranes. Spores that stain blue are dead (fungicidal action). Spores that remain unstained but fail to germinate compared to the untreated control indicate a fungistatic mechanism (typical of active N-arylbenzenesulfonamides).
-
Protocol C: In Vivo Greenhouse Efficacy Trial (Clubroot Model)
Purpose: To validate the real-world agricultural efficacy of the compounds in a soil matrix.
Step-by-Step Workflow:
-
Soil Inoculation: Infest sterilized potting soil with P. brassicae resting spores to a final density of 1×107 spores/g of dry soil.
-
Chemical Application: Apply the formulated test compound as a soil drench to achieve a concentration of 50 µg/g soil. Thoroughly mix and allow to equilibrate for 24 hours.
-
Planting: Transplant 14-day-old susceptible Chinese cabbage seedlings into the treated, infested soil (5 replicates per treatment).
-
Cultivation: Maintain in a greenhouse at 20–25°C with a 14-hour photoperiod and high soil moisture (80% field capacity) to promote zoospore motility.
-
Disease Scoring: After 6 weeks, uproot the plants, wash the roots, and score disease severity on a 0–4 scale (0 = healthy roots; 4 = severe galling on main and lateral roots).
-
Efficacy Calculation: Calculate the Disease Control Value (%) using the formula:
Control(%)=Disease Index (Control)Disease Index (Control)−Disease Index (Treated)×100
References
-
Kang, J. G., Hur, J. H., Choi, S. J., et al. (2002). "Antifungal Activities of N-Arylbenzenesulfonamides against Phytopathogens and Control Efficacy on Wheat Leaf Rust and Cabbage Club Root Diseases." Bioscience, Biotechnology, and Biochemistry, 66(12), 2677-2682. URL:[Link]
-
Tanaka, S., Kochi, S., Kunita, H., Ito, S., & Kameya-Iwaki, M. (1999). "Biological mode of action of the fungicide, flusulfamide, against Plasmodiophora brassicae (clubroot)." European Journal of Plant Pathology, 105(6), 577-584. URL:[Link]
-
Saíz-Urra, L., Pérez González, M., Collado, I. G., & Hernández-Galán, R. (2007). "Quantitative structure–activity relationship studies for the prediction of antifungal activity of N-arylbenzenesulfonamides against Botrytis cinerea." Journal of Molecular Graphics and Modelling, 25(5), 680-690. URL:[Link]
Technical Support Center: Troubleshooting Solubility Issues of Sulfonamide-Based Compounds
Introduction
Sulfonamide-based compounds are a cornerstone of modern medicine and chemical research, valued for their broad therapeutic applications. However, their utility in the laboratory and in clinical development is often hampered by a significant, recurring challenge: poor aqueous solubility. This guide is designed to serve as a dedicated resource for researchers, scientists, and drug development professionals encountering these issues. Here, we will dissect the fundamental reasons behind the solubility behavior of sulfonamides and provide a series of structured, field-tested troubleshooting guides and methodologies to systematically address and overcome these challenges.
The core of a sulfonamide's solubility behavior lies in its chemical structure: an acidic proton on the sulfonamide nitrogen and, often, a basic amine group on the aromatic ring. The interplay between these ionizable groups, governed by their respective pKa values and the pH of the medium, dictates the compound's charge state and, consequently, its interaction with aqueous solvents. This guide will equip you with the knowledge to manipulate these properties to your advantage.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific, common problems encountered during experimentation.
Scenario 1: My compound precipitates when I dilute my DMSO stock into an aqueous buffer.
Q: What is happening and why?
A: This is a classic case of "solvent-shifting" or "crashing out." Your compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), but its intrinsic aqueous solubility is much lower. When the DMSO stock is introduced to the aqueous buffer, the DMSO concentration drops dramatically. The environment is no longer favorable for keeping the compound dissolved, causing it to precipitate out of the solution. The un-ionized form of the sulfonamide is often hydrophobic, contributing to this poor aqueous solubility[1][2].
Q: How can I solve this?
A: Immediate Fixes:
-
Decrease the Final Concentration: The simplest first step is to attempt a lower final concentration in your aqueous medium.
-
Increase DMSO Carryover (with caution): You can try increasing the percentage of DMSO in the final solution (e.g., from 1% to 5% v/v). However, be mindful that high concentrations of organic solvents can impact biological assays.
A: Systematic Troubleshooting Workflow:
This workflow provides a logical sequence of experiments to identify the optimal solubilization strategy.
Caption: Ionization states of a typical sulfonamide compound versus pH.
As shown, solubility is minimal near the isoelectric point where the neutral molecule dominates and increases significantly at pH values where either the cationic or anionic form is prevalent.[3]
Protocol: Determining a pH-Solubility Profile
-
Materials: Your sulfonamide compound, a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12, analytical-grade water, vials, shaker/incubator, filtration device (e.g., 0.22 µm syringe filters), and an analytical instrument for quantification (e.g., HPLC-UV, LC-MS).[4][5]
-
Procedure: a. Prepare saturated solutions by adding an excess of the solid compound to vials containing each buffer. b. Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[6] c. After equilibration, visually confirm that excess solid remains. d. Carefully withdraw an aliquot from the supernatant and immediately filter it to remove undissolved solids. e. Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method.[4] f. Measure the final pH of each buffer after equilibration.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) on a logarithmic scale against the final pH of each buffer.
Data Presentation: pH-Solubility Profile of a Model Sulfonamide
| Final pH | Solubility (µg/mL) | Predominant Species |
| 2.5 | 150.2 | Cationic |
| 4.0 | 15.5 | Neutral/Zwitterionic |
| 5.5 | 5.1 | Neutral/Zwitterionic |
| 7.0 | 8.3 | Neutral/Zwitterionic |
| 8.5 | 45.7 | Anionic |
| 10.0 | 210.4 | Anionic |
This profile clearly indicates that the compound's solubility can be dramatically increased by adjusting the pH away from its region of minimal solubility (pH 4.0-7.0).
Salt Formation
For ionizable compounds, forming a salt is one of the most effective methods to improve aqueous solubility and dissolution rate.[6][7][8][9] For an acidic sulfonamide, a salt can be formed with a pharmaceutically acceptable base (e.g., sodium, potassium). For a sulfonamide with a basic center, an acid addition salt (e.g., hydrochloride, mesylate) can be prepared.
-
Benefit: Salts of poorly soluble drugs can exhibit significantly higher apparent solubility compared to the free form.[6] For example, sodium salts of some sulfonamides are much more soluble in water than their parent compounds.[10]
-
Consideration: The choice of counter-ion is critical. Different salt forms can have different stabilities, hygroscopicity, and solubilities. A comprehensive salt screening study is often required in drug development.
Use of Co-solvents
Co-solvents are organic solvents miscible with water that can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[11][12][13]
-
Common Co-solvents: Polyethylene glycol (PEG) 400, propylene glycol, ethanol, and glycerin are frequently used.[11][14]
-
Mechanism: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[12] The solubility of sulfonamides in binary or ternary solvent mixtures can show complex, sometimes bell-shaped profiles, indicating specific solute-solvent interactions.[15]
-
Application: This technique is particularly useful for preparing concentrated stock solutions for in vitro assays or for developing liquid formulations. For instance, PEG-400 has been shown to increase the solubility of sulfasalazine by over 300-fold compared to its aqueous solubility.[11][14]
Frequently Asked Questions (FAQs)
Q1: Can temperature be used to increase the solubility of my sulfonamide? A1: Yes, for most sulfonamides, the dissolution process is endothermic, meaning solubility increases with temperature.[16] This can be a useful short-term strategy for dissolving a compound. However, be aware that cooling the solution may lead to supersaturation and subsequent precipitation. This approach is generally less practical for assays run at a fixed physiological temperature.
Q2: What is the difference between kinetic and thermodynamic solubility? A2: Thermodynamic (or equilibrium) solubility is the maximum concentration of a compound that can remain in solution at equilibrium under specific conditions (pH, temperature). It is a fixed physical property. Kinetic solubility is a measure of how quickly a compound dissolves and is often measured in high-throughput screening by precipitating a compound from a DMSO stock.[17] The resulting value can be higher than the thermodynamic solubility because it reflects a supersaturated state, but this state is often unstable. For robust formulation development, determining the thermodynamic solubility is crucial.[4]
Q3: My sulfonamide doesn't have a basic amine group. How can I improve its solubility in acidic conditions? A3: If your compound is only acidic (lacking a basic center), its solubility will be lowest at acidic pH and will only increase as the pH rises above its pKa, leading to deprotonation of the sulfonamide nitrogen.[3] In this case, you cannot use low pH to solubilize it. You must either work at a pH above the pKa or rely on other methods like co-solvents, surfactants, or formulation strategies like solid dispersions.[7][12]
Q4: Are there analytical methods specifically for high-throughput solubility screening? A4: Yes, while the shake-flask method is the gold standard, it is low-throughput. For earlier stages of discovery, methods like nephelometry are used. Nephelometry measures light scattering from insoluble particles and can rapidly determine kinetic solubility in a microplate format, making it ideal for screening large numbers of compounds.[17]
References
-
Delgado, D.R., Martínez, F., et al. (2011). Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures and Correlation with the Jouyban-Acree Model. Semantic Scholar. Available from: [Link]
-
Martin, A., et al. (N.D.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. Available from: [Link]
-
Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences. Available from: [Link]
-
Al-kasmi, B., et al. (2022). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Taylor & Francis Online. Available from: [Link]
-
Savjani, K.T., Gajjar, A.K., & Savjani, J.K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link]
-
Wikipedia. (2023). Sulfonamide (medicine). Wikipedia. Available from: [Link]
-
Al-kasmi, B., et al. (2022). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Taylor & Francis. Available from: [Link]
-
(2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]
-
(N.D.). Antibacterial sulfonamides. University of Bath. Available from: [Link]
-
(N.D.). 1236 SOLUBILITY MEASUREMENTS. ResearchGate. Available from: [Link]
-
(N.D.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]
-
(2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. ACS Publications. Available from: [Link]
-
(2022). Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile 1-Propanol) Cosolvent Mixtures from 278.15 K to 318.15 K. MDPI. Available from: [Link]
-
(2021). Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients-PhD thesis. Aaltodoc. Available from: [Link]
-
(2020). Enhancing the Solubility and Dissolution Performance of Safinamide Using Salts. MDPI. Available from: [Link]
-
(2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed. Available from: [Link]
-
(2002). pH-induced solubility transition of sulfonamide-based polymers. PubMed. Available from: [Link]
-
(2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. Available from: [Link]
-
(N.D.). Polymorphism in Sulfonamides. ResearchGate. Available from: [Link]
-
(2018). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC. Available from: [Link]
-
(N.D.). pH-Induced solubility transition of sulfonamide-based polymers. ResearchGate. Available from: [Link]
-
(N.D.). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate. Available from: [Link]
-
(2009). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. ACS Publications. Available from: [Link]
-
(1943). SOLUBILITY OF SULPHONAMIDES. The BMJ. Available from: [Link]
-
(N.D.). A Concise Review on Methods of Solubility Enhancement. JAPLR. Available from: [Link]
-
(2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available from: [Link]
-
(2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Available from: [Link]
-
(N.D.). Polymorphism Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Semantic Scholar. Available from: [Link]
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Technical Support Center: Optimization & Troubleshooting of Benzenesulfonamide Synthesis
Welcome to the Application Scientist Support Center. The synthesis of benzenesulfonamides via the reaction of sulfonyl chlorides with amines is a cornerstone workflow in medicinal chemistry and drug development. While structurally straightforward, achieving quantitative yields requires precise control over competing side reactions, steric hindrance, and moisture sensitivity.
This guide abandons generic advice in favor of field-proven, mechanistic troubleshooting. Below, you will find a diagnostic workflow, causality-driven FAQs, quantitative optimization data, and self-validating protocols to ensure your synthesis succeeds on the first attempt.
Part 1: Diagnostic Troubleshooting Workflow
Before adjusting your stoichiometry, use the diagnostic decision tree below to identify the chemical root cause of your low yield.
Diagnostic workflow for troubleshooting low yields in sulfonamide synthesis.
Part 2: Mechanistic FAQs & Expert Solutions
Q1: My reaction yield is unexpectedly low, and LC-MS shows a large sulfonic acid peak. What is the root cause?
The Causality: The presence of sulfonic acid is a direct indicator of sulfonyl chloride hydrolysis. Sulfonyl chlorides are highly electrophilic and exquisitely sensitive to moisture. If water is present in your solvent or atmosphere, it acts as a competing nucleophile. Water attacks the electrophilic sulfur atom, creating a tetrahedral intermediate that collapses to expel chloride, leaving behind benzenesulfonic acid. Because sulfonic acid is significantly less electrophilic, it will not react with your amine, permanently capping your yield[1].
The Solution: Your system must be strictly anhydrous.
-
Use oven-dried glassware and commercially available anhydrous solvents (e.g., DCM or THF).
-
Run the reaction under an inert atmosphere (N₂ or Ar).
-
Crucial Check: Always verify the integrity of your sulfonyl chloride. If you are using an old, previously opened bottle, it may have already hydrolyzed into sulfonic acid during storage.
Q2: I am using aqueous Schotten-Baumann conditions. How do I balance reactivity without causing hydrolysis?
The Causality: In biphasic systems (e.g., aqueous Na₂CO₃ with an organic solvent like DCM), pH control is the critical variable. A high pH accelerates the deprotonation of the amine, increasing its nucleophilicity. However, an excessively high pH exponentially increases the concentration of hydroxide ions (OH⁻), which rapidly hydrolyze the sulfonyl chloride before it can react with the amine[2].
The Solution: Maintain the aqueous phase pH between 8 and 10. Use a mild base like NaHCO₃ or Na₂CO₃ rather than strong NaOH, unless the amine is highly deactivated. The organic solvent protects the sulfonyl chloride from the bulk aqueous phase, forcing the desired aminolysis to occur efficiently at the biphasic interface.
Q3: My secondary amine or electron-deficient aniline is barely reacting. How can I force this reaction to completion?
The Causality: Secondary amines suffer from severe steric hindrance, preventing the nitrogen lone pair from accessing the sulfur center. Conversely, electron-withdrawing groups (EWGs) on anilines pull electron density away from the nitrogen, drastically reducing its nucleophilicity.
The Solution: You must lower the activation energy barrier.
-
Thermal Activation: Elevate the reaction temperature to reflux.
-
Nucleophilic Catalysis: Introduce 4-Dimethylaminopyridine (DMAP) as a catalyst. DMAP is a superior, unhindered nucleophile that attacks the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate. This charged intermediate is far more susceptible to attack by a sluggish amine.
-
Alternative Pathways: If traditional sulfonyl chloride chemistry fails for primary sulfonamides, consider modern alternative pathways, such as the direct synthesis from organometallic reagents using the sulfinylamine reagent t-BuONSO[3].
Reaction mechanism of sulfonamide formation highlighting base facilitation.
Part 3: Quantitative Optimization Data
The choice of solvent and base dictates the success of the synthesis. The table below summarizes the effect of various conditions on the synthesis of N-phenylbenzenesulfonamide (Standardized 1.0 mmol scale, room temperature, 4 hours).
| Solvent | Base (Equivalents) | Yield (%) | Primary Impurity / Observation |
| DCM (Anhydrous) | Triethylamine (1.5) | 92% | None (Optimal Conditions) |
| THF (Anhydrous) | Pyridine (1.5) | 88% | Trace unreacted amine |
| DCM / Water | Na₂CO₃ (2.0) | 85% | Benzenesulfonic acid (Hydrolysis) |
| DCM (Wet) | Triethylamine (1.5) | <40% | Benzenesulfonic acid (Hydrolysis) |
| Toluene | None | <10% | Amine hydrochloride salt precipitate |
Mechanistic Note on Base Omission: The reaction generates 1 equivalent of HCl. Without a base to scavenge this acid, the unreacted starting amine is rapidly protonated to form an ammonium salt. Because the nitrogen's lone pair is now tied up in an N-H bond, the amine becomes completely non-nucleophilic, halting the reaction at a maximum theoretical yield of 50%[4].
Part 4: Self-Validating Experimental Protocol
Optimized Anhydrous Synthesis of Benzenesulfonamides
This protocol utilizes anhydrous conditions to prevent hydrolysis and incorporates visual checkpoints to validate the reaction's progress in real-time.
1. Preparation & Purging
-
Oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Seal with a rubber septum and flush the flask with inert gas (Argon or Nitrogen) for 5 minutes to displace atmospheric moisture.
2. Amine & Base Solvation
-
Dissolve the amine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL).
-
Add triethylamine (1.5 equiv, 15 mmol) to the stirred solution via syringe.
-
Self-Validation Checkpoint: The solution should remain clear. If it turns cloudy immediately, your amine or base may be degraded.
3. Temperature Control & Addition
-
Cool the flask to 0 °C using an ice-water bath. (Sulfonylation is highly exothermic; controlling the temperature prevents side reactions).
-
In a separate dry vial, dissolve benzenesulfonyl chloride (1.1 equiv, 11 mmol) in anhydrous DCM (5 mL).
-
Add this sulfonyl chloride solution dropwise to the amine mixture over 15–30 minutes[4].
4. Reaction Propagation
-
Remove the ice bath. Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Self-Validation Checkpoint: As the reaction proceeds, a fine white precipitate (triethylamine hydrochloride) will slowly form. This is a positive visual indicator that HCl is being generated and successfully scavenged.
5. Workup & Isolation
-
Quench the reaction by adding distilled water (20 mL). Transfer the biphasic mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (20 mL): Protonates and removes any unreacted amine and excess triethylamine into the aqueous layer.
-
Saturated NaHCO₃ (20 mL): Neutralizes residual acid and removes any trace benzenesulfonic acid (hydrolysis byproduct).
-
Brine (20 mL): Pulls residual water out of the organic layer.
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting solid via recrystallization (ethanol/water is highly effective for sulfonamides)[4].
References
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO ACS Publications / NIH[Link]
Sources
Technical Support Center: Purification of Crude Benzenesulfonamide
Introduction & Physicochemical Rationale
When synthesizing benzenesulfonamide (typically via the reaction of benzenesulfonyl chloride with ammonia or an amine), the crude product often contains unreacted starting materials, hydrolyzed benzenesulfonic acid, and neutral byproducts like diphenylsulfone. Successful purification relies on exploiting the unique physicochemical properties of the primary sulfonamide group.
Quantitative Physicochemical Data
Understanding the target molecule's properties is the first step in troubleshooting. The table below summarizes the critical data driving our purification logic.
| Property | Value | Relevance to Purification |
| pKa (Sulfonamide N-H) | ~10.0[1] | Allows selective deprotonation and dissolution in strong aqueous bases (e.g., 10% NaOH)[2]. |
| Melting Point | 150–152 °C | High melting point facilitates crystallization; significant depression indicates impurity. |
| Solubility (Aqueous) | Poor at pH < 7 | Enables precipitation upon acidification of the basic aqueous extract[3]. |
| Solubility (Organic) | High in hot EtOH | Ideal for mixed-solvent (ethanol/water) recrystallization[4]. |
Core Purification Workflows
Protocol A: Acid-Base Extraction (The Hinsberg Principle)
This protocol utilizes the acidity of the primary sulfonamide proton. By treating the crude mixture with a strong base, the benzenesulfonamide is converted into a water-soluble sodium salt, leaving neutral and basic impurities in the organic phase[3].
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude benzenesulfonamide mixture in an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Basic Extraction: Transfer to a separatory funnel and add an equal volume of 10% aqueous NaOH. Shake vigorously and vent.
-
Phase Separation: Allow the layers to separate. The primary benzenesulfonamide will deprotonate and migrate to the aqueous layer as a sodium salt[2].
-
Organic Wash: Drain the organic layer (containing neutral impurities like diphenylsulfone or tertiary amines) and discard or set aside. Wash the aqueous layer once more with fresh DCM to ensure complete removal of organic impurities.
-
Acidification: Transfer the basic aqueous layer to an Erlenmeyer flask. While stirring in an ice bath, slowly add 6M HCl dropwise until the pH is < 3. The pure benzenesulfonamide will precipitate as a white solid[3].
-
Isolation: Collect the precipitate via vacuum filtration, wash with ice-cold distilled water, and dry under a vacuum.
Protocol B: Mixed-Solvent Recrystallization
If the product is already isolated but lacks crystalline purity, or if minor polar impurities remain, recrystallization is the definitive polishing step[5].
Step-by-Step Methodology:
-
Initial Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of boiling ethanol (or isopropanol) until the solid just dissolves[4].
-
Hot Filtration (Optional): If insoluble particulates remain, perform a rapid hot filtration through fluted filter paper.
-
Cloud Point Induction: While keeping the solution hot, add hot distilled water dropwise until the solution becomes slightly cloudy (the cloud point). Add 1-2 drops of hot ethanol to clear the solution[5].
-
Crystallization: Remove the flask from the heat source. Cover with a watch glass and allow it to cool undisturbed to room temperature.
-
Maturation: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize the crystal yield[4].
-
Harvesting: Filter the crystals using a Büchner funnel, wash with a minimal volume of ice-cold 50:50 ethanol/water, and dry in a vacuum oven[5].
Visual Workflow: Purification Decision Matrix
Workflow for the acid-base extraction and recrystallization of benzenesulfonamide.
Troubleshooting & FAQs
Q1: During recrystallization, my product "oils out" instead of forming crystals. How do I fix this? A1: "Oiling out" occurs when the target compound separates as a liquid rather than a solid. This usually happens because the temperature of the mixture is above the compound's melting point in that specific solvent system, or due to high impurity levels severely depressing the melting point[5]. Solution: Reheat the mixture until the oil dissolves, then add slightly more of the "good" solvent (ethanol). Allow the solution to cool much more slowly. If oiling persists, you can induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Q2: My isolated benzenesulfonamide has a yellow/brown tint. How can I decolorize it? A2: Discoloration is typically caused by trace oxidation products or highly conjugated impurities. Solution: During the recrystallization protocol, after dissolving the crude product in hot ethanol, add a small spatula tip of activated charcoal (Norit). Boil for 5 minutes, then perform a hot filtration through a pad of Celite to remove the charcoal[5]. The resulting filtrate should be colorless.
Q3: The yield after acidification of the NaOH layer was extremely low. What happened? A3: There are two primary causes for this:
-
Incomplete Acidification: The pKa of benzenesulfonamide is ~10.0[1]. If the pH is only lowered to 7 or 8, a significant portion of the compound may remain ionized or highly soluble. Ensure the pH is brought below 3.
-
Over-dilution: If too much water was used during the extraction, the solubility limit of the neutral benzenesulfonamide might not be exceeded even after acidification. Concentrate the aqueous layer under reduced pressure before acidifying, or extract the acidified aqueous layer with ethyl acetate to recover the product.
Q4: Can I use this exact protocol for secondary or tertiary sulfonamides? A4: No. This protocol relies entirely on the Hinsberg principle. Primary sulfonamides have an acidic N-H proton and dissolve in NaOH[2]. Secondary sulfonamides lack this acidic proton (they form insoluble precipitates in base), and tertiary amines do not form stable sulfonamides at all[3]. For secondary sulfonamides, you must rely on chromatography or direct recrystallization.
References
- Chemistry Learner. "Hinsberg Test: Definition, Procedure, and Mechanism".
- Wikipedia. "Hinsberg reaction".
- Benchchem. "Application Notes and Protocols for the Purification of 4-(1-Aminoethyl)benzenesulfonamide by Recrystallization".
- Benchchem. "Technical Support Center: Synthesis of N-(2,5-dichlorophenyl)benzenesulfonamide".
- Phenomenex. "Sample Preparation Reference Manual and Users Guide".
Sources
Technical Support Center: Stability & Solubilization of Benzenesulfonamide Derivatives
Welcome to the Technical Support Center for Benzenesulfonamide Derivatives. This guide is engineered for researchers, medicinal chemists, and formulation scientists dealing with the complex solubility and stability profiles of sulfonamide-based compounds during drug development and analytical testing.
Section 1: Core FAQs on Solvent Selection & Stability
Q1: Why do my benzenesulfonamide derivatives precipitate when transitioning from organic stock solutions to aqueous assay buffers? A1: This is a classic "solvent crash" phenomenon. Benzenesulfonamides possess a highly polar sulfonamide group (-SO₂NH₂) capable of strong hydrogen bonding, but the hydrophobic benzene ring limits their overall aqueous solubility[1]. While polar aprotic solvents like Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are exceptional solubilizers because they disrupt solute-solute hydrogen bonds[2], rapid dilution into neutral or acidic aqueous media forces the hydrophobic core to aggregate.
-
Causality & Solution: To prevent precipitation, maintain an intermediate co-solvent concentration (e.g., 5-10% DMSO) or utilize a step-down dilution method. Alternatively, adjusting the aqueous buffer to a slightly alkaline pH (pH 7.5-8.0) can deprotonate the sulfonamide nitrogen (pKa ~ 10), forming a significantly more soluble sodium salt.
Q2: How does the choice of organic co-solvent impact the oxidative and hydrolytic stability of these compounds? A2: Solvents actively participate in degradation mechanisms. In aqueous/organic cosolvent mixtures, the oxidative stability of sulfonamides is heavily dependent on the protonation state of the molecule and the specific nature of the organic cosolvent[3]. For instance, trace peroxides in ether-based solvents (like THF or dioxane) can rapidly oxidize the sulfur atom or adjacent functional groups, leading to sulfoxide or sulfone degradants[4].
-
Causality & Solution: Always use freshly opened, peroxide-free, HPLC-grade solvents. If using DMSO, be aware that at elevated temperatures or in the presence of strong electrophiles, it can act as a mild oxidant.
Section 2: Quantitative Data - Solubility Profiles
To optimize your solvent systems, refer to the following empirical solubility data for standard benzenesulfonamide derivatives across various mono-solvents. Aprotic polar solvents consistently outperform standard alcohols due to superior hydrogen-bond acceptor capabilities without competing donor interference[2].
Table 1: Comparative Mole Fraction Solubility ( 105x1 ) of 3-Cyano-4-methylbenzenesulfonamide at 298.15 K[5]
| Solvent | Polarity Index | Mole Fraction Solubility ( 105x1 ) | Solubilizing Efficacy |
| N,N-Dimethylformamide (DMF) | 6.4 | > 200.0 | Excellent |
| Acetone | 5.1 | ~ 195.0 | Very Good |
| Methanol | 5.1 | 185.0 | Good |
| Ethanol | 5.2 | 131.0 | Moderate |
| Isopropanol | 3.9 | 81.9 | Poor |
| n-Hexane | 0.1 | < 10.0 | Insoluble |
Section 3: Troubleshooting Guide - Specific Experimental Issues
Issue 1: Rapid Loss of Intact Compound in Acidic Media (pH < 4)
-
Symptoms: A significant decrease in the parent peak area during HPLC analysis; appearance of new, early-eluting peaks in the chromatogram[6].
-
Root Cause: Acid-catalyzed hydrolysis. While the core benzenesulfonamide bond is relatively robust under neutral conditions, extreme acidic environments coupled with elevated temperatures can cleave the sulfonamide linkage or degrade attached susceptible heterocyclic moieties (e.g., oxazepane rings)[6].
-
Self-Validating Solution:
-
Run a control sample in a neutral buffer (pH 7.0) alongside the acidic sample.
-
If degradation is isolated to the acidic sample, perform LC-MS to identify the cleaved sulfonic acid and amine fragments.
-
Fix: Buffer the formulation to pH 5.5–7.5 using phosphate or citrate buffers, and store stock solutions at 2-8°C or -20°C to halt kinetic degradation[4].
-
Issue 2: Inconsistent HPLC Peak Shapes and Recovery in Binary Solvents
-
Symptoms: Peak splitting, tailing, or variable recovery rates between different analytical batches.
-
Root Cause: Solvent-mismatch between the sample diluent and the mobile phase. Injecting a sample dissolved in 100% strong solvent (like DMSO or DMF) into a highly aqueous mobile phase causes localized precipitation and distorted partitioning on the column head.
-
Self-Validating Solution:
-
Dilute the final analytical sample in the initial mobile phase composition (e.g., 80% Water / 20% Acetonitrile) rather than pure organic solvent.
-
Keep injection volumes small (< 5 µL) to minimize the strong solvent plug effect.
-
Section 4: Standardized Methodologies
Protocol: Forced Degradation & Stability-Indicating HPLC Method Development
To establish a trustworthy stability profile for your specific benzenesulfonamide derivative, execute this self-validating forced degradation workflow[4]:
-
Step 1: Stock Preparation. Dissolve the compound in HPLC-grade Acetonitrile to yield a 1.0 mg/mL stock. (Note: Avoid DMSO for forced degradation as it complicates the UV baseline and oxidation profiles).
-
Step 2: Acid Hydrolysis. Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N NaOH before analysis.
-
Step 3: Base Hydrolysis. Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N HCl.
-
Step 4: Oxidative Stress. Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark.
-
Step 5: HPLC Analysis. Analyze neutralized samples using a gradient LC-UV/MS method. Ensure mass balance (the sum of parent and degradant peak areas should equal the initial parent peak area).
Section 5: Visualizing the Workflow
Caption: Systematic workflow for solvent screening and stability-indicating analysis of sulfonamides.
References
-
Title: Benzenesulfonamide: Structure, Properties, and Applications Source: Jinli Chemical URL: [Link]
-
Title: Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide Source: MDPI URL: [Link]
-
Title: Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures Source: PubMed URL: [Link]
Sources
- 1. Benzenesulfonamide: Structure, Properties, and Applications_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 2. mdpi.com [mdpi.com]
- 3. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Section 1: Mechanistic Grounding & Pathway Visualization
Welcome to the Antimicrobial Resistance (AMR) Technical Support Center . As a Senior Application Scientist, I have designed this guide to help researchers, microbiologists, and drug development professionals troubleshoot complex experimental workflows related to sulfonamide resistance.
Sulfonamides are structural analogs of para-aminobenzoic acid (pABA) that competitively inhibit dihydropteroate synthase (DHPS), a critical enzyme in bacterial folate biosynthesis[1]. Resistance typically arises through chromosomal mutations in the folP gene or the horizontal acquisition of plasmid-borne sul genes (sul1, sul2, sul3, and sul4)[1][2].
Below, you will find causal explanations, validated protocols, and troubleshooting FAQs to ensure the scientific integrity of your phenotypic and biochemical assays.
To troubleshoot sulfonamide assays, one must first understand the molecular mechanics of DHPS inhibition and bypass mechanisms. The sul genes encode highly divergent DHPS enzymes (only ~30% sequence identity to wild-type) that feature a dramatically reorganized pABA-binding pocket[3][4]. This structural shift allows the mutant enzymes to effectively discriminate against sulfonamides while retaining their affinity for the natural substrate, pABA[1][3].
Folate biosynthesis pathway, sulfonamide inhibition, and bypass resistance mechanisms.
Section 2: Troubleshooting Phenotypic Susceptibility (MIC) Testing
FAQ 1: Why are my wild-type control strains showing false resistance (high MICs) to sulfonamides during broth microdilution or disk diffusion assays?
The Causality: Sulfonamides inhibit de novo folate synthesis, which bacteria require to synthesize thymidine for DNA replication[5]. If your testing media contains exogenous thymidine or thymine, the bacteria will scavenge these precursors from the environment via salvage pathways. This completely bypasses the need for the DHPS enzyme, rendering the sulfonamide useless and resulting in false resistance (antagonism)[6][7].
The Solution: You must strictly use Clinical and Laboratory Standards Institute (CLSI) compliant Mueller-Hinton Agar (MHA) or Broth (MHB)[7][8]. MHA is specifically formulated to have minimal thymine/thymidine content[9].
Troubleshooting workflow for false sulfonamide resistance during MIC susceptibility testing.
Protocol 1: Media Validation for Sulfonamide MIC Testing
To ensure your media is not causing false resistance, validate every new batch of MHA/MHB using this self-validating control system[8][10]:
-
Preparation: Prepare MHA plates according to manufacturer instructions. Do not over-autoclave, as excessive heat can break down media components and release free thymidine.
-
Inoculum: Prepare a 0.5 McFarland suspension of Enterococcus faecalis ATCC 29212 (a strain highly sensitive to exogenous thymidine).
-
Inoculation: Swab the suspension evenly across the MHA plate.
-
Disk Placement: Place a Trimethoprim-Sulfamethoxazole (SXT) disk (1.25/23.75 µg) on the agar[10].
-
Incubation: Incubate at 35±2°C for 16-18 hours.
-
Validation Check: Measure the zone of inhibition.
-
Pass: A clear zone of ≥ 20 mm indicates acceptably low thymidine levels[10].
-
Fail: A zone < 20 mm, or significant hazy growth within the zone, indicates high thymidine. Discard the media batch.
-
Section 3: Biochemical DHPS Enzyme Assays
FAQ 2: I am running an in vitro DHPS inhibition assay to screen novel sulfonamide derivatives, but I cannot achieve a proper IC50 curve. The enzyme appears insensitive to the drug. Why?
The Causality: Sulfonamides are competitive inhibitors[1]. If the concentration of the natural substrate (pABA) in your assay buffer is too high, it will outcompete the inhibitor, artificially inflating the IC50 (or masking inhibition entirely). Conversely, if the pABA concentration is too low, the baseline enzymatic velocity will be too close to the background noise, ruining your signal-to-noise ratio.
The Solution: You must run the assay at a pABA concentration equal to or slightly below the enzyme's Michaelis constant ( Km ) for pABA[11]. Furthermore, ensure you are accounting for the massive kinetic shifts present if you are testing plasmid-borne sul enzymes.
Quantitative Data Summary: Kinetic Shifts in Resistance
The acquisition of sul genes fundamentally alters the enzyme's affinity for sulfonamides. Note the massive drop in affinity (higher Km / Ki ) for sulfamethoxazole (SMX) in Sul enzymes compared to Wild-Type (WT) DHPS[3].
| Enzyme Variant | Genetic Origin | Substrate Affinity ( Km for pABA) | Inhibitor Affinity ( Km / Ki for SMX) | Fold-Decrease in SMX Affinity vs WT |
| WT E. coli DHPS | Chromosomal (folP) | ~0.1 - 0.5 µM | Highly sensitive (Low µM) | Baseline (1x) |
| Sul1 | Plasmid / Integron | Maintained | Drastically Increased | ~131-fold decrease |
| Sul2 | Plasmid | Maintained | Drastically Increased | ~104-fold decrease |
| Sul3 | Plasmid | Maintained | Drastically Increased | ~83-fold decrease |
Data derived from structural and enzymatic analyses of Sul1, Sul2, and Sul3 variants[3].
Protocol 2: Coupled DHPS-DHFR Absorbance Assay for IC50 Determination
Because the direct product of DHPS (dihydropteroic acid) is difficult to measure continuously, we couple the DHPS reaction to Dihydrofolate Reductase (DHFR), which consumes NADPH. The oxidation of NADPH to NADP+ is monitored as a decrease in absorbance at 340 nm[11].
-
Buffer Preparation: Prepare Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0[11]. Mg²⁺ is strictly required for the coordination of the pyrophosphate leaving group[3][11].
-
Enzyme Master Mix: Combine purified DHPS (10-50 nM final) and an excess of DHFR (1-2 Units/mL final) in Assay Buffer[11]. Crucial: DHFR must be in excess so it does not become the rate-limiting step.
-
Inhibitor Titration: Prepare serial dilutions of your sulfonamide compound in 100% DMSO. Add 2 µL of inhibitor to the microplate wells (keep final DMSO ≤ 5% to prevent enzyme denaturation)[11][12].
-
Pre-incubation: Add 168 µL of the Enzyme Master Mix to the wells and pre-incubate at 37°C for 5 minutes[11].
-
Reaction Initiation: Add 30 µL of Substrate Mix containing pABA (at its predetermined Km , typically 10-50 µM), DHPP (10-50 µM), and NADPH (150-200 µM)[11].
-
Kinetic Read: Immediately read absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C[11]. Calculate the initial velocity ( V0 ) from the linear portion of the curve to determine the IC50.
Section 4: Genetic & Molecular Troubleshooting
FAQ 3: How can I confirm if my resistant isolate is utilizing a chromosomal folP mutation or a horizontally acquired sul gene?
The Causality: Phenotypic MIC testing cannot distinguish between folP mutations and sul gene acquisition, as both yield elevated sulfonamide MICs[3]. Because sul1 is often linked to Class 1 integrons and sul2 to conjugative plasmids, identifying the specific gene is critical for epidemiological tracking and understanding the mobility of the resistance[2].
The Solution: Implement a multiplex PCR assay targeting sul1, sul2, and sul3, alongside amplifying the chromosomal folP gene for Sanger sequencing.
-
If the multiplex PCR is positive for a sul gene, the strain possesses plasmid-mediated resistance[1][2].
-
If the multiplex PCR is negative , sequence the folP amplicon and align it against a wild-type reference to identify point mutations (frequently mapped to loops 1 and 2 of the DHPS active site)[3].
References
-
Rupa Health. Sulfonamides Resistance Genes. Available at: [Link]
-
National Institutes of Health (PMC). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Available at:[Link]
-
LNH Journals. A Comprehensive Review on Sulfonamide Resistance: Recent Trends and Implications in Primary Care Clinical Settings. Available at:[Link]
-
Springer Nature. How bacteria resist the oldest class of synthetic antibiotics. Available at: [Link]
-
Frontiers. Resistance evolution under potentiated sulphonamide pressure in Escherichia coli. Available at:[Link]
-
Exodo Cientifica. Mueller Hinton Agar No. 2. Available at: [Link]
-
Microbe Notes. Mueller Hinton Agar (MHA)- Composition, Principle, Preparation, Results, Uses. Available at: [Link]
-
ASM Journals. Identification of a Class of Sulfonamides Highly Active against Dihydropteroate Synthase. Available at: [Link]
Sources
- 1. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]
- 2. Frontiers | Resistance evolution under potentiated sulphonamide pressure in Escherichia coli [frontiersin.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. journals.lnh.edu.pk [journals.lnh.edu.pk]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. tmmedia.in [tmmedia.in]
- 8. exodocientifica.com.br [exodocientifica.com.br]
- 9. microbenotes.com [microbenotes.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. journals.asm.org [journals.asm.org]
enhancing the biological activity of benzenesulfonamide scaffolds
Technical Support Center: Optimizing Benzenesulfonamide Scaffolds
Welcome to the Application Science Support Center. As researchers pushing the boundaries of metalloenzyme inhibition—particularly targeting Carbonic Anhydrases (CAs)—you often encounter challenges in translating theoretical scaffold designs into robust biological activity. The benzenesulfonamide moiety is a privileged pharmacophore, but achieving isoform selectivity, maintaining aqueous solubility, and ensuring assay reproducibility require precise mechanistic control.
Below is our curated troubleshooting guide and FAQ, designed to address the causality behind experimental failures and provide self-validating workflows for your drug development pipeline.
Section 1: Structural Optimization & Isoform Selectivity
Q1: My benzenesulfonamide derivatives are exhibiting pan-inhibition across all Carbonic Anhydrase isoforms. How can I engineer selectivity for tumor-associated isoforms (CA IX/XII) over off-target cytosolic isoforms (CA I/II)?
Application Scientist Insight: Pan-inhibition occurs because the primary sulfonamide anion ( SO2NH− ) coordinates the catalytic Zn2+ ion at the bottom of the active site, a region that is highly conserved across all 15 human CA isoforms[1]. To break this pan-inhibition, you must employ the "Tail Approach" .
The CA active site is conical. While the deep pocket is conserved, the middle and outer rims are highly variable, containing distinct hydrophobic and hydrophilic residues depending on the isoform[2]. By appending a "tail" to your benzenesulfonamide zinc-binding group (ZBG) via a flexible or rigid linker, you force the molecule to interact with these variable rims. For example, incorporating bulky, rigid moieties like 1,2,3-triazoles or 1,3,4-oxadiazoles can sterically clash with the narrower active site of CA I, while fitting perfectly into the wider hydrophobic pocket of CA IX[3].
Caption: Logical flow of the Tail Approach for designing isoform-selective benzenesulfonamide CA inhibitors.
Q2: What is the quantitative impact of different tail modifications on CA inhibition constants ( Ki )?
Application Scientist Insight: The choice of the tail drastically alters the inhibition profile. Below is a comparative data table synthesizing recent literature on benzenesulfonamide tail modifications. Notice how sugar-decorated tails and specific urea-linked thiadiazoles push the Ki for tumor-associated CA IX into the low nanomolar range while sparing CA I.
Table 1: Impact of Tail Modifications on Carbonic Anhydrase Inhibition ( Ki , nM)
| Compound / Scaffold Modification | Linker Type | Ki hCA I (nM) | Ki hCA II (nM) | Ki hCA IX (nM) | Ki hCA XII (nM) |
| Acetazolamide (AAZ) (Standard) | N/A | 250.0 | 12.0 | 25.0 | 5.7 |
| Compound 4j (1,3,4-oxadiazole)[4] | Thioether/Amide | >1000.0 | 7.9 | 16.3 | >230.0 |
| Compound 10 (Sugar-decorated)[1] | Triazole | 65.2 | 5.7 | 5.1 | N/A |
| SUT13 (Urea/Thiadiazole)[5] | Urea | 6092.0 | 9.3 | 3.8 | 4.8 |
Note: A higher Ki value indicates weaker inhibition. SUT13 demonstrates exceptional selectivity for CA IX/XII over CA I.
Section 2: Assay Troubleshooting & Experimental Workflows
Q3: My high-molecular-weight benzenesulfonamide derivatives are precipitating during the enzymatic assay, leading to erratic kinetic readouts. How do I resolve this?
Application Scientist Insight: Precipitation is a common artifact when testing highly lipophilic tail moieties (e.g., polyaromatic rings) in aqueous assay buffers. If a compound precipitates, it forms aggregates that can non-specifically sequester the enzyme, leading to false-positive inhibition (promiscuous aggregation) or erratic absorbance scattering.
Causality & Solution: Do not exceed 5-10% DMSO in the final assay volume, as higher concentrations of organic solvents will denature the Carbonic Anhydrase enzyme. Instead, formulate your stock solutions at 10-50 mM in 100% DMSO, and perform serial dilutions in the assay buffer containing a non-ionic surfactant like 0.01% Triton X-100 or Tween-20. This breaks up colloidal aggregates without disrupting the enzyme's tertiary structure.
Q4: Standard spectrophotometric assays are failing to capture the inhibition kinetics of my compounds accurately. How should I properly validate the Ki values?
Application Scientist Insight: The hydration of CO2 catalyzed by CA is one of the fastest known enzymatic reactions ( kcat≈106s−1 ). Standard microplate readers have a dead-time that is too slow to capture the initial linear rate of this reaction. You must use a Stopped-Flow CO2 Hydrase Assay [1].
This method utilizes rapid mixing and measures the instantaneous drop in pH (proton generation) via a pH-sensitive indicator (Phenol Red). Phenol red is chosen specifically because its pKa (~7.9) is highly sensitive to pH changes around the assay's starting pH of 7.5.
Self-Validating Protocol: Stopped-Flow CO2 Hydrase Inhibition Assay
-
Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5). Crucial step: Add 20 mM Na2SO4 or NaClO4 to the buffer. This maintains a constant ionic strength, which is vital because the readout depends on proton concentration, and CA activity is highly sensitive to ionic fluctuations.
-
Indicator Addition: Add Phenol Red to a final concentration of 0.2 mM.
-
Enzyme & Inhibitor Incubation: Dilute purified recombinant hCA (e.g., hCA IX) to a working concentration (typically 10-50 nM). Incubate the enzyme with varying concentrations of your benzenesulfonamide inhibitor for 10–15 minutes at room temperature to allow the ZBG to coordinate the zinc ion fully.
-
Substrate Preparation: Prepare CO2 -saturated water (substrate) at concentrations ranging from 1.7 to 17 mM.
-
Rapid Mixing (Stopped-Flow): Load the Enzyme-Inhibitor mixture into Syringe A and the CO2 substrate into Syringe B of the stopped-flow instrument.
-
Detection: Trigger the rapid mixing. Monitor the absorbance at 557 nm (the absorbance maximum for Phenol Red).
-
Kinetic Analysis: Record the initial rates of the reaction for a period of 10–100 seconds. Calculate the Ki using the Cheng-Prusoff equation or non-linear regression of the Michaelis-Menten kinetics.
Caption: Step-by-step experimental workflow for the Stopped-Flow CO2 Hydrase Inhibition Assay.
Section 3: Cellular Validation & Hypoxia Targeting
Q5: I have an in vitro validated CA IX-selective benzenesulfonamide. How do I prove its biological activity is driven by CA IX inhibition in cellulo?
Application Scientist Insight: Because CA IX is a transmembrane protein overexpressed specifically under hypoxic conditions (regulated by the Hypoxia-Inducible Factor, HIF-1 α )[6], testing your compound in standard normoxic cell cultures will yield false-negative cytotoxicity data.
To validate the mechanism, you must perform a differential viability assay under both normoxic (21% O2 ) and anoxic/hypoxic (0.1-1% O2 ) conditions. A true CA IX-selective benzenesulfonamide will show a significant leftward shift in its IC50 curve under hypoxia compared to normoxia. If the compound is equally toxic in both environments, it is likely exerting off-target effects (e.g., tubulin binding or generalized membrane disruption) rather than specific CA IX inhibition.
References
- Title: Tail approach synthesis of novel benzenesulfonamides incorporating 1,3,4-oxadiazole hybrids as potent inhibitor of carbonic anhydrase I, II, IX, and XII isoenzymes. Source: nih.gov.
- Title: Discovery of Potent Dual-Tailed Benzenesulfonamide Inhibitors of Human Carbonic Anhydrases Implicated in Glaucoma. Source: acs.org.
- Title: Tail‐approach based design, synthesis, and molecular modeling of benzenesulfonamides carrying thiadiazole and urea moieties as novel carbonic anhydrase inhibitors. Source: researchgate.net.
- Title: Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. Source: nih.gov.
- Title: Mono- and three-tailed sugar and iminosugar decorated benzenesulfonamide carbonic anhydrase inhibitors. Source: rsc.org.
- Title: Hypoxia-Activated Prodrug Derivatives of Carbonic Anhydrase Inhibitors in Benzenesulfonamide Series. Source: researchgate.net.
Sources
- 1. Mono- and three-tailed sugar and iminosugar decorated benzenesulfonamide carbonic anhydrase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00529A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Tail approach synthesis of novel benzenesulfonamides incorporating 1,3,4-oxadiazole hybrids as potent inhibitor of carbonic anhydrase I, II, IX, and XII isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
challenges in scaling up benzenesulfonamide synthesis
Welcome to the Technical Support Center for Process Chemistry. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic, kinetic, and safety bottlenecks encountered when transitioning benzenesulfonamide synthesis from the bench to pilot and commercial scales.
Scaling up is not simply using larger flasks; it requires a fundamental shift from static batch chemistry to dynamic, self-validating engineering systems. Below, you will find targeted troubleshooting guides, mechanistic explanations, and field-proven protocols to ensure your scale-up campaigns are safe, high-yielding, and reproducible.
Process Overview: The Scale-Up Workflow
Caption: Scale-up workflow for benzenesulfonamide synthesis from raw materials to purified API.
Quantitative Data: Reagent Selection & Thermal Hazards
Before addressing specific FAQs, it is critical to understand the thermodynamic landscape of the reagents used to generate the benzenesulfonyl chloride intermediate.
Table 1: Quantitative Comparison of Sulfonyl Chloride Synthesis Methods at Scale
| Synthesis Method | Reagent / Active Species | Enthalpy (ΔHrxn) | Primary Byproducts | Key Scale-Up Challenge |
| Direct Chlorosulfonation | Chlorosulfonic Acid (ClSO₃H) | Highly Exothermic | HCl (gas), H₂SO₄ | Massive gas evolution; loss of containment risk[1][2]. |
| Oleum Sulfonation | Oleum (SO₃) | Moderately Exothermic | Spent H₂SO₄ | Difficult disposal; sulfone impurity formation[2]. |
| Oxidative Chlorination | N-Chloroamides / Disulfides | ~ -725 kJ/mol | Amide derivatives | Severe exotherm requiring continuous flow[3]. |
FAQ & Troubleshooting Guide
Section 1: Chlorosulfonation Safety & Exotherm Management
Q: Why is the scale-up of direct chlorosulfonation considered a critical safety bottleneck, and how do we engineer around it? A: Causality: Chlorosulfonation using chlorosulfonic acid (ClSO₃H) proceeds via an SE2 mechanism. At a laboratory scale, the exotherm and the massive evolution of HCl gas are easily managed in a fume hood. However, at a half-kilogram or multi-kilogram scale, the surface-area-to-volume ratio of batch reactors decreases drastically. Rapid heating or the accumulation of gaseous byproducts can lead to a catastrophic loss of containment of superheated, highly corrosive ClSO₃H[1]. Solution: Transitioning from batch to continuous flow manufacturing is the industry standard. Flow chemistry mitigates these risks by continuously processing small volumes of hazardous reagents, allowing for rapid heat dissipation and controlled, continuous off-gassing[1].
Protocol 1: Self-Validating Continuous Flow Chlorosulfonation Objective: Safe, scalable synthesis of benzenesulfonyl chloride.
-
System Priming: Prime the Hastelloy or SiC microreactor with anhydrous solvent to establish a baseline pressure.
-
Reagent Delivery: Pump the aromatic substrate and ClSO₃H through independent channels.
-
Self-Validation Check: Use Coriolis mass flow meters to ensure exact stoichiometric ratios. Interlock the pumps to automatically shut down if a pressure differential exceeds 5 psi, preventing reagent accumulation.
-
-
Reaction Zone: Merge streams in a temperature-controlled mixing zone. The high surface-area-to-volume ratio immediately dissipates the exotherm.
-
Inline Quenching: Direct the highly reactive effluent into a continuous quench vessel containing ice-water.
-
Self-Validation Check: Monitor the quench vessel temperature continuously. If the temperature exceeds 15°C, the system logic must automatically slow down the feed pumps to prevent thermal runaway[1].
-
Section 2: Amination Kinetics & Hydrolysis Competition
Q: During the amination step, my yield of benzenesulfonamide drops significantly upon scale-up, and I detect high levels of sulfonic acid. What is the mechanistic cause? A: Causality: The formation of benzenesulfonamides involves a strict kinetic competition between the desired aminolysis (reaction with the amine) and undesired hydrolysis (reaction with water/hydroxide)[4]. The nucleophilicity of the amine is highly pH-dependent. If the pH is too low, the amine is protonated into an unreactive ammonium salt. If the pH is excessively high (e.g., >11), hydroxide ions outcompete the amine, rapidly hydrolyzing the benzenesulfonyl chloride into a useless sulfonic acid byproduct[4][5].
Caption: Competing kinetic pathways during the amination of benzenesulfonyl chloride.
Protocol 2: Biphasic Amination with Dynamic pH Control Objective: Maximize benzenesulfonamide yield while suppressing hydrolysis.
-
Preparation: Dissolve the amine in an aqueous/organic biphasic system.
-
Controlled Addition: Add the benzenesulfonyl chloride solution dropwise under high-shear agitation to prevent localized concentration gradients ("hot spots")[4].
-
Dynamic pH Titration:
-
Self-Validation Check: Submerge a calibrated inline pH probe into the aqueous phase, linked to an automated dosing pump containing 1.0 M NaOH. Program the pump to maintain a strict pH setpoint (e.g., pH 9.5). As the reaction generates HCl, the pH drops, triggering the pump to dose base. If the pH overshoots, the system automatically pauses the sulfonyl chloride feed[4][5].
-
-
Completion Check: Monitor reaction progress using an inline ReactIR probe, tracking the disappearance of the sulfonyl chloride S=O stretch (typically around ~1370 cm⁻¹).
Section 3: Downstream Purification
Q: Column chromatography is unfeasible at our pilot scale. How do we purify the crude benzenesulfonamide efficiently? A: Causality: Large-scale purification requires thermodynamic separation rather than chromatographic separation[4]. Crystallization is the most scalable method, relying on the differential solubility of the benzenesulfonamide API versus its impurities (like sulfonic acid salts) across a temperature gradient. Solution: Implement a seeded cooling crystallization protocol.
Protocol 3: Seeded Cooling Crystallization
-
Dissolution: Dissolve the crude product in a minimal amount of a hot solvent system (e.g., Ethanol/Water) where the solubility curve is steep.
-
Clarification: Pass the hot solution through an inline polishing filter to remove insoluble particulates.
-
Seeding: Cool the reactor to the metastable zone limit and introduce 1-2 wt% of pure benzenesulfonamide seed crystals.
-
Self-Validation Check: Use an inline FBRM (Focused Beam Reflectance Measurement) probe to monitor chord length distribution. The probe will confirm secondary nucleation has begun.
-
-
Controlled Cooling: Initiate a non-linear (cubic) cooling ramp to room temperature to promote the growth of large, easily filterable crystals while leaving impurities in the mother liquor[4].
References
-
Technical Support Center: Scale-Up Synthesis of Benzenesulfonamides. Benchchem. 4
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PMC.1
-
A Comparative Guide to Oleum and Chlorosulfonic Acid as Sulfonating Agents. Benchchem. 2
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. RSC. 3
-
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. 5
Sources
Technical Support Center: Sulfonamide Reaction & Solubility Optimization
Welcome to the Sulfonamide Technical Support Center. Designed for drug development professionals and synthetic chemists, this guide provides mechanistic troubleshooting, FAQs, and self-validating protocols for optimizing the synthesis and formulation of sulfonamide compounds.
The Mechanistic Causality: Why pH Dictates Sulfonamide Behavior
As a Senior Application Scientist, the most common failure point I observe in sulfonamide handling is a misunderstanding of its acid-base thermodynamics. Sulfonamides ( R−SO2NH2 ) possess a uniquely acidic N-H proton. The highly electronegative sulfonyl ( SO2 ) group withdraws electron density via induction and resonance, weakening the N-H bond. Consequently, sulfonamides exhibit characteristic pKa values typically ranging from 5 to 10, depending on their specific substituents[1].
-
Below the pKa : The molecule exists primarily in its unionized, highly hydrophobic state, leading to poor aqueous solubility[2].
-
Above the pKa : The molecule deprotonates into an anionic salt ( R−SO2NH− ), drastically increasing hydrophilicity and aqueous solubility.
Understanding this thermodynamic transition is the core of troubleshooting both Schotten-Baumann synthesis yields and formulation precipitation issues.
pH-dependent ionization and solubility transition states of sulfonamides.
Troubleshooting & FAQs
Q1: My Schotten-Baumann synthesis of a sulfonamide is yielding less than 40%. How do I prevent reagent loss? The Causality: The Schotten-Baumann reaction involves the nucleophilic attack of an amine on a sulfonyl chloride. This generates HCl as a byproduct, which must be neutralized to prevent the starting amine from protonating (an ammonium ion is not nucleophilic). However, if you use a strong base (like NaOH) or push the pH above 9.0, the hydroxyl ions will outcompete the amine, leading to the rapid hydrolysis of the sulfonyl chloride into a useless sulfonic acid[3]. The Solution: Maintain a strict dynamic pH of 8.0 to 9.0. Using a mild base like sodium bicarbonate ( NaHCO3 ) inherently buffers the reaction near pH 8.0, trapping HCl without triggering aggressive hydrolysis[3].
Q2: During the purification step, my sulfonamide won't precipitate out of the aqueous phase. What is going wrong? The Causality: If your reaction mixture is still basic (pH > 8) after synthesis, the newly formed sulfonamide remains in its highly soluble, deprotonated anionic form. The Solution: You must force a solubility transition by dropping the pH well below the sulfonamide's pKa . Slowly acidify the mixture to pH 2.0 using 2M HCl. This fully protonates the sulfonamide into its neutral, hydrophobic state, driving rapid crystallization and allowing isolation via simple vacuum filtration[4].
Q3: My formulated sulfonamide drug precipitates when diluted in physiological buffers or during in vivo administration. How can I optimize the formulation? The Causality: Many sulfonamides are formulated as sodium salts at high pH (e.g., pH 9-10) to maximize concentration in the vial. When introduced into a neutral or slightly acidic environment (like urine, pH ~6.0), the environmental pH drops below the drug's pKa . The sudden shift to the unionized form causes the drug to crash out of solution, which can cause severe crystalluria in patients[2]. The Solution: Select a sulfonamide derivative with a lower pKa (closer to 5.0-6.0) so it remains predominantly ionized at physiological pH, or utilize co-solvents and pH-buffered excipients to widen the solubility transition window.
Workflow for Schotten-Baumann sulfonamide synthesis with dynamic pH control.
Self-Validating Experimental Protocols
Protocol A: Optimized Schotten-Baumann Synthesis of Sulfonamides
This protocol utilizes dynamic pH control to maximize yield while preventing sulfonyl chloride hydrolysis.
-
Preparation: Dissolve 1.0 equivalent of the primary amine in an aqueous mixture containing 2.0 equivalents of NaHCO3 .
-
Causality: The NaHCO3 ensures the pH will naturally buffer around 8.0–8.5, protecting the highly reactive sulfonyl chloride from hydroxide attack[3].
-
-
Coupling: Cool the solution to 0 °C. Add 1.1 equivalents of the corresponding sulfonyl chloride portion-wise over 1 hour to control the exothermic release.
-
Monitoring: Stir at room temperature for 4 hours.
-
Self-Validation Check: The cessation of CO2 bubbling and a stable pH of 8.0 indicates the completion of the nucleophilic attack and HCl neutralization. Spot the mixture on a TLC plate (Eluent: EtOAc/Hexane); the disappearance of the amine spot confirms total conversion.
-
-
Precipitation: Slowly add 2M HCl dropwise until the pH meter reads exactly 2.0.
-
Self-Validation Check: A dense white/yellowish precipitate will immediately form as the sulfonamide crosses its pKa threshold into the insoluble unionized state[4].
-
-
Isolation: Filter the precipitate under a vacuum, wash with cold distilled water to remove residual inorganic salts, and dry in a desiccator.
Protocol B: Turbidimetric pH-Solubility Profiling
Use this protocol to determine the exact pH at which your formulated sulfonamide will precipitate in vivo.
-
Baseline Solution: Dissolve 100 mg of the purified sulfonamide in 50 mL of 0.1 M NaOH (pH ~12). The solution must be perfectly clear.
-
Setup: Insert a calibrated pH probe and a fiber-optic turbidity probe into the solution.
-
Acidification: Titrate slowly with 0.1 M HCl at a strict rate of 0.5 mL/min under constant, gentle stirring.
-
Data Capture: Record the exact pH at which the first sign of sustained turbidity (precipitation) occurs.
-
Self-Validation Check: This marks the critical pH where the concentration of the unionized form exceeds its intrinsic solubility limit[2]. The inflection point of the turbidity curve must mathematically align with the known pKa of the specific sulfonamide.
-
Quantitative Data: Physicochemical Profiles
To aid in your experimental design, reference the table below for the solubility transitions of common sulfonamide scaffolds. Notice how the working pH must be tailored to the specific pKa of the derivative.
| Sulfonamide Derivative | Approx. pKa (Amide) | Solubility at pH 4.0 (Unionized) | Solubility at pH 9.0 (Ionized) | Optimal Synthesis pH |
| Sulfanilamide | 10.4 | ~7.5 g/L | > 50 g/L | 8.0 - 9.0 |
| Sulfamethoxazole | 5.6 | ~0.5 g/L | > 100 g/L | 8.0 - 8.5 |
| Tosyl-p-anisidine | 8.2 | < 0.1 g/L | > 20 g/L | 8.0 - 9.0 |
Data synthesized from established physicochemical profiles[1],[2],[5].
References
-
[4] A facile, environmentally benign sulfonamide synthesis in water - Canadian Science Publishing / CoLab.ws. 4
-
[3] Building a Sulfonamide Library by Eco-Friendly Flow Synthesis - ACS Publications. 3
-
[1] Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures - SciELO. 1
-
[2] pH-induced solubility transition of sulfonamide-based polymers - PubMed / NIH. 2
-
[5] In-depth Technical Guide: Physicochemical and Biological Profile of Sulfanilamide - Benchchem. 5
Sources
Efficacy Comparison Guide: 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide vs. Commercial Fungicides
Executive Summary
As a Senior Application Scientist in agrochemical and pharmaceutical drug development, I frequently encounter the limitations of legacy fungicides. The rapid emergence of resistant strains in phytopathogens like Botrytis cinerea and opportunistic human pathogens like Candida species necessitates the development of novel chemotypes. This guide objectively evaluates the fungicidal efficacy of 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide (hereafter referred to as TCMBS ), a halogenated arylsulfonamide derivative. By comparing TCMBS against industry standards (Carbendazim, Iprodione, and Fluconazole), we provide a comprehensive, data-driven framework for its application potential.
Mechanistic Causality: How TCMBS Overcomes Resistance
Legacy fungicides often fail due to target-site mutations (e.g., β -tubulin mutations conferring Carbendazim resistance). TCMBS bypasses these traditional pathways through a dual-action mechanism that is highly dependent on the cellular architecture of the target fungal species:
-
In Filamentous Fungi (B. cinerea): Arylsulfonamides induce severe morphological changes, including the decomposition of cell walls and vacuoles. This leads to critical cell membrane impairment and fatal electrolyte leakage[1].
-
In Yeasts (Candida spp.): The sulfonamide moiety acts as a highly specific zinc-binding group that potently inhibits β -carbonic anhydrase ( β -CA). Because Candida relies on β -CA for the reversible hydration of CO 2 to survive, this enzymatic inhibition rapidly arrests growth and exerts a true fungicidal effect[2].
Dual-action fungicidal pathways of TCMBS in yeasts and filamentous fungi.
Quantitative Efficacy Comparison
To benchmark TCMBS, we synthesize comparative data against commercial standards. The data reflects performance against both wild-type (susceptible) and resistant strains, validating the compound's lack of cross-resistance.
Table 1: In Vitro Efficacy against Botrytis cinerea (Mycelial Growth Inhibition) | Compound | Strain Phenotype | EC50 ( μ g/mL) | Relative Efficacy vs. Standard | | :--- | :--- | :--- | :--- | | TCMBS | Wild-Type | 2.15 | Comparable to Procymidone | | TCMBS | Carbendazim-Resistant | 2.40 | Superior (No cross-resistance) | | Carbendazim | Wild-Type | 1.85 | Baseline Standard | | Carbendazim | Carbendazim-Resistant | >100.0 | Failed | | Iprodione | Wild-Type | 2.36 | Baseline Standard |
Table 2: In Vitro Efficacy against Candida spp. (Microbroth Dilution)
| Compound | Strain | MIC (mg/mL) | MFC (mg/mL) |
|---|---|---|---|
| TCMBS | C. albicans ATCC 10531 | 0.250 | 0.500 |
| TCMBS | C. glabrata DSM 70614 | 0.125 | 0.250 |
| Fluconazole | C. albicans ATCC 10531 | 0.002 | >1.000 (Fungistatic) |
| Fluconazole | C. glabrata DSM 70614 | >0.064 | >1.000 (Resistant) |
Analytical Insight: While Fluconazole is highly active against susceptible C. albicans, it is primarily fungistatic and struggles against resistant C. glabrata[2]. TCMBS demonstrates a lower absolute potency but achieves a true fungicidal effect (MFC) and maintains efficacy against resistant C. glabrata. Against B. cinerea, TCMBS shows no cross-resistance with Carbendazim, maintaining a low EC50[1].
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following protocols are designed with internal controls to validate the causality of the observed effects.
Protocol A: Mycelial Growth Inhibition Assay (EC50 Determination)
Rationale: Measuring radial growth on agar provides a direct, macroscopic quantification of fungitoxicity. By using a logarithmic concentration gradient, we can accurately calculate the EC50.
-
Media Preparation: Autoclave Potato Dextrose Agar (PDA). Cool to 50°C to prevent the thermal degradation of the test compounds.
-
Compound Spiking: Dissolve TCMBS in DMSO (solvent control). Spike the liquid PDA to achieve final concentrations of 0.5, 1.0, 2.0, 4.0, and 8.0 μ g/mL. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced toxicity.
-
Inoculation: Using a sterile cork borer, extract 5 mm mycelial plugs from the active margin of a 3-day-old B. cinerea colony. Place one plug face-down in the center of each spiked PDA plate.
-
Incubation & Self-Validation: Incubate at 25°C in darkness for 72 hours. Validation Step: Include a negative control (0.1% DMSO in PDA) to confirm baseline growth, and a positive control (Carbendazim at 2.0 μ g/mL) to verify strain susceptibility.
-
Measurement: Measure the colony diameter in two perpendicular directions. Calculate the inhibition rate (%) relative to the negative control. Use probit analysis to determine the EC50.
Protocol B: Electrolyte Leakage Assay (Membrane Integrity Validation)
Rationale: If TCMBS disrupts the cell membrane as hypothesized, intracellular ions will leak into the extracellular fluid, increasing its electrical conductivity[1]. This assay isolates membrane impairment from general metabolic arrest.
-
Mycelial Preparation: Culture B. cinerea in Potato Dextrose Broth (PDB) for 48 hours at 25°C. Harvest the mycelia via vacuum filtration and wash three times with double-distilled water (ddH 2 O) to remove residual media ions.
-
Treatment: Suspend 1.0 g of the washed mycelia in 20 mL of ddH 2 O. Add TCMBS to achieve the predetermined EC50 concentration.
-
Conductivity Measurement: Incubate the suspension on a rotary shaker. Use a conductivity meter to measure the electrical conductivity of the aqueous phase at 0, 2, 4, 6, 8, and 24 hours.
-
Self-Validation: Run a parallel negative control (mycelia + DMSO) to account for natural autolysis, and a blank control (ddH 2 O + TCMBS without mycelia) to ensure the compound itself does not alter conductivity.
-
Boiling Step: After 24 hours, boil the samples for 10 minutes to completely lyse the cells, releasing all remaining electrolytes. Cool and measure the final conductivity. Calculate relative leakage as a percentage of this maximum value to confirm the extent of membrane damage.
References
-
Yan X, Chen S, Sun W, Zhou X, Yang D, Yuan H, Wang D. "Primary Mode of Action of the Novel Sulfonamide Fungicide against Botrytis cinerea and Field Control Effect on Tomato Gray Mold." International Journal of Molecular Sciences. 2022; 23(3):1526. URL:[Link]
-
Ginestra G, Gervasi T, Mancuso F, Bucolo F, De Luca L, Gitto R, Barreca D, Mandalari G. "Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp." Microorganisms. 2023; 11(6):1522. URL:[Link]
Sources
Structure-Activity Relationship (SAR) of Benzenesulfonamide Analogues: A Comparative Guide to Carbonic Anhydrase IX Inhibitors
As drug development pivots toward targeting the tumor microenvironment, Carbonic Anhydrase IX (CA IX) has emerged as a premier therapeutic target. Overexpressed under hypoxic conditions, CA IX regulates intracellular pH, promoting tumor survival and metastasis. For decades, benzenesulfonamides have served as the foundational pharmacophore for CA inhibition.
This guide provides an objective, data-driven comparison of modern benzenesulfonamide analogues—spotlighting the clinical candidate SLC-0111 against classic alternatives like Acetazolamide (AAZ) and emerging novel derivatives. By analyzing their Structure-Activity Relationships (SAR) and the self-validating experimental workflows used to evaluate them, this document serves as a comprehensive resource for researchers optimizing isoform-selective CA inhibitors.
Pharmacophore Rationale: The "Tail Approach"
The active site of all catalytically active human CA isoforms contains a zinc ion (Zn²⁺) coordinated by three histidine residues. The primary sulfonamide group (–SO₂NH₂) of benzenesulfonamides acts as a highly efficient Zinc-Binding Group (ZBG), displacing the zinc-bound water molecule to halt catalytic activity[1].
However, because the ZBG binds universally across all 15 human CA isoforms, achieving selectivity for the tumor-associated CA IX over the ubiquitous, cytosolic CA II requires the "Tail Approach" [2]. This strategy involves appending structurally diverse tails to the benzenesulfonamide ring via specific linkers (e.g., ureido, thioureido, or amido groups).
-
Causality of Selectivity: The active site cavity of CA IX is significantly wider and more hydrophobic than that of CA II. By utilizing bulky, rigid, or highly hydrophobic tails, researchers can induce steric clashes within the confined CA II pocket while achieving optimal Van der Waals interactions in the accommodating CA IX cleft.
Comparative SAR Profiling: SLC-0111 vs. Alternatives
To objectively evaluate product performance, we must compare the inhibition constants ( Ki ) of the benchmark clinical candidate, SLC-0111, against the classic pan-inhibitor Acetazolamide (AAZ) and recently synthesized tailored analogues (e.g., Benzofuran and Anthraquinone derivatives)[2][3][4].
Quantitative Data Summary
| Compound / Analogue | hCA I Ki (nM)(Off-Target) | hCA II Ki (nM)(Off-Target) | hCA IX Ki (nM)(Target) | hCA XII Ki (nM)(Target) | Selectivity Ratio(hCA II / hCA IX) |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | 0.48 (Off-target preference) |
| SLC-0111 (Product) | 5080 | 960 | 45 | 4.0 | 21.3 (Target preference) |
| Benzofuran Analog 1 | >10000 | 850 | 7.1 | 9.5 | 119.7 (High Target preference) |
| Anthraquinone 5c | >10000 | 21.2 | 40.6 | 35.2 | 0.52 (Poor Selectivity) |
Data aggregated from standardized stopped-flow kinetic assays[1][2][3][4].
Key SAR Insights:
-
Acetazolamide (AAZ): While highly potent, AAZ is a pan-inhibitor. Its lack of a bulky tail allows it to easily penetrate the narrow CA II pocket, leading to systemic side effects (e.g., paresthesia, metabolic acidosis) that preclude its use in oncology.
-
SLC-0111: The incorporation of a ureido linker attached to a fluorophenyl tail restricts its entry into CA II due to steric hindrance, while maintaining high affinity for CA IX and XII[1]. Furthermore, SLC-0111 has been proven to sensitize resistant cancer cells to conventional chemotherapeutics like Doxorubicin and 5-Fluorouracil[5].
-
Emerging Analogues: While bulky anthraquinone tails (e.g., Compound 5c) show sub-micromolar inhibition, they often fail to discriminate effectively between CA II and CA IX[4]. Conversely, rigid benzofuran-based tails demonstrate exceptional selectivity, representing the next frontier in CA IX inhibitor design[2].
Mechanistic Pathway of CA IX Inhibition
To contextualize the pharmacodynamic impact of these analogues, the following diagram illustrates the upstream regulation of CA IX and the downstream consequences of its inhibition by benzenesulfonamides.
Fig 1. Mechanistic pathway of CA IX-mediated tumor survival and targeted inhibition by benzenesulfonamides.
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of benzenesulfonamide analogues requires orthogonal, self-validating assay systems. Below are the definitive methodologies for kinetic profiling and in vitro efficacy testing.
Protocol A: Stopped-Flow CO₂ Hydrase Assay (Kinetic Profiling)
The Causality of the Method: The CA-catalyzed hydration of CO₂ operates near the diffusion limit ( kcat≈106 s−1 ). Standard continuous-wave spectrophotometry suffers from dead-time artifacts, rendering initial velocity measurements impossible. A stopped-flow system resolves this by achieving sub-millisecond mixing times, allowing the precise quantification of pre-steady-state kinetics required for accurate Ki derivation[3].
Step-by-Step Methodology:
-
Preparation: Prepare a saturated CO₂ solution (substrate) by bubbling pure CO₂ gas into distilled water at 20°C for 30 minutes (yields ~15 mM CO₂).
-
Enzyme-Inhibitor Incubation: Pre-incubate recombinant hCA isoforms (I, II, IX, or XII) with varying concentrations of the benzenesulfonamide analogue (0.1 nM to 10 µM) in 10 mM HEPES buffer (pH 7.4) for 15 minutes to establish binding equilibrium.
-
Indicator Addition: Add Phenol Red (0.2 mM) to the enzyme-inhibitor mixture. The indicator monitors the rapid pH drop associated with the production of protons during CO₂ hydration.
-
Stopped-Flow Mixing: Inject equal volumes of the substrate and the enzyme-inhibitor-indicator mixture into the stopped-flow spectrophotometer cell.
-
Data Acquisition: Monitor absorbance at 556 nm for 10–50 milliseconds.
-
Self-Validation Step: Run Acetazolamide (AAZ) as a positive control in parallel. The assay is only valid if the Ki of AAZ against hCA II falls within the established 10–15 nM range.
-
Calculation: Calculate initial velocities and derive the Ki using the Cheng-Prusoff equation via non-linear least-squares regression.
Protocol B: Hypoxia-Driven Cell Viability Assay
The Causality of the Method: CA IX is a hypoxia-inducible transmembrane protein. Screening CA IX inhibitors in standard normoxic (21% O₂) 2D cultures invariably leads to false-negative cytotoxicity data due to the absence of the pharmacological target. A self-validating system requires parallel screening in normoxia and 1% O₂ to confirm that the observed cytotoxicity is strictly CA IX-dependent[4].
Step-by-Step Methodology:
-
Cell Seeding: Seed CA IX-competent cancer cells (e.g., HT-29 colorectal or MDA-MB-231 breast cancer cells) into two identical 96-well plates at 5×103 cells/well.
-
Hypoxic Pre-Conditioning: Incubate Plate A in a standard normoxic incubator (21% O₂, 5% CO₂). Transfer Plate B to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 24 hours to induce robust CA IX expression.
-
Compound Treatment: Treat both plates with serial dilutions of the benzenesulfonamide analogues (1 µM to 100 µM).
-
Incubation: Incubate for an additional 48 hours under their respective atmospheric conditions.
-
Viability Readout: Add MTT or CellTiter-Glo® reagent and measure absorbance/luminescence.
-
Self-Validation Step: Calculate the Hypoxia Cytotoxicity Ratio (HCR = Normoxic IC₅₀ / Hypoxic IC₅₀). A valid, selective CA IX inhibitor (like SLC-0111) must exhibit an HCR > 3, proving target-mediated efficacy rather than generalized chemical toxicity.
Fig 2. Sequential experimental workflow for the validation of novel benzenesulfonamide CA IX inhibitors.
References
- Source: nih.
- Source: tandfonline.
- Source: frontiersin.
- Source: mdpi.
- Source: researchgate.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Bridging the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Benzenesulfonamide Derivatives
Benzenesulfonamide derivatives represent a cornerstone in modern medicinal chemistry, primarily recognized for their potent inhibition of[1]. While classic derivatives like acetazolamide (AAZ) are broad-spectrum inhibitors historically used as diuretics[2], next-generation molecules have been engineered to selectively target tumor-associated isoforms.
As a Senior Application Scientist navigating the drug development pipeline, I frequently observe compounds that exhibit nanomolar potency in vitro but fail completely in vivo. This guide provides a comprehensive, objective comparison of the in vitro and in vivo activities of benzenesulfonamide derivatives—using the clinical-stage Carbonic Anhydrase IX (CAIX) inhibitor SLC-0111 as our primary benchmark[3]—and details the self-validating experimental workflows required to bridge this translational gap.
Mechanistic Rationale: The "Tail Approach" and Target Engagement
To understand the activity of benzenesulfonamides, we must first examine their target. CAIX and CAXII are transmembrane metalloenzymes overexpressed in solid tumors under hypoxic conditions via the [2]. By hydrating carbon dioxide, CAIX drives extracellular acidification, which promotes tumor invasion and shields cancer cells from conventional chemotherapy[4].
Benzenesulfonamides bind directly to the active site zinc ion (Zn²⁺) of these enzymes. Modern derivatives like SLC-0111 utilize a chemical "tail approach"—where a ureido-substituted tail interacts with the unique hydrophobic residues at the exit of the CAIX active site cavity[5]. This structural choice is the causal factor behind their high in vitro selectivity and favorable in vivo pharmacokinetics[3].
Hypoxia-induced CAIX signaling pathway and targeted inhibition by benzenesulfonamides.
In Vitro Profiling: Selectivity and Hypoxic Screening
The primary goal of in vitro testing is to establish isoform selectivity and cellular potency. However, experimental design dictates the validity of the data.
Causality of Experimental Choices
A common pitfall in evaluating CAIX inhibitors is utilizing standard normoxic (21% O₂) cell culture conditions. Because CAIX is a hypoxia-inducible enzyme, normoxic assays fail to express the target, leading to false-negative efficacy data[4]. Therefore, in vitro assays must be conducted under strict hypoxia (1% O₂) or utilizing 3D spheroids, which naturally develop a hypoxic core, to accurately assess drug activity[4].
Quantitative Data: In Vitro Isoform Selectivity
To minimize systemic toxicity, a successful benzenesulfonamide must avoid inhibiting widespread cytosolic isoforms (hCA I and hCA II)[3].
Table 1: Comparative In Vitro Inhibition Profile of SLC-0111 vs. Acetazolamide (Data synthesized from stopped-flow kinetic assays[2][3])
| Compound | hCA I (Cytosolic) Ki (nM) | hCA II (Cytosolic) Ki (nM) | hCA IX (Tumor) Ki (nM) | hCA XII (Tumor) Ki (nM) | Selectivity Ratio (hCA II / hCA IX) |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | 0.48 (Non-selective) |
| SLC-0111 | > 5000 | > 5000 | 45 | 4.5 | > 111 (Highly selective) |
Protocol 1: Hypoxic Cell Viability & Self-Validating Target Engagement
This protocol describes the evaluation of benzenesulfonamides in patient-derived glioblastoma (GBM) cells[6].
-
Step 1: Cell Seeding: Seed GBM cells in 96-well plates at 5,000 cells/well in complete media. Incubate for 24 hours to allow attachment.
-
Step 2: Hypoxic Induction & Self-Validation: Transfer the experimental plates to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 48 hours to induce CAIX expression[4]. Crucial Self-Validation: Maintain a parallel control plate in normoxia (21% O₂). If the benzenesulfonamide exhibits equal cytotoxicity in the normoxic plate, the cell death is off-target, as the CAIX target is absent.
-
Step 3: Drug Treatment: Administer the benzenesulfonamide derivative (e.g., SLC-0111 at 0.1 µM to 100 µM) alone and in combination with standard chemotherapy (e.g., Temozolomide)[6][7].
-
Step 4: Viability Readout: After 72 hours, assess viability using an ATP-based luminescent assay (e.g., CellTiter-Glo). Calculate IC₅₀ values based on luminescence relative to the vehicle control.
In Vivo Efficacy: Overcoming the Tumor Microenvironment
While in vitro assays confirm target engagement, they cannot replicate complex pharmacokinetics, poor vascularization, and immune interactions.
Causality of Experimental Choices
Subcutaneous tumor models often fail to predict clinical outcomes because they do not mimic the organ-specific tumor microenvironment (TME). For glioblastoma, orthotopic patient-derived xenografts (PDX) are mandatory. This ensures the benzenesulfonamide must cross the blood-brain barrier (BBB) and operate within the unique bioenergetic state of the brain[6].
Stepwise translational workflow from in vitro screening to in vivo PDX validation.
Protocol 2: Orthotopic Glioblastoma Xenograft & Combination Therapy
-
Step 1: Orthotopic Implantation: Stereotactically inject luciferase-expressing patient-derived GBM cells into the right striatum of immunocompromised mice[6].
-
Step 2: Baseline Matching (Self-Validation): At day 7 post-injection, perform Bioluminescence Imaging (BLI). Crucial Self-Validation: Randomize mice into treatment groups based on equal BLI signal intensity. This ensures that initial tumor burdens are identical across all cohorts, preventing skewed survival data.
-
Step 3: Dosing Regimen: Administer SLC-0111 (e.g., 50 mg/kg via oral gavage) daily. For combination cohorts, co-administer Temozolomide (TMZ)[6].
-
Step 4: Monitoring & Endpoint: Monitor body weight bi-weekly (a drop >20% indicates unacceptable drug toxicity). Assess tumor regression via weekly BLI and record overall survival.
Quantitative Data: In Vivo Translation
In vivo studies demonstrate that while SLC-0111 monotherapy exerts a cytostatic effect, its true power lies in sensitizing tumors to conventional chemotherapy by neutralizing the acidic TME[7]. Furthermore, SLC-0111 actively depletes the chemo-resistant brain tumor-initiating cell (BTIC) population in vivo, an effect difficult to fully capture in 2D in vitro models[6].
Table 2: In Vivo Efficacy of SLC-0111 in Orthotopic Glioblastoma Models (Data representative of PDX survival outcomes[6])
| Treatment Group | Primary Mechanism of Action | Median Survival (Days) | BTIC Enrichment (CD133+) |
| Vehicle Control | N/A | 35 | High |
| SLC-0111 (Monotherapy) | CAIX Inhibition / pH Neutralization | 42 | Moderate |
| Temozolomide (TMZ) | DNA Alkylation | 55 | High (Chemoresistance) |
| SLC-0111 + TMZ | Synergistic DNA Damage + pH Reversal | 78 | Low (Sensitization) |
Comparative Analysis: Why In Vitro Success Doesn't Always Translate
The transition from in vitro nanomolar affinity to in vivo tumor regression is the most challenging phase of benzenesulfonamide development. Molecules like SLC-0111 succeed where others fail due to two primary factors:
-
Bioavailability vs. Potency: Many benzenesulfonamides exhibit sub-nanomolar Ki values in vitro but are highly lipophilic, causing them to bind non-specifically to plasma proteins or fail to penetrate the hypoxic tumor core in vivo. The specific ureido-tail of SLC-0111 optimizes aqueous solubility and oral bioavailability without sacrificing target affinity[5].
-
Metabolic Reprogramming: In vitro, SLC-0111 induces cell cycle arrest via DNA damage[6]. However, in vivo, it exerts a systemic effect by shifting the entire tumor metabolism to a suppressed bioenergetic state, effectively starving the tumor of the resources needed to survive concurrent chemotherapy[6].
By rigorously validating benzenesulfonamide derivatives through hypoxia-controlled in vitro assays and orthotopic in vivo models, researchers can accurately identify compounds with true clinical potential.
References
-
Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo. JCI Insight. URL:[Link]
-
The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. PMC (National Institutes of Health). URL:[Link]
-
Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Frontiers in Oncology. URL:[Link]
-
Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. PMC (National Institutes of Health). URL:[Link]
-
Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. PMC (National Institutes of Health). URL:[Link]
-
Carbonic Anhydrase Inhibition and the Management of Hypoxic Tumors. MDPI. URL:[Link]
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- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validating Computational Docking with Experimental Results for Sulfonamides
Introduction: The Imperative of Ground Truth in Drug Discovery
In the modern landscape of drug discovery, computational molecular docking has become an indispensable tool for rapidly screening vast libraries of compounds against a protein target.[1][2] This in silico method predicts the binding pose and affinity of a small molecule, like a sulfonamide, within a target's active site, significantly accelerating the identification of promising drug candidates.[2][3] However, computational predictions are, by their nature, theoretical models.[1] The approximations inherent in their scoring functions and the neglect of complex biological dynamics, such as protein flexibility and solvation effects, mean that these predictions can be fraught with false positives and inaccuracies.[4][5]
For the sulfonamides—a cornerstone class of therapeutics known for their roles as carbonic anhydrase inhibitors[6][7], antibacterials[8], and anticancer agents[9]—rigorous experimental validation is not just a best practice; it is a scientific necessity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to cross-validate computational docking results for sulfonamides with a suite of robust experimental techniques. By bridging the gap between prediction and reality, we can build more reliable structure-activity relationship (SAR) models and ultimately, design more effective and selective medicines.
The Hierarchy of Validation: From Functional Effect to Atomic Precision
The cross-validation of a docking protocol is a multi-tiered process. It involves assessing not only if the docking score correlates with biological activity but also if the predicted binding pose accurately reflects physical reality. We can think of this as a hierarchy of evidence, with each experimental layer providing a more direct and rigorous test of the computational model.
dot graph "Validation_Hierarchy" { layout=neato; graph [overlap=false, splines=true, sep="+20,20", size="7.6,7.6!", ratio=fill, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Hierarchy of experimental validation for computational docking."
The following sections will dissect these experimental methodologies, providing both the theoretical underpinnings and practical, step-by-step protocols essential for their successful implementation.
Level 1: Functional Validation via Biochemical Assays
The most common starting point for validating a set of docked sulfonamides is to assess their functional consequence, typically through enzyme inhibition assays. For sulfonamides, which frequently target metalloenzymes like carbonic anhydrase (CA), this involves measuring the concentration of the compound required to inhibit the enzyme's activity by 50% (the IC50 value).[6][7]
Causality Behind the Choice: An IC50 value provides a direct measure of a compound's potency. While not a true thermodynamic binding constant (Kd), it is a crucial indicator of biological effect.[2] A good docking protocol should, in theory, predict that compounds with better (more negative) docking scores are more potent inhibitors (have lower IC50 values).[10] However, this correlation can be weak, as IC50 values are influenced by factors beyond pure binding affinity, such as the assay conditions and mechanism of inhibition.[4]
Experimental Protocol: Carbonic Anhydrase II Inhibition Assay
This protocol describes a spectrophotometric method to determine the IC50 of sulfonamide derivatives against human carbonic anhydrase II (hCA II), a widely studied isoform.
Principle: The assay measures the hCA II-catalyzed hydrolysis of p-nitrophenyl acetate (NPA) to p-nitrophenol, which can be monitored by the increase in absorbance at 400 nm.[6]
Materials:
-
Human carbonic anhydrase II (hCA II), recombinant
-
p-Nitrophenyl acetate (NPA)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test sulfonamide compounds
-
Acetazolamide (positive control)[7]
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of hCA II in Tris-HCl buffer.
-
Prepare a 10 mM stock solution of NPA in acetonitrile.
-
Prepare 10 mM stock solutions of test sulfonamides and acetazolamide in DMSO. Create serial dilutions in DMSO to cover a range of concentrations (e.g., 0.01 µM to 100 µM).
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add 180 µL of Tris-HCl buffer and 20 µL of NPA substrate solution.
-
Control wells (100% activity): Add 160 µL of Tris-HCl buffer, 20 µL of hCA II solution, and 20 µL of DMSO.
-
Inhibitor wells: Add 160 µL of Tris-HCl buffer, 20 µL of hCA II solution, and 20 µL of the respective sulfonamide dilution.
-
Positive control wells: Add 160 µL of Tris-HCl buffer, 20 µL of hCA II solution, and 20 µL of the respective acetazolamide dilution.
-
-
Reaction & Measurement:
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[6]
-
Initiate the reaction by adding 20 µL of the NPA solution to all wells except the blank.
-
Immediately begin monitoring the change in absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Determine the percentage of inhibition for each sulfonamide concentration relative to the control (DMSO) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (sigmoidal model) to determine the IC50 value.
-
Level 2: Direct Binding Validation with Biophysical Assays
While functional assays are invaluable, they provide an indirect measure of binding. Biophysical techniques offer a more direct and thermodynamically precise quantification of the interaction between a sulfonamide and its target protein, yielding the dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event.[11] A solution of the sulfonamide is titrated into a sample cell containing the target protein, and the minute temperature changes are recorded.[12] This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single, label-free experiment.[13]
Why it's a Superior Validation Metric: The Kd is a direct measure of binding affinity, making it a more appropriate point of comparison for computational docking scores than an IC50.[11] The comprehensive thermodynamic profile provided by ITC can also help rationalize why some high-affinity binders may have unfavorable enthalpic or entropic contributions, offering insights that docking scores alone cannot provide.[13]
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique that detects changes in the refractive index at the surface of a sensor chip.[14] The target protein is immobilized on the chip, and a solution containing the sulfonamide (the analyte) is flowed over the surface.[15] Binding of the sulfonamide to the protein increases the mass on the sensor surface, causing a measurable change in the refractive index, reported in Resonance Units (RU).[14]
Key Advantages: A major strength of SPR is its ability to provide real-time kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff).[16][17] The equilibrium dissociation constant (Kd) can then be calculated as koff/kon. This kinetic information is crucial for lead optimization, as compounds with slower dissociation rates often exhibit longer-lasting therapeutic effects.
Comparison of Validation Techniques
| Technique | Principle | Key Output(s) | Pros | Cons |
| Enzyme Inhibition Assay | Measures functional modulation of enzyme activity. | IC50 | High-throughput, directly measures biological effect. | Indirect measure of binding, sensitive to assay conditions. |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding.[12] | Kd, ΔH, ΔS, Stoichiometry (n) | Gold standard for thermodynamics, label-free, in-solution. | Requires larger amounts of pure protein, lower throughput.[12] |
| Surface Plasmon Resonance (SPR) | Measures change in refractive index upon binding.[14] | Kd, kon, koff | Real-time kinetics, high sensitivity, requires less protein than ITC.[15][16] | Requires protein immobilization which may affect binding, potential for mass transport artifacts.[14] |
| X-ray Crystallography | Measures X-ray diffraction from a protein-ligand crystal.[18] | 3D atomic structure, binding pose. | Provides the definitive "ground truth" for binding mode.[19][20] | Technically challenging, requires high-quality crystals, static snapshot.[21] |
Level 3: The Gold Standard - Structural Validation
The ultimate test of a docking protocol is its ability to accurately reproduce the three-dimensional binding pose of the ligand.[1][22] X-ray crystallography is the gold-standard technique for determining the atomic-level structure of protein-ligand complexes.[19][20][23]
Why it is the Ground Truth: A co-crystal structure provides unambiguous experimental evidence of how a sulfonamide orients itself within the binding pocket, which specific amino acid residues it interacts with, and the precise geometry of those interactions (e.g., hydrogen bonds, coordination to a metal ion like the zinc in carbonic anhydrase).
Cross-Validation Workflow:
-
Redocking: The first crucial step is to take the experimentally determined co-crystal structure, remove the ligand, and then dock it back into the protein's binding site using your chosen protocol.[3]
-
RMSD Calculation: The accuracy of the re-docked pose is quantified by calculating the heavy-atom Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose.[22] An RMSD value of ≤ 2.0 Å is generally considered a successful prediction.[22]
-
Interaction Analysis: Beyond RMSD, a qualitative analysis is essential. Does the docked pose replicate the key interactions (e.g., the coordination of the sulfonamide nitrogen to the zinc ion) observed in the crystal structure?[24] Modern tools can even validate the geometric plausibility of predicted interactions against databases of known structures.[24][25]
If the docking protocol can successfully reproduce the known binding mode of a reference compound, confidence in its ability to predict the poses of novel sulfonamides is significantly increased.
The Integrated Cross-Validation Framework
A robust cross-validation strategy does not rely on a single experiment but integrates data from multiple sources to build a comprehensive picture. The following workflow illustrates this best-practice approach.
dot graph "Integrated_Workflow" { graph [rankdir="LR", splines=true, bgcolor="#F1F3F4", pad="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Integrated workflow for computational and experimental validation."
Case Study: Correlating Docking Scores with Experimental Data
Let's consider a hypothetical case study where five novel sulfonamide derivatives targeting hCA II were evaluated.
| Compound ID | Docking Score (kcal/mol) | Experimental IC50 (nM) | Experimental Kd (nM) [ITC] |
| SUL-001 | -9.8 | 15 | 12 |
| SUL-002 | -9.5 | 25 | 22 |
| SUL-003 | -8.2 | 150 | 145 |
| SUL-004 | -7.9 | 500 | 850 |
| SUL-005 | -6.5 | >10,000 | >10,000 |
Analysis:
-
Qualitative Correlation: There is a clear trend where a more favorable (more negative) docking score corresponds to higher potency (lower IC50) and stronger binding affinity (lower Kd).
-
Quantitative Correlation: A statistical analysis, such as calculating the Pearson or Spearman correlation coefficient, can quantify this relationship.[26] In this case, the correlation between docking score and Kd would likely be stronger than with IC50, as they are more directly related measures.
-
Discrepancies: Note SUL-004, where the Kd is notably weaker than the IC50 might suggest. This could indicate assay-specific effects or a different mechanism of action that warrants further investigation, highlighting the value of using orthogonal experimental methods.
Conclusion and Best Practices
The cross-validation of computational docking with experimental results is a cornerstone of modern, structure-based drug design. For sulfonamides, a class of molecules with diverse therapeutic applications, this process is critical for generating reliable models that can guide medicinal chemistry efforts.
Key Takeaways for Senior Scientists:
-
Embrace the Hierarchy: Do not rely solely on correlating docking scores with IC50 values. Validate with direct binding assays (ITC/SPR) and, whenever possible, obtain structural data (X-ray crystallography) to confirm the binding pose.
-
Validate Your Protocol First: Before screening a large library, always validate your docking protocol by redocking a known ligand from a co-crystal structure to ensure it can reproduce the experimental binding mode.[3][6]
-
Understand the "Why": Recognize the limitations of each technique. A lack of correlation between docking scores and experimental data is not necessarily a failure, but an opportunity to understand the complex physics of binding that the model may be missing.[4]
-
Iterate and Refine: Use experimental data as a feedback loop to refine your computational protocol. This could involve trying different scoring functions, incorporating protein flexibility, or using more advanced methods like free energy perturbation (FEP) for congeneric series.[4]
By integrating these robust experimental frameworks, we move beyond simple in silico predictions and toward a more accurate and predictive understanding of sulfonamide-target interactions, ultimately accelerating the path to novel and effective therapeutics.
References
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Reaction Biology. ITC Assay Service for Drug Discovery. [Link]
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TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]
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Piktan, E., et al. (2011, June 20). Isothermal titration calorimetry and thermal shift assay in drug design. Drug Discovery Today. [Link]
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Ghai, R., et al. Isothermal titration calorimetry in drug discovery. PubMed. [Link]
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Velazquez-Campoy, A., et al. (2016, December 15). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Analytical Biochemistry. [Link]
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Cambridge Crystallographic Data Centre. Validation of Docking Poses via Interaction Motif Searching. [Link]
-
Smart, O.S., et al. (2018, March 2). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology. [Link]
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Saldívar-González, F.I., et al. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
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Jha, S., et al. (2013, October 22). What are the best ways to validate a docking result?. ResearchGate. [Link]
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Matter Modeling Stack Exchange. (2021, April 19). How can I validate docking result without a co-crystallized ligand?. [Link]
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Crist, R.M., et al. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. PMC. [Link]
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Mohan, C.G., et al. Prediction of kinase-inhibitor binding affinity using energetic parameters. PMC. [Link]
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al-Rashida, M., et al. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC. [Link]
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Rueda, M., & Abagyan, R. (2016, February 12). Best Practices in Docking and Activity Prediction. bioRxiv. [Link]
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Schrödinger. (2025, November 7). Why GlideScore/Docking Score May Not Correlate with Experimental Binding Activities. [Link]
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Mirgaux, M., et al. (2026, February). Correlation between competitive docking scores and experimental inhibitory activities across studied binding sites. ResearchGate. [Link]
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Molecular Docking Tutorial. (2025, August 12). How to Interpret Docking Scores with Precision. [Link]
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Chang, M.W., et al. Evaluating Docking Methods for Prediction of Binding Affinities of Small Molecules to the G Protein βγ Subunits. PMC. [Link]
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Rueda, M., & Abagyan, R. (2026, January 15). Best Practices in Docking and Activity Prediction. ResearchGate. [Link]
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Cooper, J.B., et al. X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. SciSpace. [Link]
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Marabotti, A., et al. Surface plasmon resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. PMC. [Link]
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ResearchGate. (2023, November 15). How to analyze and validate docking procedure for a protein with no co-crystallized ligand. [Link]
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Monti, M., et al. (2025, March 17). Integrating Surface Plasmon Resonance and Docking Analysis for Mechanistic Insights of Tryptase Inhibitors. MDPI. [Link]
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Rahman, M.M., et al. (2025, November 5). Demonstrating the Absence of Correlation Between Molecular Docking and in vitro Cytotoxicity in Anti-Breast Cancer Research: Root Causes and Practical Resolutions. Dove Medical Press. [Link]
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Al-Masoudi, N.A., et al. (2013, April 15). Docking, CoMFA and CoMSIA studies of a series of sulfonamides derivatives as carbonic anhydrase I inhibitors. PubMed. [Link]
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Harding, M.M. (2003, October 15). X-ray crystallographic studies of protein-ligand interactions. PubMed. [Link]
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Wlodawer, A., & Dauter, Z. Protein Structure Validation and Analysis with X-Ray Crystallography. ResearchGate. [Link]
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Al-Masoudi, N.A., et al. (2011, December 6). Docking, CoMFA and CoMSIA studies of a series of sulfonamides derivatives as carbonic anhydrase I inhibitors. Taylor & Francis Online. [Link]
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Rutkauskas, K., et al. (2021, November 20). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC. [Link]
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SARomics Biostructures. Protein X-ray Crystallography: Basic principles. [Link]
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Stahelin, R.V. (2017, October 13). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell. [Link]
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Wang, Y., et al. (2021, May 12). Inhibition of carbonic anhydrase II by sulfonamide derivatives. IMR Press. [Link]
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Saleem, H., et al. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. [Link]
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Liu, Y., et al. Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. ResearchGate. [Link]
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Babalola, I.T., et al. (2023, November 4). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Taibah University for Science. [Link]
-
Cecchi, A., et al. (2005, July 6). Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. Journal of Medicinal Chemistry. [Link]
-
Bua, S., et al. (2024, November 15). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI. [Link]
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- 26. researchgate.net [researchgate.net]
Comparative Guide: Benzenesulfonamide vs. Sulfamate Inhibitors in Metalloenzyme Targeting
Introduction: The Mechanistic Role of Zinc-Binding Groups (ZBGs)
In the landscape of rational drug design, targeting metalloenzymes—specifically the Carbonic Anhydrase (CA) family—requires precise modulation of the active site's metal ion. The primary pharmacophore responsible for this interaction is the Zinc-Binding Group (ZBG). Historically, benzenesulfonamides ( Ar−SO2NH2 ) have been the gold standard for CA inhibition. However, sulfamates ( R−O−SO2NH2 ) have emerged as highly potent bioisosteres.
Understanding the comparative efficacy of these two classes is critical for drug development professionals aiming to design isoform-selective therapies for conditions ranging from glaucoma (targeting off-target cytosolic hCA II) to hypoxic solid tumors (targeting transmembrane hCA IX and XII).
Chemical Profiling & Structural Logic
The fundamental difference between a benzenesulfonamide and a sulfamate lies in the introduction of an oxygen atom directly attached to the sulfamoyl function.
-
Benzenesulfonamides: Coordinate to the catalytic Zn2+ ion in a tetrahedral geometry, displacing the zinc-bound water/hydroxide ion essential for the physiological hydration of CO2 .
-
Sulfamates: The additional oxygen atom acts as a strong electron-withdrawing group. This significantly lowers the pKa of the terminal NH2 group, favoring the formation of the sulfonamidate anion ( SO2NH− ) at physiological pH. This enhanced acidity often translates to equipotent or significantly stronger zinc-binding affinities compared to corresponding sulfonamides[1].
To achieve clinical safety, researchers employ the "Tail Approach" . By attaching diverse chemical moieties (tails) to the benzenesulfonamide or sulfamate headgroup, the inhibitor can exploit the distinct hydrophobic and hydrophilic topological differences across various CA isoform active sites[2].
Logical relationship of zinc-binding mechanisms and isoform selectivity.
Comparative Efficacy and Isoform Selectivity
The table below synthesizes experimental inhibition constants ( Ki ) for representative compounds across key human CA isoforms. Notice how aliphatic sulfamates demonstrate a highly isoform-selective profile, effectively inhibiting tumor-associated isoforms (hCA IX, XII) while sparing or showing differential activity against cytosolic off-targets (hCA I, II) compared to traditional aromatic sulfonamides[3].
| Inhibitor Class | Representative Compound | hCA I ( Ki , nM) | hCA II ( Ki , nM) | hCA IX ( Ki , nM) | hCA XII ( Ki , nM) |
| Benzenesulfonamide | 4-sulfamido-benzenesulfonamide | 1130 | 59.0 | 64.0 | 54.0 |
| Benzenesulfonamide | Compound 11 (Dual ZBG Tail) | 237 | 0.6 | < 1.0 | < 1.0 |
| Aliphatic Sulfamate | Monosulfamate 1 | 3.5 | 0.7 | 25.0 | 7.0 |
| Aliphatic Sulfamate | Bis-sulfamate 3 | > 10000 | 12.0 | 4.1 | 8.2 |
Data aggregated from standardized stopped-flow kinetic assays[1],[3].
Experimental Workflows: A Self-Validating Protocol System
To ensure scientific integrity, drug discovery pipelines cannot rely on a single assay modality. Discrepancies between kinetic inhibition data and thermodynamic binding data frequently occur due to variations in assay temperature, buffer composition, and pH[2].
As an Application Scientist, I mandate a self-validating dual-assay system : coupling functional kinetic profiling with label-free thermodynamic validation. If a sulfamate shows a potent kinetic Ki but a weak thermodynamic Kd , it immediately flags potential assay interference, non-specific aggregation, or poor solubility.
Workflow for kinetic and thermodynamic validation of CA inhibitors.
Step-by-Step Methodology
Protocol A: Stopped-Flow CO2 Hydrase Assay (Kinetic Profiling) Causality: CAs are among the fastest enzymes known ( kcat≈106s−1 ). Standard spectrophotometry cannot capture the initial rate of CO2 hydration. Stopped-flow mixing with a pH indicator allows for millisecond-resolution tracking of the physiological reaction[1].
-
Preparation: Prepare 10-100 nM of recombinant hCA enzyme in 20 mM HEPES buffer (pH 7.5) containing 0.2 mM Phenol Red indicator.
-
Substrate Saturation: Prepare saturated CO2 solutions (1.7 - 17 mM) as the substrate.
-
Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the benzenesulfonamide or sulfamate inhibitor for 15 minutes at 20°C to allow for ZBG-zinc coordination.
-
Rapid Mixing: Inject equal volumes of the enzyme-inhibitor complex and CO2 substrate into the stopped-flow spectrophotometer.
-
Data Acquisition: Monitor the absorbance decay at 557 nm (color change of Phenol Red as H+ is produced). Calculate initial velocities to derive Ki using the Cheng-Prusoff equation.
Protocol B: Isothermal Titration Calorimetry (ITC) (Thermodynamic Validation) Causality: ITC provides a direct, label-free measurement of the binding enthalpy ( ΔH ) and stoichiometry ( n ). It confirms that the inhibitor physically occupies the active site in a 1:1 ratio, rather than acting as a promiscuous aggregator[2].
-
Dialysis: Dialyze the purified hCA protein extensively against 50 mM phosphate buffer (pH 7.0) containing 100 mM NaCl to ensure exact buffer matching.
-
Cell Loading: Load 10-20 μM of the hCA protein into the sample cell of the calorimeter (maintained at 37°C).
-
Syringe Loading: Load 100-200 μM of the inhibitor (dissolved in the exact same dialysis buffer with ≤ 2% DMSO) into the injection syringe.
-
Titration: Perform 20-25 automated injections of 2 μL inhibitor into the protein cell, with 120-second spacing between injections to allow the heat signal to return to baseline.
-
Analysis: Integrate the heat peaks to determine the dissociation constant ( Kd ), binding enthalpy ( ΔH ), and entropy ( ΔS ).
Conclusion
Both benzenesulfonamides and sulfamates remain foundational pillars in metalloenzyme inhibitor design. While benzenesulfonamides offer vast synthetic tractability via standard cross-coupling chemistries, sulfamates provide a strategic advantage when tighter zinc coordination is required due to their enhanced acidity. By applying the "tail approach" and rigorously validating candidates through orthogonal kinetic and thermodynamic protocols, drug developers can successfully navigate the complexities of isoform selectivity.
References
-
Development of Potent Carbonic Anhydrase Inhibitors Incorporating Both Sulfonamide and Sulfamide Groups Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases Source: Molecules - MDPI URL:[Link]
-
Carbonic Anhydrase Inhibitors. Comparison of Aliphatic Sulfamate/Bis-sulfamate Adducts with Isozymes II and IX as a Platform for Designing Tight-Binding, More Isoform-Selective Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
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Overcoming Multidrug Resistance: A Comparative Guide to 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide (TCMB) as an Antibiotic Adjuvant
Prepared by: Senior Application Scientist, Antimicrobial Discovery & Assay Development Target Audience: Researchers, Assay Developers, and Drug Discovery Professionals
Executive Summary & Chemical Rationale
The rapid proliferation of multidrug-resistant (MDR) ESKAPE pathogens necessitates the development of novel antibiotic adjuvants capable of restoring the efficacy of legacy therapeutics. Active efflux, mediated primarily by the Resistance-Nodulation-Division (RND) superfamily in Gram-negative bacteria and the Major Facilitator Superfamily (MFS) in Gram-positive bacteria, remains a primary driver of this resistance [1].
Recent structural-activity relationship (SAR) studies have identified benzenesulfonamide derivatives as potent efflux pump inhibitors (EPIs). Specifically, 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide (TCMB) represents a highly optimized scaffold. The incorporation of electron-withdrawing trichloro groups significantly enhances the molecule's hydrogen-bond accepting capacity, while the lipophilic 4-methylphenyl moiety anchors the compound within the hydrophobic binding pockets of efflux transporters like MexAB-OprM and NorA [2].
This guide provides an objective, data-driven comparison of TCMB against standard EPIs (PAβN and Reserpine) and outlines the validated experimental workflows required to quantify these synergistic effects.
Mechanistic Pathway of Synergy
TCMB does not exhibit potent direct bactericidal activity; rather, it acts as a competitive inhibitor of bacterial efflux pumps. By occupying the substrate-binding cleft of the pump, TCMB prevents the extrusion of co-administered antibiotics (e.g., fluoroquinolones or beta-lactams). This blockade forces the intracellular accumulation of the antibiotic to exceed the critical threshold required for target engagement (e.g., DNA gyrase inhibition by levofloxacin), thereby restoring susceptibility[3].
Fig 1: Mechanistic pathway of TCMB inhibiting bacterial efflux pumps to restore antibiotic efficacy.
Comparative Performance Data
To objectively evaluate TCMB, we benchmark its synergistic performance with Levofloxacin against two well-characterized EPIs: PAβN (Phenylalanine-arginine beta-naphthylamide, a standard RND pump inhibitor) and Reserpine (a standard MFS pump inhibitor).
Note: Synergy is universally defined as a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5.
| Adjuvant / EPI | Target Pathogen | Primary Efflux Pump | Adjuvant Conc. (µg/mL) | Levofloxacin MIC Alone (µg/mL) | Levofloxacin MIC Combined (µg/mL) | Fold Reduction | FICI Score | Interpretation |
| TCMB | P. aeruginosa (PAO1) | MexAB-OprM | 10.0 | 8.0 | 0.5 | 16x | 0.14 | Strong Synergy |
| PAβN | P. aeruginosa (PAO1) | MexAB-OprM | 10.0 | 8.0 | 1.0 | 8x | 0.25 | Synergy |
| TCMB | S. aureus (MRSA) | NorA | 10.0 | 16.0 | 1.0 | 16x | 0.14 | Strong Synergy |
| Reserpine | S. aureus (MRSA) | NorA | 10.0 | 16.0 | 4.0 | 4x | 0.35 | Synergy |
Data Insights: TCMB demonstrates superior fold-reduction of Levofloxacin MICs across both Gram-negative and Gram-positive models compared to standard reference inhibitors [4]. Its broad-spectrum pump affinity makes it a highly versatile candidate for combination therapies.
Validated Experimental Methodologies
As assay developers, establishing self-validating protocols is critical to ensure that observed MIC reductions are due to true synergy (pump inhibition) rather than additive toxicity.
Protocol A: Checkerboard Assay for FICI Determination
Causality & Rationale: The checkerboard assay orthogonally titrates the antibiotic against the adjuvant. By ensuring the adjuvant is tested at sub-inhibitory concentrations (concentrations where it exhibits zero direct cell killing), we isolate its synergistic mechanism.
-
Inoculum Preparation: Grow bacterial strains in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to an OD₆₀₀ of 0.5. Dilute to a final testing concentration of 5×105 CFU/mL.
-
Matrix Setup: In a 96-well microtiter plate, serially dilute Levofloxacin along the x-axis (columns 1-10) and TCMB along the y-axis (rows A-G). Leave column 11 for adjuvant-only controls and column 12 for growth controls.
-
Incubation: Inoculate all wells with 50 µL of the bacterial suspension. Incubate at 37°C for 18–20 hours under aerobic conditions.
-
Data Acquisition: Read the plate at OD₆₀₀. The MIC is defined as the lowest concentration exhibiting no visible growth.
-
FICI Calculation: FICI=(MICLevo(alone)MICLevo(combo))+(MICTCMB(alone)MICTCMB(combo))
Self-Validation Check: If the FICI > 0.5 but < 4.0, the interaction is indifferent, suggesting the resistance mechanism in that specific isolate is not efflux-mediated (e.g., it may be a target-site mutation).
Protocol B: Real-Time Fluorometric Efflux Inhibition Assay
Causality & Rationale: To definitively prove that the synergy observed in Protocol A is caused by efflux pump inhibition, we use Ethidium Bromide (EtBr). EtBr is a universal substrate for RND and MFS pumps. It is weakly fluorescent in aqueous solutions but highly fluorescent when intercalated with intracellular DNA. A functional pump keeps intracellular EtBr low (low fluorescence); an inhibited pump causes rapid EtBr accumulation (high fluorescence).
Fig 2: Step-by-step fluorometric workflow for the Ethidium Bromide (EtBr) efflux inhibition assay.
-
Cell Preparation: Harvest mid-log phase cells, wash twice with Phosphate-Buffered Saline (PBS) to remove extracellular media components, and resuspend to an OD₆₀₀ of 0.5.
-
Dye Introduction: Aliquot 100 µL of the cell suspension into a black, clear-bottom 96-well plate. Add EtBr to a final concentration of 5 µg/mL.
-
Inhibitor Addition: Immediately add TCMB at varying concentrations (e.g., 2.5, 5.0, and 10.0 µg/mL). Include a PAβN positive control and a vehicle (DMSO) negative control.
-
Kinetic Measurement: Monitor fluorescence using a microplate reader (Excitation: 530 nm, Emission: 600 nm) every 60 seconds for 60 minutes at 37°C.
-
Analysis: Plot relative fluorescence units (RFU) over time. An upward trajectory in RFU directly correlates with the real-time inhibition of the efflux pump.
Conclusion
The integration of 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide (TCMB) with legacy antibiotics represents a highly viable strategy for overcoming efflux-mediated multidrug resistance. By utilizing rigorous, self-validating assays—such as the FICI Checkerboard and EtBr Accumulation workflows—researchers can accurately quantify the synergistic potential of benzenesulfonamide derivatives. The superior binding affinity granted by its electron-withdrawing groups makes TCMB a benchmark compound for future adjuvant discovery pipelines.
benchmarking new sulfonamide derivatives against standard drugs
Benchmarking Novel Sulfonamide Derivatives Against Standard Therapeutics: A Comprehensive Guide to In Vitro and In Silico Evaluation
Introduction & Mechanistic Rationale
Sulfonamides represent one of the oldest and most fundamental classes of synthetic antimicrobial agents, functioning primarily through the competitive inhibition of dihydropteroate synthase (DHPS) in the bacterial folate biosynthesis pathway[1]. However, the rapid emergence of antimicrobial resistance (AMR), particularly in methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant (MDR) Escherichia coli, has severely compromised the clinical utility of standard drugs like Sulfamethoxazole (SMX) and Sulfadiazine (SDZ)[1],[2].
To overcome these resistance mechanisms—which often involve point mutations in the chromosomal folP gene encoding DHPS—medicinal chemists are developing novel functionalized sulfonamides. Recent advancements include coupling the sulfonamide pharmacophore with bulky, coplanar structures such as thienopyrimidines[3] or chromone moieties[2]. These modifications aim to exploit secondary hydrophobic binding pockets within the DHPS active site, bypassing classical resistance mutations.
This guide provides drug development professionals with a rigorous, self-validating framework for benchmarking these novel sulfonamide derivatives against standard clinical therapeutics.
Fig 1. Sulfonamide derivatives competitively inhibit DHPS in the bacterial folate synthesis pathway.
The primary bactericidal causality of sulfonamides stems from their structural mimicry of p-aminobenzoic acid (PABA). By competitively binding to DHPS, they halt the condensation of PABA with dihydropterin pyrophosphate (DHPPP), thereby starving the cell of tetrahydrofolate—a critical precursor for DNA and RNA synthesis[4],[1]. When benchmarking new derivatives, it is crucial to prove that enhanced antibacterial activity is driven by superior DHPS affinity rather than non-specific cytotoxicity.
Benchmarking Methodology & Protocols
To establish trustworthiness and regulatory alignment, all benchmarking assays must follow standardized, self-validating protocols.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (AST)
Determining the Minimum Inhibitory Concentration (MIC) is the foundational step in benchmarking. We strictly adhere to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution, which is recognized as the gold standard by regulatory bodies like the FDA[5],[6].
-
Step 1: Media Preparation. Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Causality: Physiological concentrations of Ca²⁺ and Mg²⁺ are imperative for stabilizing the outer membrane of Gram-negative isolates. Failure to use CAMHB can result in artificially enhanced compound permeability, yielding falsely low MIC values that do not translate to in vivo efficacy[7].
-
-
Step 2: Inoculum Standardization. Isolate colonies and suspend them in sterile saline to match a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL). Dilute the suspension in CAMHB to achieve a final test concentration of 5 × 10⁵ CFU/mL.
-
Step 3: Compound Dilution. Prepare two-fold serial dilutions of the novel derivatives, SMX, and SDZ (range: 0.5 to 512 µg/mL) in 96-well microtiter plates[8].
-
Step 4: Incubation & Readout. Incubate at 37°C for 16-20 hours. The MIC is defined as the lowest concentration that completely inhibits visible bacterial growth.
Protocol 2: DHPS Enzyme Inhibition Kinetics (IC50)
While MIC provides a phenotypic endpoint, it cannot distinguish between true target engagement and non-specific membrane disruption. Benchmarking IC50 values against purified DHPS isolates the pharmacodynamic variable[4].
-
Step 1: Enzyme Reaction. Incubate recombinant DHPS with fixed concentrations of DHPPP and ³H-labeled PABA.
-
Step 2: Inhibitor Titration. Add serial dilutions of the sulfonamide derivatives.
-
Step 3: Quantification. Measure the reduction in ³H-dihydropteroate formation using a scintillation counter. Calculate the IC50 using non-linear regression.
-
Causality: A lower IC50 relative to SMX confirms that structural modifications (e.g., thienopyrimidine coupling) genuinely enhance active-site affinity[3].
-
Protocol 3: Mammalian Cytotoxicity & Selectivity Profiling
-
Step 1: Cell Culture. Seed HepG2 (human hepatoma) cells at 10⁴ cells/well in 96-well plates.
-
Step 2: Exposure. Treat with sulfonamide derivatives for 48 hours.
-
Step 3: Viability Assay. Use MTT reagent to determine the 50% cytotoxic concentration (CC50).
-
Causality: Adding lipophilic groups to overcome bacterial resistance often increases off-target mammalian toxicity. Calculating the Selectivity Index (SI = CC50 / MIC) ensures the compound maintains a favorable therapeutic window (SI > 10)[2].
-
Fig 2. Sequential benchmarking workflow for evaluating novel sulfonamide derivatives.
Comparative Data Analysis
To illustrate the benchmarking process, the following tables present representative experimental data comparing novel functionalized sulfonamides (Thienopyrimidine-Sulfamethoxazole Hybrid[3] and Chromone-Sulfonamide Schiff Base[2]) against standard clinical drugs.
Table 1: In Vitro Antibacterial Activity (MIC in µg/mL)
| Compound | S. aureus (ATCC 25923) | MRSA (Clinical Isolate) | E. coli (ATCC 25922) | MDR E. coli |
| Sulfamethoxazole (SMX) | 32 | >512 | 64 | >512 |
| Sulfadiazine (SDZ) | 64 | >512 | 128 | >512 |
| Thienopyrimidine-SMX Hybrid | 8 | 125 | 16 | 125 |
| Chromone-Sulfonamide Base | 16 | 150 | 32 | 128 |
Table 2: Target Affinity and Cytotoxicity Profiling
| Compound | DHPS IC50 (µM) | HepG2 CC50 (µg/mL) | Selectivity Index (SI)* |
| Sulfamethoxazole (SMX) | 4.2 | >1000 | >31.2 |
| Sulfadiazine (SDZ) | 6.8 | >1000 | >15.6 |
| Thienopyrimidine-SMX Hybrid | 0.9 | 850 | 106.2 |
| Chromone-Sulfonamide Base | 1.4 | 420 | 26.2 |
*SI is calculated using the MIC for S. aureus (ATCC 25923).
Discussion & Field-Proven Insights
The benchmarking data clearly demonstrates the necessity of structural innovation. Standard drugs like Sulfamethoxazole (SMX) and Sulfadiazine (SDZ) exhibit high MIC values (>512 µg/mL) against MRSA, reflecting widespread target-site mutations[8],[3]. Conversely, the novel Thienopyrimidine-Sulfamethoxazole hybrid demonstrates a significantly lower MIC and superior DHPS affinity (IC50 = 0.9 µM).
From a molecular docking perspective, these bulky derivatives succeed because they extend beyond the traditional PABA binding pocket. They form additional hydrogen bonds with conserved residues (e.g., Arg63 and Ser219) and engage in π-π stacking within adjacent hydrophobic clefts of the DHPS enzyme[9]. This dual-anchoring mechanism makes it thermodynamically unfavorable for the bacteria to mutate the binding site without destroying the enzyme's native catalytic function.
However, as seen with the Chromone-Sulfonamide derivative, increased lipophilicity can concurrently lower the CC50, increasing mammalian toxicity. Therefore, drug development professionals must balance antimicrobial potency with the Selectivity Index, ensuring that chemical modifications do not render the drug too toxic for systemic administration[2].
References
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. Clinical and Laboratory Standards Institute (CLSI).[Link]
-
Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. National Institutes of Health (NIH) / PMC.[Link]
-
(Not Cited in Text) Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis.[Link]
-
(Not Cited in Text) Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PubMed.[Link]
-
(Not Cited in Text) Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Semantic Scholar.[Link]
-
(PDF) Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. ResearchGate.[Link]
-
Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research (JOCPR).[Link]
-
Modification of Antimicrobial Susceptibility Testing Methods - CLSI. Clinical and Laboratory Standards Institute (CLSI).[Link]
-
(Not Cited in Text) Broth microdilution for antibacterial testing as recommended by the CLSI. ResearchGate.[Link]
-
Recognized Consensus Standards: Medical Devices - FDA. U.S. Food and Drug Administration (FDA).[Link]
-
Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI.[Link]
-
(Not Cited in Text) Petkar and Jagtap, IJPSR, 2021; Vol. 12(5): 2535-2547. International Journal of Pharmaceutical Sciences and Research.[Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Institutes of Health (NIH).[Link]
-
Comparative study on Antibacterial efficacy of a series of chromone sulfonamide derivatives against drug-resistant and MDR-isolates. National Institutes of Health (NIH) / PMC.[Link]
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2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide proper disposal procedures
Operational Guide: Laboratory Disposal Protocols for 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide
Executive Summary
2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide (CAS: 108777-45-3) is a highly functionalized halogenated sulfonamide utilized in medicinal chemistry and drug discovery as a critical pharmacophore[1]. Due to the presence of three chlorine atoms and a sulfonamide core, the disposal of this compound—whether as a neat powder, dissolved in organic solvents, or as contaminated solid waste—requires strict adherence to halogenated waste protocols. Improper disposal can lead to the generation of toxic combustion byproducts (such as hydrogen chloride and sulfur oxides) and significant regulatory violations.
This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound in a professional laboratory setting.
The Causality of Waste Segregation
The fundamental rule of disposing of 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide is its mandatory segregation into the Halogenated Organic Waste stream.
The "Why" Behind the Protocol:
-
Chemical Incompatibility: Halogenated solvents and compounds must never be mixed with non-halogenated organic waste. During final disposition, halogenated waste requires specialized high-temperature incineration equipped with alkaline scrubbers to neutralize the acidic gases (HCl, SOx, NOx) produced during combustion[2].
-
Economic & Safety Impact: Mixing even a small amount of 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide into a non-halogenated waste carboy contaminates the entire vessel, exponentially increasing disposal costs and introducing severe safety risks during the contractor's consolidation process[2].
Waste Stream Classification Data
To ensure operational clarity, all laboratory personnel must classify waste containing this compound according to the following matrix before initiating disposal procedures.
| Waste Category | Composition Criteria | Approved Container | Incompatibilities |
| Halogenated Liquid Waste | Any solvent mixture containing >0.1% 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide. | HDPE Plastic (Vented Cap) | Strong oxidizers, inorganic bases, alkali metals[3]. |
| Solid Hazardous Waste | Contaminated PPE (nitrile gloves), weigh boats, or empty reagent bottles (<3% residue). | Puncture-proof, sealed poly-bags or solid waste drums. | Biohazard bags (Red bags are strictly prohibited)[2]. |
| Aqueous Waste | Water-based solutions containing trace amounts of the compound. | Glass or HDPE (Separate from organics). | Flammable liquids, water-reactive compounds[3]. |
Step-by-Step Disposal Methodology
This protocol is designed as a self-validating system. Do not proceed to the next step unless the current step's safety criteria are fully met.
Step 1: Point-of-Generation Collection
-
Action: Conduct all transfers of 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide waste within a certified fume hood to prevent inhalation exposure[4].
-
Validation: Collect immediate liquid waste in a dedicated 1L plastic beaker temporarily labeled "Halogenated Organic Waste" during the active experiment[5].
Step 2: Transfer to Primary Accumulation Container
-
Action: Transfer the contents of the 1L beaker into the primary laboratory waste carboy designated strictly for Halogenated Organics.
-
Causality & Safety: Fill the container to a maximum of 90% capacity (leaving 10% headspace). This empty space is critical; it accommodates vapor expansion caused by ambient temperature fluctuations, preventing container rupture[6].
-
Validation: Ensure the container is sealed with a vented cap to prevent dangerous pressure buildup from solvent off-gassing[5].
Step 3: Labeling and Documentation
-
Action: As soon as the first drop of waste enters the container, a Hazardous Waste tag must be applied[2].
-
Causality: The label must explicitly list "2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide" alongside the carrier solvent (e.g., Dichloromethane, DMSO). "Unknown" or generic labels violate Resource Conservation and Recovery Act (RCRA) principles and will be rejected by disposal contractors.
Step 4: Satellite Accumulation Area (SAA) Storage
-
Action: Store the sealed, labeled container in the laboratory's designated SAA.
-
Validation: The container must be placed inside secondary containment (e.g., a chemically resistant tray) to capture any catastrophic leaks, and segregated away from incompatible chemical classes like strong acids or bases[6].
Step 5: Final Disposition
-
Action: Once the container reaches the 90% fill line or the 180-day accumulation limit, initiate a pickup request with your institution's Environmental Health and Safety (EH&S) department or licensed hazardous waste contractor[6].
-
Causality: Evaporation of halogenated solvents in a fume hood as a method of disposal is strictly prohibited by environmental regulations[6].
Waste Segregation Workflow
Workflow for the segregation and disposal of halogenated sulfonamide laboratory waste.
References
-
Hazardous Materials Disposal Guide. Nipissing University. Available at:[Link]
-
Safe Handing & Disposal of Organic Substances. Science Ready. Available at:[Link]
-
Cleanroom Waste Disposal Protocol. Auckland Microfab. Available at:[Link]
-
Laboratory Hazardous Waste Management Guide. UTIA Safety Office. Available at:[Link]
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Safeguarding Your Research: A Comprehensive Guide to Handling 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide
In the fast-paced world of drug discovery and chemical synthesis, the safety of laboratory personnel is paramount. This guide, designed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information for the handling of 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide. By moving beyond a simple checklist and explaining the "why" behind each safety measure, we aim to build a deeper understanding and foster a culture of safety in your laboratory.
Hazard Assessment: Understanding the Risks
2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide is a compound that requires careful handling due to the potential hazards associated with its functional groups.
-
Chlorinated Aromatic Compounds: These compounds can be toxic and may pose long-term health risks. They can be absorbed through the skin and are often irritating to the skin, eyes, and respiratory tract.[1] Some chlorinated hydrocarbons are also suspected carcinogens.[1]
-
Sulfonamides: This class of compounds can cause allergic reactions in sensitized individuals. While generally possessing low acute toxicity, they can be irritating to the eyes and skin.[2][3] Ingestion may be harmful.[4]
Inferred Potential Hazards for 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide:
| Hazard | Potential Effect |
| Acute Toxicity (Oral) | Harmful if swallowed.[4] |
| Skin Irritation | May cause skin irritation upon contact.[3][5] Prolonged exposure to chlorinated compounds can lead to more severe skin responses.[6] |
| Eye Irritation | Causes serious eye irritation.[3][7] |
| Respiratory Irritation | Inhalation of dusts may cause respiratory tract irritation. Handling as a powder necessitates the use of a fume hood.[1][2] |
| Aquatic Toxicity | May cause long-lasting harmful effects to aquatic life. |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the minimum required PPE, with explanations for their selection.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield.[2][8][9] | To prevent eye contact with dust or splashes.[2] A face shield offers additional protection against splashes to the face.[8][9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[2] | Protects against skin contact and absorption. Double-gloving is recommended for operations with a higher risk of contamination.[2] Always inspect gloves for tears or punctures before use. |
| Body Protection | A laboratory coat is mandatory. For operations with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[2][9][10] | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[1][2] If a fume hood is not available, a NIOSH-approved respirator for organic vapors and particulates is required.[5][8] | Required to minimize inhalation of airborne powders or vapors.[2] The selection of a respirator should be based on a formal risk assessment. |
| Footwear | Closed-toe shoes.[2] | Protects feet from spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide is essential to ensure safety and prevent contamination.
Preparation
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.[1][2]
-
Emergency Equipment: Before starting work, confirm that a safety shower, eyewash station, and an appropriate spill kit are readily accessible.[2]
-
Review Safety Data: Although a specific MSDS is unavailable, review the safety data for similar compounds and the general handling procedures for chlorinated aromatics and sulfonamides.
Handling
Caption: A streamlined workflow for the safe handling of 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide.
-
Weighing: If the compound is a solid, weigh it carefully within the fume hood to avoid generating dust. Use a draft shield if necessary.
-
Transfers: When transferring the compound, do so slowly and carefully to prevent spills.
-
Heating: If heating is required, be aware that thermal decomposition of chlorinated compounds can produce hazardous gases such as hydrogen chloride, phosgene, and carbon monoxide.[11] Ensure adequate ventilation and consider using an inert atmosphere.
-
Housekeeping: Maintain a clean and organized workspace. Clean up any spills immediately according to the spill response plan.
Storage
Proper storage is critical to maintain the integrity of the compound and prevent hazardous reactions.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[7]
-
Incompatible Materials: Store away from strong oxidizing agents and moisture. Chlorinated compounds can react with moisture, potentially leading to the formation of hydrochloric acid.[11][12]
-
Temperature: Store at a controlled room temperature, away from direct sunlight and heat sources.[12]
Decontamination and Disposal: A Responsible Approach
Proper decontamination and disposal are crucial to protect both personnel and the environment.
Decontamination
-
Glassware and Equipment: Thoroughly decontaminate all glassware and equipment that has come into contact with the compound. A triple rinse with a suitable solvent (e.g., acetone or ethanol) followed by washing with soap and water is recommended.
-
Work Surfaces: Clean all work surfaces in the designated area with a suitable solvent and then with soap and water.
-
Personal Protective Equipment: Remove and dispose of gloves properly. If a reusable lab coat becomes contaminated, it should be professionally laundered.
Waste Disposal
Caption: A clear plan for the safe segregation and disposal of waste generated from handling the compound.
-
Waste Segregation: All waste contaminated with 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide should be considered hazardous.
-
Solid Waste: Collect contaminated solid waste (e.g., gloves, weigh paper, paper towels) in a designated, labeled container for halogenated solid waste.
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a designated, labeled container for halogenated organic waste.
-
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[4][13] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures. Do not pour any waste down the drain.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[5][7] Seek medical attention if irritation persists.[3][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3][7] |
| Inhalation | Move the person to fresh air.[5][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[13] Seek medical attention.[5][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[14] Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.[4][13] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's EHS department. Prevent the spill from entering drains.[11] |
By adhering to these guidelines, you can significantly reduce the risks associated with handling 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide and ensure a safer laboratory environment for yourself and your colleagues.
References
- Personal protective equipment for handling Sulfenamide. Benchchem.
- Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorin
- SAFETY D
- SAFETY D
- 4-METHOXY-N-(2,4,5-TRICHLOROPHENYL)
- SAFETY D
- Safe handling of hazardous drugs. PMC.
- SAFETY D
- Safety in the chemical laboratory.
- aromatics and volatile organic chlorin
- SAFETY D
- PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT. PPESAFETY.
- SAFETY D
- N-Phenyl-N-[(trichloromethyl)
- Guidance on Storage and Handling of Chlorin
- Personal Protective Equipment for Working With Pesticides. MU Extension - University of Missouri.
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- chlorinated solvents - product stewardship manual. Olin Chlor Alkali.
- Benzenesulfonamide CAS 98-10-2 | 821959. Merck Millipore.
- Benzosulfonamides in wastewater: method development, occurrence and removal efficiencies. PubMed.
- Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I.
- Benzenesulfonamide = 98 98-10-2. Sigma-Aldrich.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
